Product packaging for [5-(4-Methylphenyl)isoxazol-3-yl]methanol(Cat. No.:CAS No. 640291-93-6)

[5-(4-Methylphenyl)isoxazol-3-yl]methanol

Cat. No.: B3022908
CAS No.: 640291-93-6
M. Wt: 189.21 g/mol
InChI Key: YPDITGIFBYDNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[5-(4-Methylphenyl)isoxazol-3-yl]methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B3022908 [5-(4-Methylphenyl)isoxazol-3-yl]methanol CAS No. 640291-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)12-14-11/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDITGIFBYDNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629707
Record name [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640291-93-6
Record name 5-(4-Methylphenyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640291-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(4-METHYLPHENYL)-3-ISOXAZOLYL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details two primary synthetic strategies: the regioselective 1,3-dipolar cycloaddition of a nitrile oxide with an alkynol, and the reduction of a corresponding isoxazole-3-carboxaldehyde. Emphasis is placed on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of isoxazole-containing compounds, providing both theoretical insights and actionable laboratory procedures.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. Its presence can significantly influence the physicochemical properties of a molecule, enhancing attributes such as metabolic stability and receptor binding affinity. The title compound, this compound, incorporates the p-tolyl group, a common substituent in medicinal chemistry, and a versatile hydroxymethyl functional group, which can be further elaborated to introduce diverse pharmacophores. This guide will explore the prevalent and efficient methods for the construction of this key intermediate.

Primary Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most convergent and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] This pericyclic reaction allows for the direct construction of the isoxazole ring with a high degree of regioselectivity. The overall synthetic pathway is depicted below:

Synthesis of this compound via Cycloaddition cluster_0 Step 1: Oximation cluster_1 Step 2: Nitrile Oxide Formation and Cycloaddition 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde_oxime 4-Methylbenzaldehyde Oxime 4-Methylbenzaldehyde->4-Methylbenzaldehyde_oxime Hydroxylamine Hydrochloride 4-Methylbenzonitrile_oxide 4-Methylbenzonitrile Oxide (in situ) 4-Methylbenzaldehyde_oxime->4-Methylbenzonitrile_oxide [Oxidation] 4-Methylbenzonitrile_oxidePropargyl_alcohol 4-Methylbenzonitrile_oxidePropargyl_alcohol Target_Molecule This compound 4-Methylbenzonitrile_oxidePropargyl_alcohol->Target_Molecule [3+2] Cycloaddition Propargyl_alcohol Propargyl Alcohol

Figure 1: Overall synthetic scheme via 1,3-dipolar cycloaddition.

Step 1: Synthesis of 4-Methylbenzaldehyde Oxime

The initial step involves the straightforward condensation of 4-methylbenzaldehyde with hydroxylamine. This reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or a mixture of ethanol and water is commonly used to ensure the solubility of both the aldehyde and hydroxylamine hydrochloride.

  • Base: A weak base such as sodium acetate or pyridine is employed to facilitate the formation of free hydroxylamine without promoting side reactions.

  • Temperature: The reaction is generally performed at room temperature or with gentle heating to drive the reaction to completion.

Experimental Protocol:

  • To a solution of 4-methylbenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by washing the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation of 4-Methylbenzonitrile Oxide and 1,3-Dipolar Cycloaddition with Propargyl Alcohol

The key step in this synthesis is the [3+2] cycloaddition of 4-methylbenzonitrile oxide with propargyl alcohol. The nitrile oxide is a reactive intermediate and is typically generated in situ from the corresponding aldoxime to avoid its dimerization.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Various reagents can be used to convert the aldoxime to the nitrile oxide. A common and effective method involves the use of sodium hypochlorite (bleach), which provides a mild and readily available oxidant. Other "green" alternatives include systems like NaCl/Oxone.

  • Dipolarophile: Propargyl alcohol is the ideal dipolarophile for this synthesis as the hydroxymethyl group is already present in the molecule, leading directly to the target compound.

  • Regioselectivity: The regioselectivity of the cycloaddition is governed by both steric and electronic factors. In the reaction between an aryl nitrile oxide and a terminal alkyne, the aryl group predominantly occupies the 5-position of the resulting isoxazole ring. This is rationalized by Frontier Molecular Orbital (FMO) theory, which predicts that the major product arises from the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole.

Experimental Protocol:

  • Dissolve 4-methylbenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~5-6% w/v, 2.0-3.0 eq) dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Alternative Synthetic Strategy: Reduction of 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde

An alternative approach to the target molecule involves the synthesis of the corresponding aldehyde followed by its reduction. This two-step sequence provides a reliable, albeit less convergent, route.

Alternative Synthesis of this compound Isoxazole_Aldehyde 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde Target_Molecule This compound Isoxazole_Aldehyde->Target_Molecule Reduction (e.g., NaBH4)

Figure 2: Alternative synthetic route via reduction.

Synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde

The precursor aldehyde can be synthesized through various methods, including the 1,3-dipolar cycloaddition of 4-methylbenzonitrile oxide with propargyl aldehyde or its protected form.

Reduction of the Aldehyde to the Alcohol

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes and ketones.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LAH) as it is tolerant of a wider range of functional groups and can be used in protic solvents.

  • Solvent: Methanol or ethanol are typical solvents for NaBH₄ reductions, as they can protonate the intermediate alkoxide to yield the final alcohol.

  • Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Experimental Protocol:

  • Dissolve 5-(4-methylphenyl)isoxazole-3-carboxaldehyde (1.0 eq) in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

Synthesis StepStarting MaterialsReagentsTypical Yield
Oximation4-Methylbenzaldehyde, Hydroxylamine HydrochlorideSodium Acetate>90%
Cycloaddition4-Methylbenzaldehyde Oxime, Propargyl AlcoholSodium Hypochlorite60-80%
Reduction5-(4-Methylphenyl)isoxazole-3-carboxaldehydeSodium Borohydride>90%

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the aromatic protons of the p-tolyl group, a singlet for the isoxazole ring proton, a singlet for the methylene protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton, and a singlet for the methyl protons of the p-tolyl group.

    • ¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule, including the isoxazole ring carbons, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁NO₂) should be observed.

  • Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

The synthesis of this compound can be efficiently achieved through a 1,3-dipolar cycloaddition reaction, which offers a convergent and regioselective route to this valuable building block. An alternative, reliable method involves the reduction of the corresponding 3-carboxaldehyde. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction. The protocols and insights provided in this guide are intended to facilitate the successful synthesis and application of this and related isoxazole derivatives in research and development.

References

  • Liang, L., Zhao, G., Wen, C. H. E., & Chan, A. S. C. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319.
  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Sharghi, H., & Hosseini, M. (2002). A New and Efficient Method for the Synthesis of Aldoximes and Ketoximes. Synthesis, 2002(07), 1057–1059.
  • Zeynizadeh, B., & Behyar, T. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1209.
  • Akbarzadeh, T., et al. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition.
  • RSC Publishing. (n.d.). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study.
  • Houk, K. N., & Ud-Dean, S. M. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790.
  • Jaroslava, S., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(16), 4983.
  • The Royal Society of Chemistry. (2021).
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.

Sources

physicochemical properties of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Introduction

In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold represents a cornerstone for the development of novel molecules with significant biological and chemical potential. This compound, a distinct derivative of this class, has emerged as a versatile building block and a compound of interest for various applications. Its structure, featuring a 4-methylphenyl (tolyl) group at the 5-position and a hydroxymethyl substituent at the 3-position of the isoxazole ring, imparts a unique combination of properties that are crucial for its function and reactivity.

Understanding the physicochemical properties of a compound is a non-negotiable prerequisite in the journey from discovery to application, particularly in drug development.[1][2][3] These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety profile.[4][5] For researchers, scientists, and drug development professionals, a thorough characterization of these fundamental attributes is the bedrock upon which successful research programs are built. This guide provides a comprehensive technical overview of the core , grounded in available data and established analytical methodologies. It is designed not merely to list parameters but to explain the causality behind experimental choices and the implications of the data in a real-world research context.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The fundamental molecular and structural details of this compound are summarized below.

IdentifierDataSource(s)
IUPAC Name [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol[6]
CAS Number 640291-93-6[6][7]
Molecular Formula C₁₁H₁₁NO₂[7]
Molecular Weight 189.21 g/mol [7]
PubChem CID 23006256[6][7]
SMILES CC1=CC=C(C=C1)C2=CC(=NO2)CO[6]
InChI Key YPDITGIFBYDNAC-UHFFFAOYSA-N[6]

The structure combines a hydrophilic hydroxymethyl group with a more lipophilic tolyl-isoxazole core, suggesting a balance of properties that can be crucial for its applications in pharmaceuticals and agrochemicals.[7]

Core Physicochemical Properties

The physical state, thermal behavior, and solubility of a compound dictate its handling, formulation, and biological uptake.

Physical Appearance and Thermal Properties
  • Appearance: The compound is typically described as white needles or a white powder.[7][8] This crystalline nature is indicative of a well-ordered solid-state structure.

  • Melting Point: The reported melting point is in the range of 112-118 °C .[7] The melting point is a critical indicator of purity; a sharp melting range suggests high purity, while a broad range may indicate the presence of impurities. It is also a key parameter for formulation development, particularly for solid dosage forms, and for assessing the compound's stability at various temperatures.

Solubility Profile

While specific quantitative solubility data in various solvents is not extensively published, its "favorable solubility" has been noted as an attractive feature for formulation.[7] The molecular structure provides clues to its likely behavior:

  • The hydroxymethyl group (-CH₂OH) is capable of hydrogen bonding, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol.

  • The tolyl and isoxazole rings are predominantly non-polar, contributing to solubility in organic solvents such as dichloromethane, ethyl acetate, and acetone.

The balance between these hydrophilic and lipophilic regions is a key determinant of its performance in both aqueous biological environments and organic-based reaction media.[3] Poor aqueous solubility is a common hurdle in drug development, potentially limiting bioavailability.[9][10]

Experimental Protocol: Equilibrium Solubility Determination

The gold-standard method for determining thermodynamic solubility is the shake-flask method.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

  • Quantification: Accurately dilute the resulting saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Analytical Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization of a molecule like this compound. This ensures confirmation of its structure, assessment of its purity, and elucidation of its physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Development Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Identity Structural Identity (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity Properties Property Determination (Melting Point, Solubility, pKa) Purity->Properties Formulation Formulation Studies Properties->Formulation Biological Biological Assays Formulation->Biological Development Preclinical/Clinical Development Biological->Development

Caption: Workflow for the synthesis, characterization, and development of a chemical entity.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Would be expected to show distinct signals for the aromatic protons of the tolyl group (typically in the 7-8 ppm range), a singlet for the isoxazole proton, a singlet for the methyl group protons (~2.4 ppm), and signals corresponding to the hydroxymethyl group (-CH₂OH).

    • ¹³C NMR: Would reveal unique signals for each carbon atom in the molecule, including the quaternary carbons of the isoxazole ring and the substituted phenyl ring.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands would include:

    • A broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol group.[14]

    • Peaks in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching in the aromatic and isoxazole rings.[14]

    • A C-O stretching band around 1000-1200 cm⁻¹.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, a high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (190.0863), confirming the molecular formula C₁₁H₁₁NO₂.[12][15]

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of pharmaceutical and chemical compounds.[12] Commercially available batches of this compound typically specify a purity of ≥98% as determined by HPLC.[7]

Experimental Protocol: HPLC Purity Analysis
  • System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.[12]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is run from a low to a high percentage of the organic solvent to elute compounds of varying polarity.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) and dilute to an appropriate working concentration.

  • Injection & Detection: Inject a small volume (e.g., 5-10 µL) and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Relevance in Drug Discovery and Development

The physicochemical properties of a molecule are not just academic data points; they are critical predictors of its ultimate success as a drug or other commercial product.[1][5]

G cluster_phases Drug Development Cascade Properties Physicochemical Properties (Solubility, Lipophilicity, pKa, MW) Discovery Discovery (Hit-to-Lead) Properties->Discovery Guides compound selection & optimization Preclinical Preclinical (ADME/Tox) Properties->Preclinical Determines bioavailability & dosing Clinical Clinical Trials (Efficacy & Safety) Properties->Clinical Influences formulation & patient outcomes Discovery->Preclinical Preclinical->Clinical

Caption: Impact of physicochemical properties on the stages of drug development.

This compound serves as a key intermediate or building block in several areas:

  • Pharmaceutical Development: It has been utilized in the synthesis of pharmaceuticals, particularly in designing anti-inflammatory and analgesic agents.[7] Its structure is also relevant for targeting neurological disorders.[6] The isoxazole ring is a well-established pharmacophore found in numerous approved drugs.

  • Agrochemical Formulations: The compound has demonstrated potential as an intermediate in the production of herbicides and pesticides, where favorable solubility and stability are key for effective delivery of the active ingredient.[7]

  • Material Science: Its unique properties make it a candidate for developing advanced polymers with specific thermal and mechanical characteristics.[6]

  • Analytical Chemistry: It can be used as a reference standard in analytical methods to accurately identify and quantify related compounds in complex samples.[6][7]

Conclusion

This compound is a well-characterized compound whose value lies in its versatile chemical nature and balanced physicochemical properties. Its melting point, structural features confirmed by spectroscopy, and high purity assessed by chromatography provide a solid foundation for its use in research and development. The interplay between its hydrophilic alcohol function and lipophilic tolyl-isoxazole core makes it an attractive scaffold for medicinal chemists and material scientists. A thorough understanding and application of the analytical protocols described in this guide are essential for any researcher aiming to leverage the full potential of this valuable chemical entity, ensuring both the integrity of their results and the progression of their development programs.

References

  • Deshpande, A. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Current Pharmaceutical and Clinical Research, 5(2), 89-99.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug discovery today, 16(15-16), 684–691.
  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • LookChem. (2023, December 13). What are the physicochemical properties of drug?.
  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Royal Society of Chemistry. (2021). Supporting Information.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.
  • Lee, S., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 14(11), 2465.

Sources

The Isoxazole Nucleus: A Privileged Scaffold in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have established it as a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of isoxazole derivatives, delving into their underlying mechanisms of action and the rigorous experimental methodologies employed for their evaluation.

The Versatility of the Isoxazole Core: A Gateway to Diverse Pharmacological Activities

The true power of the isoxazole moiety lies in its synthetic tractability, which allows for the strategic placement of various substituents around the core ring. This structural flexibility gives rise to a vast chemical space, enabling the fine-tuning of physicochemical properties and biological targets. Consequently, isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant potential in oncology, infectious diseases, inflammation, and neurology.[1][2][3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have shown potent cytotoxic and antiproliferative effects against a wide spectrum of cancer cell lines.[4][5] Their anticancer mechanisms are diverse and often multi-targeted, addressing several key hallmarks of cancer.

Mechanisms of Anticancer Action

The anticancer activity of isoxazole derivatives is attributed to several mechanisms, including the induction of apoptosis, inhibition of crucial enzymes in cancer progression, and disruption of vital signaling pathways.[6][7]

  • Induction of Apoptosis: Many isoxazole-containing compounds trigger programmed cell death in cancer cells. This is often achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[8]

  • Enzyme Inhibition: Isoxazole derivatives have been designed to inhibit a variety of enzymes that are overexpressed or hyperactive in cancer cells. Notable targets include:

    • Kinases: They can act as inhibitors of protein kinases, such as c-Jun N-terminal kinase (JNK), which are involved in cell proliferation, survival, and inflammation.[9][10]

    • Carbonic Anhydrase: Certain derivatives have shown inhibitory activity against carbonic anhydrase, an enzyme implicated in tumor acidosis and metastasis.[11][12]

    • Pyruvate Kinase M2 (PKM2): Inhibition of this enzyme, which is crucial for cancer cell metabolism, is another promising anticancer strategy for isoxazole derivatives.[13]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound ClassCancer Cell LineIC50 ValueMechanism of ActionReference(s)
4-Phenoxy-phenyl isoxazolesA549 (Human Lung Carcinoma)0.22 µMAcetyl-CoA Carboxylase (ACC) Inhibition[14]
4-Phenoxy-phenyl isoxazolesHepG2 (Human Liver Carcinoma)0.26 µMAcetyl-CoA Carboxylase (ACC) Inhibition[14]
4-Phenoxy-phenyl isoxazolesMDA-MB-231 (Human Breast Adenocarcinoma)0.21 µMAcetyl-CoA Carboxylase (ACC) Inhibition[14]
Tetrazole based isoxazolinesA5491.51 µMTubulin Polymerization Inhibition[4]
5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazolesMCF-7 (Human Breast Cancer)2.63 µMNot specified[5]
Isoxazolo[4,5-e][1][3][14]triazepine derivative (Compound 21)Various (NCI-60 panel)<10 µMProtein Kinase C Inhibition[15]
3,4-diaryl-isoxazoleHT-29 (Human Colorectal Cancer)Not specifiedCasein Kinase 1 (CK1) Inhibition[9]
C-glycoside-linked isoxazole derivative (Compound 29)MCF-7 (Human Breast Cancer)0.67 µMNot specified[16]
Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation, providing a quantitative measure of the cytotoxic potential of a compound.[7][17][18][19][20]

Causality of Experimental Choices:

  • Principle: The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust and quantifiable readout of cell viability.

  • Cell Lines: A panel of cancer cell lines representing different tumor types is typically used to assess the spectrum of activity and potential selectivity of the isoxazole derivatives.

  • Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) is crucial to ensure that the observed effects are due to the compound itself and not the solvent. A positive control (a known anticancer drug) is included to validate the assay's performance.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and recover overnight under standard cell culture conditions (37°C, 5% CO₂).[19]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Incubate for a specified period (e.g., 48 or 72 hours).[5][19]

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 28 µL of a 2 mg/mL solution) to each well and incubate for an additional 1.5 to 4 hours.[7][19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 130 µL), to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 492-570 nm.[18][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_adhere Incubate Overnight (Adherence & Recovery) seed_cells->incubate_adhere add_compounds Add Isoxazole Derivatives (Serial Dilutions) incubate_adhere->add_compounds incubate_treatment Incubate (e.g., 48-72 hours) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocol: Detecting Apoptosis with Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard and informative method.[21][22][23]

Causality of Experimental Choices:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is lost, PI can enter and stain the cellular DNA.

  • Flow Cytometry: This technique allows for the rapid, quantitative analysis of individual cells in a population, enabling the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in culture flasks or plates and treat them with the isoxazole derivative at concentrations around the predetermined IC50 value for a specified time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.[3]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. For adherent cells, use a gentle dissociation method like trypsinization.[21]

  • Washing: Wash the collected cells with cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Staining: Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for about 15-20 minutes.[22]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a dot plot, which allows for the quantification of different cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Detection_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with Isoxazole Derivative harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in 1X Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC & Propidium Iodide (PI) resuspend_buffer->add_stains incubate_dark Incubate in Dark (15-20 min) add_stains->incubate_dark analyze_flow Analyze by Flow Cytometer incubate_dark->analyze_flow quantify_populations Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic/Necrotic analyze_flow->quantify_populations

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Antimicrobial Activity: Combating Infectious Diseases

Isoxazole derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[13][24][25] Several clinically approved drugs, such as the antibiotic cloxacillin and the sulfonamide sulfamethoxazole, contain the isoxazole scaffold, highlighting its importance in this therapeutic area.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of isoxazole derivatives are varied and can involve:

  • Inhibition of Cell Wall Synthesis: As seen with β-lactam antibiotics containing an isoxazole ring, these compounds can inhibit the enzymes responsible for bacterial cell wall biosynthesis.

  • Disruption of Metabolic Pathways: Sulfonamide isoxazoles act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

  • Other Mechanisms: Novel isoxazole derivatives may exert their effects through various other mechanisms, such as disrupting membrane potential, inhibiting protein synthesis, or interfering with nucleic acid replication.

Table 2: Antimicrobial Activity of Representative Isoxazole Derivatives

Compound ClassMicroorganismMIC Value (µg/mL)Reference(s)
Isoxazole-based chalconesStaphylococcus aureus500[25]
Isoxazole-based chalconesBacillus cereus500[25]
Isoxazole-based chalconesEscherichia coli2000[25]
Isoxazole-based chalconesPseudomonas aeruginosa4000[25]
Diaziridinyl-quinone based isoxazole hybridsVarious bacterial strains3.9-62.5[25]
Imidazole-isoxazole-oxadiazole hybridsStaphylococcus aureus1.56 - 6.25[26]
Nitrobenzoate isoxazole analogsCandida guilliermondii31-39 µM[27]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a standard and quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[24][28]

Causality of Experimental Choices:

  • Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.

  • Standardization: The use of a standardized bacterial or fungal inoculum (e.g., adjusted to a 0.5 McFarland standard) is critical for the reproducibility and comparability of results.

  • Growth Medium: A specific liquid growth medium that supports the robust growth of the test microorganism is selected (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Controls: A growth control (no antimicrobial agent) is essential to ensure that the microorganism is viable and capable of growth under the assay conditions. A sterility control (no microorganism) is included to check for contamination of the medium.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole derivative in the appropriate broth medium.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in the broth to achieve the final desired inoculum concentration.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[24]

  • Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. For bacteria, a redox indicator like 2,3,5-triphenyl-tetrazolium chloride (TTC) can be added to aid in the visualization of viability (a color change indicates growth).[28]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay_execution Assay Execution cluster_result_analysis Result Analysis prep_dilutions Prepare Serial Dilutions of Isoxazole Derivative inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate_plate Incubate Plate (e.g., 24h at 37°C) inoculate_plate->incubate_plate visual_inspection Visually Inspect for Turbidity (Growth) incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents.[2][6] The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often mediated by the inhibition of key enzymes and signaling pathways involved in the inflammatory response:

  • Cyclooxygenase (COX) Inhibition: Many isoxazole-containing compounds selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[1]

  • Cytokine Inhibition: Some derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[29]

Table 3: Anti-inflammatory Activity of Representative Isoxazole Derivatives

Compound ClassIn Vivo/In Vitro Model% Edema Inhibition / IC50Reference(s)
Substituted-isoxazole derivativesCarrageenan-induced rat paw edema76.71% (at 3h)[1]
Indolyl–isoxazolidinesLPS-induced TNF-α and IL-6 production in THP-1 cellsSignificant inhibition[29]
Isoxazole derivativesCarrageenan-induced paw edemaSignificant activity[2]
Isoxazole derivativesXylene-induced ear edemaSignificant activity[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[1][6][8][30][31][32]

Causality of Experimental Choices:

  • Carrageenan: This sulfated polysaccharide, when injected into the paw of a rodent, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators, which is sensitive to inhibition by NSAIDs. This makes it a relevant model for screening compounds with potential COX-inhibitory activity.

  • Paw Volume Measurement: The increase in paw volume (edema) is a direct and quantifiable measure of the inflammatory response. A plethysmometer is used for accurate and reproducible measurements.

  • Controls: A vehicle control group is essential to determine the baseline inflammatory response. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) is included to validate the model and provide a benchmark for the activity of the test compounds.[2][31]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the isoxazole derivative orally or intraperitoneally at various doses to different groups of animals. The vehicle is administered to the control group, and a standard anti-inflammatory drug is given to the positive control group.[31]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 100 µL of a 1% solution) of carrageenan into the sub-plantar region of the right hind paw of each animal.[30][31]

  • Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[30][31]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. This allows for the assessment of the potency and duration of the anti-inflammatory effect.

Paw_Edema_Workflow cluster_pre_treatment Pre-Treatment cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis animal_acclimatization Animal Acclimatization compound_admin Administer Isoxazole Derivative, Vehicle, or Standard Drug animal_acclimatization->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_paw_volume Measure Paw Volume at Regular Intervals carrageenan_injection->measure_paw_volume calculate_inhibition Calculate % Edema Inhibition measure_paw_volume->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that isoxazole derivatives may possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[33]

Mechanisms of Neuroprotective Action

The neuroprotective effects of isoxazole derivatives are still being elucidated but may involve:

  • Modulation of Neurotransmitter Receptors: Some derivatives can interact with and modulate the activity of neurotransmitter receptors, such as nicotinic acetylcholine receptors.

  • Enzyme Inhibition: Inhibition of enzymes like stearoyl-CoA desaturase (SCD), which is involved in neuronal differentiation and function, is a potential mechanism.[33]

  • Antioxidant Activity: Certain isoxazole derivatives exhibit antioxidant properties, which can protect neurons from oxidative stress-induced damage, a common feature of neurodegenerative diseases.[34]

Experimental Protocol: In Vitro Assessment of Neuroprotection

In vitro models using neuronal cell lines are valuable for the initial screening and mechanistic investigation of the neuroprotective effects of isoxazole derivatives.[35][36]

Causality of Experimental Choices:

  • Neuronal Cell Lines: Cell lines such as PC12 or SH-SY5Y are commonly used as they can be differentiated into neuron-like cells and are susceptible to neurotoxins.

  • Neurotoxins: To mimic the neuronal damage seen in neurodegenerative diseases, cells are often treated with neurotoxins like β-amyloid peptides (relevant to Alzheimer's disease) or 6-hydroxydopamine (relevant to Parkinson's disease).[36]

  • Viability Assays: Cell viability is assessed using methods like the MTT assay to quantify the protective effect of the isoxazole derivative against the neurotoxin-induced cell death.

  • Mechanistic Assays: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring reactive oxygen species (ROS) levels to assess antioxidant activity or evaluating the expression of apoptotic markers.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture the neuronal cell line under appropriate conditions. If necessary, differentiate the cells into a more mature neuronal phenotype using agents like nerve growth factor (NGF).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for a specific duration.

  • Neurotoxin Challenge: Expose the cells to a known neurotoxin to induce cell death.

  • Co-incubation: In some experimental designs, the isoxazole derivative and the neurotoxin are added simultaneously.

  • Assess Cell Viability: After the treatment period, assess cell viability using the MTT assay or other similar methods.

  • Mechanistic Studies: Conduct further assays to explore the mechanism of neuroprotection, such as measuring intracellular ROS levels, mitochondrial membrane potential, or the expression of key signaling proteins.

Conclusion and Future Perspectives

The isoxazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide array of potent biological activities. The ability to readily modify the isoxazole core allows for the optimization of pharmacological properties, leading to the development of novel drug candidates for a multitude of diseases. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, ensuring scientific rigor and reproducibility. As our understanding of disease biology deepens, the rational design and synthesis of novel isoxazole derivatives will undoubtedly continue to be a fruitful area of research, with the potential to deliver the next generation of innovative therapeutics.

References

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
  • Wrona-Krol, E., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18201. [Link]
  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l.
  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed....
  • Kandefer-Szerszen, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2685. [Link]
  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389181. [Link]
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
  • protocols.io. (2023). MTT Assay protocol.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. (n.d.). Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • National Center for Biotechnology Information. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Kumar, M., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Journal name, volume(issue), pages].
  • National Center for Biotechnology Information. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][3][14]triazepine Derivatives and Potential Inhibitors of Protein Kinase C.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • ResearchGate. (n.d.). Antifungal isoxazole compounds micafungin 7 and azole derivative 8.
  • ScienceDirect. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • YouTube. (2022). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software.
  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • National Center for Biotechnology Information. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells.
  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ResearchGate. (2022). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, [5-(4-Methylphenyl)isoxazol-3-yl]methanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from closely related structural analogs.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol , is a member of the isoxazole class of heterocyclic compounds.[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including anti-inflammatory, analgesic, and antimicrobial properties. The subject molecule is characterized by a 4-methylphenyl (p-tolyl) group at the 5-position and a hydroxymethyl group at the 3-position of the isoxazole ring.

The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.[1][2] A precise and comprehensive spectroscopic characterization is therefore essential for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following systematic numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed below. The predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d2HC7-H, C11-H
~7.25d2HC8-H, C10-H
~6.40s1HC4-H
~4.80s2HC13-H (CH₂OH)
~2.40s3HC12-H (CH₃)
~2.10br s1HO14-H (OH)
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The p-tolyl group gives rise to two distinct signals in the aromatic region. The protons on C7 and C11, being ortho to the isoxazole ring, are expected to appear as a doublet around δ 7.65 ppm. The protons on C8 and C10, meta to the isoxazole ring, are predicted to be a doublet at a slightly upfield position, around δ 7.25 ppm. The doublet splitting pattern arises from coupling with their adjacent protons.

  • Isoxazole Proton: The single proton on the C4 of the isoxazole ring is anticipated to be a sharp singlet at approximately δ 6.40 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

  • Hydroxymethyl Protons: The two protons of the hydroxymethyl group (C13) are expected to appear as a singlet around δ 4.80 ppm. The absence of coupling with the hydroxyl proton is due to rapid exchange, a common phenomenon for alcohol protons.

  • Methyl Protons: The three protons of the methyl group (C12) on the p-tolyl ring are predicted to be a singlet at approximately δ 2.40 ppm, a characteristic chemical shift for methyl groups attached to an aromatic ring.

  • Hydroxyl Proton: The hydroxyl proton (O14-H) is expected to be a broad singlet around δ 2.10 ppm. The broadness and variable chemical shift of this signal are due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~171.0C5
~162.0C3
~141.0C9
~129.5C8, C10
~126.0C7, C11
~124.0C6
~99.0C4
~57.0C13 (CH₂OH)
~21.5C12 (CH₃)
Interpretation of the ¹³C NMR Spectrum
  • Isoxazole Carbons: The carbons of the isoxazole ring are expected at distinct chemical shifts. C5, being adjacent to the electron-donating p-tolyl group and the ring oxygen, is predicted to be the most downfield at around δ 171.0 ppm. C3, attached to the hydroxymethyl group and the ring nitrogen, is anticipated around δ 162.0 ppm. The C4 carbon is expected to appear significantly upfield at approximately δ 99.0 ppm.

  • Aromatic Carbons: The p-tolyl group will show four signals. The quaternary carbon C9, attached to the methyl group, is predicted around δ 141.0 ppm. The C8 and C10 carbons are expected to resonate at approximately δ 129.5 ppm, while the C7 and C11 carbons are predicted at around δ 126.0 ppm. The ipso-carbon C6, attached to the isoxazole ring, is anticipated at approximately δ 124.0 ppm.

  • Aliphatic Carbons: The hydroxymethyl carbon (C13) is expected to appear in the aliphatic region at around δ 57.0 ppm. The methyl carbon (C12) of the p-tolyl group is predicted at a characteristic chemical shift of approximately δ 21.5 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the residual solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below. These predictions are based on the analysis of the IR spectrum of its isomer, (3-para-tolyl-isoxazol-5-yl) methanol.[3]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500BroadO-H stretch (alcohol)
~3100MediumC-H stretch (aromatic)
~2850-2950MediumC-H stretch (aliphatic)
~1610StrongC=N stretch (isoxazole ring)
~1450-1550MediumC=C stretch (aromatic ring)
~1100-1200StrongC-O stretch (alcohol)
~830StrongC-H out-of-plane bend (para-disubstituted aromatic)
Interpretation of the IR Spectrum
  • O-H Stretch: A broad and strong absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is broadened by hydrogen bonding.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated around 3100 cm⁻¹, while aliphatic C-H stretches from the methyl and hydroxymethyl groups are expected in the 2850-2950 cm⁻¹ region.[3]

  • C=N and C=C Stretches: The C=N stretching vibration of the isoxazole ring is predicted to give a strong absorption band around 1610 cm⁻¹.[3] The C=C stretching vibrations of the aromatic ring are expected to appear as medium intensity bands in the 1450-1550 cm⁻¹ range.

  • C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is anticipated in the 1100-1200 cm⁻¹ region.

  • Aromatic Substitution Pattern: A strong band around 830 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Solid Sample B Grind with KBr A->B C Press into a thin pellet B->C D Place pellet in IR spectrometer C->D E Acquire background spectrum (air) D->E F Acquire sample spectrum E->F G Process spectrum (baseline correction) F->G H Identify characteristic absorption bands G->H

Caption: Experimental workflow for acquiring an FT-IR spectrum using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline corrected and the wavenumbers of the major absorption bands should be identified and correlated with specific functional groups.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structure elucidation.

Predicted Mass Spectrum Data
m/zPredicted Identity
189[M]⁺ (Molecular Ion)
172[M - OH]⁺
160[M - CH₂OH]⁺
115[C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 189, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • A peak at m/z 172 would correspond to the loss of a hydroxyl radical (•OH).

    • Loss of the entire hydroxymethyl group (•CH₂OH) would result in a fragment at m/z 160.

    • The fragment at m/z 115 is likely due to the tolyl-substituted aromatic portion.

    • A prominent peak at m/z 91 is characteristic of a benzyl or tolyl group, which rearranges to the stable tropylium ion.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the accurate mass measurement to confirm the elemental composition.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations and standardized experimental protocols, offer a robust framework for the characterization of this important heterocyclic compound. This information is crucial for researchers and scientists engaged in the synthesis, purification, and application of this molecule in drug development and materials science, ensuring its correct identification and facilitating further research.

References

  • Chem-Impex. (5-(4-Methylphenyl)-3-isoxazolyl)methanol. [Link]
  • J&K Scientific. (5-(4-Methylphenyl)-3-isoxazolyl)methanol | 640291-93-6. [Link]
  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Clarity in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and a critical determinant of a compound's physicochemical properties.[1] The arrangement of atoms in a crystal lattice dictates crucial parameters such as solubility, stability, and bioavailability, which in turn influence the efficacy and safety of an active pharmaceutical ingredient (API).[2][3] This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of [5-(4-Methylphenyl)isoxazol-3-yl]methanol, a heterocyclic compound of interest. While a published crystal structure for this specific regioisomer is not publicly available as of this writing, we will leverage the known structure of its close isomer, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, as a case study to illustrate the process and the profound insights that can be gleaned.

Introduction to this compound: A Molecule of Interest

Isoxazole derivatives are a well-established class of heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse biological activities.[4][5] The title compound, this compound, incorporates a 4-methylphenyl (p-tolyl) group and a hydroxymethyl substituent on the isoxazole core. These functionalities provide sites for hydrogen bonding and potential π-π stacking interactions, making its solid-state behavior particularly relevant for formulation and drug-receptor interactions. An unambiguous determination of its crystal structure is therefore a high-priority endeavor in its development pathway.

The Pathway to Structural Elucidation: A Methodological Blueprint

The definitive technique for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[6][7][8] This method provides precise data on bond lengths, bond angles, and intermolecular interactions.[6][9] The overall workflow, from material synthesis to final structural analysis, is a multi-step process demanding precision and expertise.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Chromatography & Recrystallization synthesis->purification Crude Product solvent_screening Solvent Screening purification->solvent_screening Pure Compound crystallization Controlled Evaporation / Cooling solvent_screening->crystallization mounting Crystal Mounting crystallization->mounting data_collection Diffractometer Data Collection mounting->data_collection structure_solution Phase Problem Solution data_collection->structure_solution refinement Least-Squares Refinement structure_solution->refinement final_structure Final Crystal Structure & Validation (CIF) refinement->final_structure G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C (Adjacent Chain) node_A [O-H] node_N_B [N] node_A->node_N_B O-H···N Hydrogen Bond node_N_A [N] node_O_B [O-H] tolyl_A p-Tolyl Ring (A) tolyl_C p-Tolyl Ring (C) tolyl_A->tolyl_C π-π Stacking

Sources

A Technical Guide to Determining the Organic Solvent Solubility of [5-(4-Methylphenyl)isoxazol-3-yl]methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility

[5-(4-Methylphenyl)isoxazol-3-yl]methanol is a heterocyclic compound featuring an isoxazole core, a structure known for a wide range of biological activities and applications as a synthon in medicinal chemistry.[5][6] As with any new chemical entity (NCE), understanding its solubility profile is a foundational step.[1][7] Solubility dictates the achievable concentration in preclinical assays, influences purification strategies, and is a key determinant of a drug's absorption and ultimate therapeutic efficacy.[1][4] Early and accurate solubility assessment helps to de-risk projects by identifying potential development challenges at a stage where molecular modifications are still feasible, thereby preventing costly late-stage failures.[2]

This guide will equip the researcher with the necessary tools to:

  • Theoretically assess the potential solubility of the target compound based on its molecular structure.

  • Select an appropriate range of organic solvents for screening.

  • Execute the gold-standard thermodynamic solubility assay (Shake-Flask method).

  • Perform rapid, high-throughput kinetic solubility screening.

  • Develop a reliable analytical method for accurate quantification.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility.[3][8] The principle of "like dissolves like" serves as a useful heuristic.[9][10] Let's analyze the structure of this compound:

  • 4-Methylphenyl Group: This tolyl moiety is non-polar and lipophilic, suggesting good solubility in non-polar aromatic and hydrocarbon solvents (e.g., Toluene, Hexane).

  • Isoxazole Ring: This five-membered heterocycle possesses both polar (N-O bond) and non-polar (C-C, C-H bonds) characteristics.[11][12] It contributes moderate polarity.

  • Methanol Group (-CH₂OH): The primary alcohol functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature will enhance solubility in polar protic solvents (e.g., Ethanol, Methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., Acetone, Ethyl Acetate).

Based on this analysis, the compound is expected to exhibit amphiphilic character, with solubility across a range of solvent polarities but likely poor solubility in highly non-polar aliphatic solvents or highly polar aqueous systems alone.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) .[13][14] HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][15] A solvent is likely to dissolve a solute if their respective HSP values are similar.[13] While determining the precise HSP for a novel compound requires experimental work, this framework is invaluable for rational solvent selection and for understanding solvent blend behavior.[15][16]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[17][18]

  • Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. It is the gold-standard measurement, typically determined by the shake-flask method.[8][17]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (usually DMSO), begins to precipitate in an aqueous or organic medium.[17][19][20] It is a high-throughput method used for early-stage compound screening.[8]

Recommended Solvent Screening Panel

To generate a comprehensive solubility profile, a diverse set of organic solvents should be tested. The following table provides a recommended starting panel, categorized by solvent class.

Solvent ClassExample SolventsRationale for Inclusion
Non-Polar Toluene, HeptaneTo assess solubility driven by the lipophilic methylphenyl group.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)To probe interactions with the polar isoxazole ring and hydrogen bond accepting capabilities. DMSO is a universal solvent.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)To evaluate the strong hydrogen bonding interactions with the methanol group.
Chlorinated Dichloromethane (DCM)A common solvent in organic synthesis with moderate polarity.
Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol is adapted from the principles outlined in the OECD Guideline 105 for determining water solubility, applied here to organic solvents.[21][22]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a clear glass vial (e.g., 4 mL vial) for each solvent to be tested. "Excess" means enough solid material will remain undissolved at the end of the experiment, ensuring saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them in a shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate vigorously for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours; a time-course study can validate the required equilibration time.[9][17]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 24 hours to allow the excess solid to settle. For robust separation, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from the top of the solution. Be extremely cautious not to disturb the solid pellet. It is highly recommended to filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any microscopic particulates.

  • Dilution: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method (see Section 4). A precise dilution factor is critical for the final calculation.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[22][23]

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

The entire workflow is visualized in the diagram below.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Agitate at 25°C for 24-48h B->C D 4. Settle / Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Precisely Dilute Filtrate E->F G 7. Quantify by HPLC F->G H 8. Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: High-Throughput Kinetic Solubility Assay

This method is ideal for rapid screening of multiple solvents or compound analogues.[8][19]

Objective: To rapidly estimate the solubility of a compound upon its addition from a DMSO stock into various organic solvents.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[20]

  • Plate Setup: In a 96-well microplate, add the desired organic solvents to the wells (e.g., 198 µL).

  • Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the solvent-containing wells. This creates a final DMSO concentration of ~1%.

  • Incubation & Detection: Mix the plate briefly and incubate at room temperature for a short period (e.g., 1-2 hours).[17] Measure the amount of precipitated material using a nephelometer, which detects light scattering.[8][19]

  • Data Analysis: The kinetic solubility is reported as the concentration at which the light scattering signal significantly exceeds the background, indicating the onset of precipitation.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the dissolved compound is paramount.[24] HPLC with UV detection is the most common and reliable method.[23][25]

Objective: To develop a robust HPLC method to quantify this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector is required.[25]

  • Column Selection: A reversed-phase C18 column is a suitable starting point, as it separates compounds based on hydrophobicity.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to ensure consistent peak shape, is recommended.[18]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. The isoxazole and phenyl rings should provide strong UV absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot the peak area versus concentration to generate a calibration curve. The curve must demonstrate linearity (R² > 0.99) over the desired concentration range.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area. Use the calibration curve to determine the concentration in the diluted sample.

G A Prepare Stock Solution of Compound B Create Serial Dilutions (Standards) A->B C Inject Standards into HPLC B->C D Record Peak Area vs. Concentration C->D E Generate Calibration Curve (R² > 0.99) D->E H Interpolate Concentration using Calibration Curve E->H F Inject Diluted Sample from Solubility Assay G Measure Peak Area F->G G->H

Caption: HPLC Quantification and Calibration Workflow.

Conclusion and Data Reporting

By following the methodologies outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in a range of organic solvents. The results should be compiled into a clear table, reporting the mean solubility (e.g., in mg/mL or mM) and standard deviation from replicate experiments for each solvent at the specified temperature. This data is foundational for subsequent process chemistry, formulation development, and toxicological studies, enabling informed, data-driven decisions in the advancement of new therapeutic candidates.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • BMG LABTECH. (2023).
  • Scribd. Procedure For Determining Solubility Of Organic Compounds.
  • Drug Discovery News. (2018). Substance solubility.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • Taylor & Francis. Hansen solubility parameter – Knowledge and References.
  • Wikipedia. Hansen solubility parameter.
  • ResearchGate.
  • Hansen Solubility Parameters. Official Site of HSP and HSPiP.
  • BioDuro. ADME Solubility Assay.
  • Academic Resource.
  • Al-Ghabeish, M., et al. (2015). In vitro solubility assays in drug discovery. PubMed.
  • Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction.
  • Dennis, D. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples.
  • Center for Applied Isotope Studies.
  • Sroka, Z., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Wikipedia.
  • Wasik, S. P., et al. (1983). Calculation of Aqueous Solubility of Organic Compounds. PubMed Central (PMC).
  • ACS Publications. (2018). Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Park, K. Hansen Solubility Parameters 2000.pdf.
  • OECD. Test No.
  • IJCRT.org.
  • KREATiS.
  • ResearchGate. (2020).
  • Grafiati.
  • FILAB. Solubility testing in accordance with the OECD 105.
  • Shimadzu. Analytical Methods for Organic Acids.

Sources

A Strategic Framework for Elucidating the Mechanism of Action of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the mechanism of action of [5-(4-Methylphenyl)isoxazol-3-yl]methanol is presented below. This guide is structured for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the compound's mechanism of action, from initial characterization to in-depth pathway analysis.

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] The compound this compound is identified as a versatile intermediate in the synthesis of various pharmaceuticals and is used in biological research to investigate the mechanisms of isoxazole derivatives.[5][6] This guide provides a systematic and in-depth approach to comprehensively determine the mechanism of action of this specific molecule, transforming it from a chemical entity into a well-characterized pharmacological agent.

Part 1: Foundational Characterization and Hypothesis Generation

The initial phase of investigation focuses on understanding the fundamental properties of the compound and generating data-driven hypotheses about its potential biological targets.

Physicochemical Profiling and In Silico ADMET Assessment

A thorough understanding of the compound's physicochemical properties is paramount for interpreting biological data and designing further experiments.

Protocol: Physicochemical and ADMET Profiling

  • Structure Input: The canonical SMILES representation Cc1ccc(cc1)c2cc(CO)no2 for this compound is input into computational modeling software (e.g., SwissADME, Schrödinger Suite).

  • Parameter Calculation: Key descriptors are calculated, including:

    • Molecular Weight (MW)

    • Calculated LogP (cLogP)

    • Topological Polar Surface Area (TPSA)

    • Hydrogen Bond Donors and Acceptors

    • Aqueous Solubility (LogS)

  • ADMET Prediction: The software is used to predict key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, such as blood-brain barrier penetration, CYP450 inhibition, and potential toxicity profiles.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 189.21 g/mol Compliant with Lipinski's Rule of Five
cLogP 1.85Good balance of lipophilicity for cell permeability
TPSA 55.1 ŲLikely good oral bioavailability
H-Bond Donors 1Potential for specific target interactions
H-Bond Acceptors 3Potential for specific target interactions
Target Prediction: A Multi-pronged In Silico Approach

To narrow down the vast landscape of potential biological targets, a combination of computational methods should be employed.

Workflow: Computational Target Identification

G cluster_0 Input cluster_1 In Silico Methods cluster_2 Output Compound This compound Structure Similarity Ligand Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Pharmacophore Pharmacophore Screening (e.g., Pharmit) Compound->Pharmacophore Docking Reverse Docking (e.g., SwissTargetPrediction) Compound->Docking TargetList Prioritized List of Potential Biological Targets Similarity->TargetList Pharmacophore->TargetList Docking->TargetList

Caption: In Silico Target Identification Workflow.

Part 2: Experimental Validation of Target Engagement and Cellular Effects

This phase transitions from computational predictions to tangible experimental data, aiming to confirm direct target interaction and observe the compound's effects in a cellular context.

Biophysical Confirmation of Direct Target Binding

The initial step in validating a predicted target is to demonstrate a direct physical interaction between the compound and the protein.

Protocol: Thermal Shift Assay (TSA)

  • Protein Preparation: Recombinant target protein is purified and diluted to a final concentration of 2 µM in a suitable buffer.

  • Compound Preparation: A 10 mM stock of this compound in DMSO is prepared, followed by serial dilutions.

  • Assay Setup: In a 96-well PCR plate, the protein, SYPRO Orange dye (a fluorescent probe), and varying concentrations of the compound are mixed. A vehicle control (DMSO) is included.

  • Data Acquisition: The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 0.05°C/s. Fluorescence is monitored continuously.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the inflection point of the fluorescence curve. A significant shift in Tm (ΔTm) in the presence of the compound indicates direct binding. Such assays have been successfully used to validate the binding of isoxazole derivatives to their targets.[7]

Cellular Target Engagement and Downstream Signaling

Observing the compound's effect within a living cell provides crucial information about its mechanism.

Scenario: Investigating a Hypothesized Kinase Target

Assuming in silico analysis predicted a specific kinase (e.g., a MAP kinase) as a primary target, the following workflow would be initiated.

Workflow: Cellular Kinase Inhibition Analysis

G cluster_0 Cellular Assays cluster_1 Analysis cluster_2 Conclusion CellTreatment Treat relevant cell line with This compound Lysis Cell Lysis and Protein Extraction CellTreatment->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot PhosphoKinase Probe for phosphorylated (active) form of the target kinase WesternBlot->PhosphoKinase TotalKinase Probe for total levels of the target kinase WesternBlot->TotalKinase Downstream Probe for phosphorylation of a known _downstream_ substrate WesternBlot->Downstream Conclusion Decreased phosphorylation indicates intracellular target engagement and inhibition PhosphoKinase->Conclusion Downstream->Conclusion

Caption: Workflow for validating intracellular kinase inhibition.

Protocol: Western Blot for Kinase Inhibition

  • Cell Culture and Treatment: A suitable cell line expressing the target kinase is cultured to ~80% confluency. Cells are then treated with various concentrations of this compound for a predetermined time.

  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase, the total kinase, and a key downstream phosphorylated substrate.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. A decrease in the phosphorylated protein signals with increasing compound concentration confirms inhibitory activity.

Part 3: Elucidating the Broader Biological Impact and In Vivo Relevance

The final phase of the investigation aims to understand the compound's effects on a broader biological scale and to assess its potential for in vivo efficacy.

Phenotypic Screening and Pathway Analysis

High-content imaging and transcriptomic analysis can provide an unbiased view of the compound's cellular effects.

Protocol: RNA-Sequencing for Pathway Analysis

  • Experiment Design: Cells are treated with this compound at a concentration known to engage the target, along with a vehicle control.

  • RNA Extraction and Sequencing: After treatment, RNA is extracted, and its quality is assessed. Libraries are prepared and sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing data is analyzed to identify differentially expressed genes. Pathway analysis tools (e.g., GSEA, IPA) are then used to identify signaling pathways that are significantly modulated by the compound.

Signaling Pathway Diagram: Hypothetical Anti-Inflammatory Mechanism

Based on the known anti-inflammatory properties of some isoxazole derivatives, a potential mechanism could involve the inhibition of the NF-κB pathway.

G Compound This compound IKK IKK Complex Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., TNFα, IL-6, COX-2) Nucleus->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

In Vivo Target Validation and Efficacy

The ultimate validation of a mechanism of action comes from demonstrating its relevance in a living organism.

Protocol: In Vivo Pharmacodynamic (PD) Assay

  • Model Selection: An appropriate animal model is chosen (e.g., a mouse model of inflammation).

  • Dosing and Sample Collection: The compound is administered to the animals at various doses. At specific time points, blood and/or tissue samples are collected.

  • Biomarker Analysis: The samples are analyzed for biomarkers that reflect the engagement of the target in vivo (e.g., levels of phosphorylated target protein in tissue lysates, or downstream cytokine levels in plasma).

  • Correlation with Efficacy: The PD biomarker data is correlated with efficacy readouts in the model (e.g., reduction in paw edema in an inflammation model).

Conclusion

The elucidation of the mechanism of action for this compound requires a multi-faceted and integrated approach. By systematically progressing from in silico predictions to in vitro validation, cellular pathway analysis, and in vivo studies, a comprehensive understanding of the compound's biological activity can be achieved. This structured framework not only provides a clear path for investigation but also ensures that the generated data is robust, reliable, and translatable to future drug development efforts.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. [Link][1]
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link][2]
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link][4]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

Sources

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This technical guide presents a comprehensive, field-proven strategy for the identification and validation of potential therapeutic targets for the novel compound, [5-(4-Methylphenyl)isoxazol-3-yl]methanol. As direct biological data for this specific molecule is not yet prevalent in published literature, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically explore its therapeutic potential. We will leverage established knowledge of isoxazole pharmacophores to hypothesize promising target classes and detail a rigorous, multi-tiered experimental workflow for target validation. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering research teams to make informed, data-driven decisions in the early stages of drug discovery.

Introduction: The Therapeutic Promise of the Isoxazole Moiety

The five-membered isoxazole ring is a privileged structure in drug discovery, prized for its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules.[1] This heterocycle is a key pharmacophore in several clinically approved drugs, demonstrating its versatility and acceptance as a biocompatible structural motif.[5] Isoxazole derivatives have been successfully developed as inhibitors of a wide array of targets, including protein kinases, polymerases, and molecular chaperones, underscoring the broad therapeutic potential of this chemical class.[6][7][8]

The subject of this guide, this compound, possesses key structural features—a substituted phenyl ring and a methanol group attached to the isoxazole core—that suggest a high probability of biological activity. The tolyl group can engage in hydrophobic and pi-stacking interactions, while the methanol group can act as a hydrogen bond donor or acceptor. These features are commonly found in the pharmacophores of various enzyme inhibitors.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the absence of direct biological data for this compound, our initial strategy is to form educated hypotheses about its potential targets by analyzing its structure in the context of known isoxazole-based inhibitors. Several classes of enzymes and proteins are particularly susceptible to inhibition by molecules bearing the isoxazole scaffold.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The ATP-binding site of many kinases can be effectively targeted by small molecules. Isoxazole derivatives have been shown to be potent kinase inhibitors.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. The pharmacophore for VEGFR-2 inhibitors often includes a heterocyclic ring system that can form hydrogen bonds with the hinge region of the kinase domain, and hydrophobic groups that occupy adjacent pockets.[9][10] The 4-methylphenyl group of our compound of interest could favorably occupy a hydrophobic pocket.

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): A crucial target in various cancers. Isoxazole-containing compounds have demonstrated inhibitory activity against EGFR-TK.[11]

Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][8] The pharmacophore for PARP-1 inhibitors typically involves a planar aromatic system that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP-1.[4][12][13] The isoxazole ring system could potentially fulfill this role.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[6] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[14] Several isoxazole-based Hsp90 inhibitors have been developed, with the isoxazole scaffold often interacting with the ATP-binding site in the N-terminal domain of Hsp90.[15][16][17][18]

Tubulin

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and are essential for cell division.[1] Molecules that interfere with tubulin polymerization or depolymerization are potent anticancer agents. Isoxazole-containing compounds have been reported as tubulin inhibitors, often binding to the colchicine site.[1][3][5][19][20][21][22][23] The diaryl-isoxazole motif present in some known tubulin inhibitors shares structural similarities with our compound.

A Multi-Tiered Strategy for Target Identification and Validation

To systematically investigate the potential therapeutic targets of this compound, we propose a multi-tiered experimental approach. This strategy is designed to efficiently screen for activity against our hypothesized target classes and then rigorously validate any initial hits.

TargetValidationWorkflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Cellular & Mechanistic Studies cluster_3 Outcome A Compound Synthesis & QC B Biochemical Assays (Kinases, PARP-1, Hsp90) A->B C Tubulin Polymerization Assay A->C D Phenotypic Screening (e.g., Cancer Cell Line Panel) A->D E Dose-Response Analysis (IC50 Determination) B->E C->E D->E F Orthogonal Assays (e.g., Thermal Shift Assay) E->F G Selectivity Profiling (Against Related Targets) F->G H Cell-Based Target Engagement Assays G->H I Downstream Signaling Analysis (Western Blot, etc.) H->I J Cellular Phenotype Analysis (Apoptosis, Cell Cycle Arrest) I->J K Validated Therapeutic Target(s) J->K

Figure 1: A multi-tiered workflow for target identification and validation.

Tier 1: Primary Screening

The initial phase focuses on broad screening to identify preliminary hits across the hypothesized target classes.

Direct enzymatic assays are the most straightforward method for initial screening.

  • Kinase Inhibition Assays: A panel of representative kinases (e.g., VEGFR-2, EGFR-TK, and others) should be used. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

    Protocol: ADP-Glo™ Kinase Assay (Promega)

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

    • Add this compound at a screening concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, and then measure the luminescence produced by a luciferase-luciferin reaction.

    • A decrease in luminescence compared to the negative control indicates kinase inhibition.

  • PARP-1 Inhibition Assay: A colorimetric or fluorescent assay that measures the incorporation of NAD+ onto a histone substrate.

  • Hsp90 ATPase Activity Assay: Hsp90's chaperone activity is dependent on its ATPase function. An assay that measures the hydrolysis of ATP to ADP can be used to screen for inhibitors.

This assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.

Protocol: Tubulin Polymerization Assay (Cytoskeleton, Inc.)

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add this compound at various concentrations to a 96-well plate. Include paclitaxel (polymerization promoter) and nocodazole (polymerization inhibitor) as controls.

  • Add the tubulin solution to the wells and immediately begin monitoring the absorbance at 340 nm at 37°C for 60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compound to the controls to determine its effect.

Tier 2: Hit Confirmation and Secondary Assays

Any hits from Tier 1 must be rigorously confirmed and further characterized.

For any positive hits, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This involves performing the primary assay with a range of compound concentrations.

Hypothetical Target Assay Type Hypothetical IC50 (µM)
VEGFR-2ADP-Glo™ Kinase Assay1.5
PARP-1Colorimetric Assay> 50
Hsp90ATPase Assay8.2
TubulinPolymerization Assay> 50
Table 1: Example of hypothetical primary screening and IC50 data.

To rule out false positives due to assay artifacts, it is crucial to confirm hits using an orthogonal assay that relies on a different detection method.

  • Thermal Shift Assay (TSA): This biophysical assay measures the change in the melting temperature (Tm) of a target protein upon ligand binding. An increase in Tm indicates that the compound stabilizes the protein, suggesting a direct interaction.

To assess the specificity of the compound, it should be tested against a panel of related proteins. For example, if the compound inhibits VEGFR-2, it should be tested against a panel of other kinases to determine its selectivity profile.

Tier 3: Cellular and Mechanistic Studies

Once a direct interaction with a purified protein is confirmed, the next step is to determine if the compound engages its target in a cellular context and elicits the expected biological response.

SignalingPathway cluster_0 Cellular Target Engagement cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcomes A This compound B VEGFR-2 A->B Inhibition C p-VEGFR-2 ↓ B->C D p-Akt ↓ C->D E p-ERK1/2 ↓ C->E F ↓ Proliferation D->F G ↓ Migration D->G H ↑ Apoptosis D->H E->F E->G E->H

Figure 2: Hypothetical signaling pathway affected by VEGFR-2 inhibition.

These assays confirm that the compound interacts with its target within living cells.

  • Cellular Thermal Shift Assay (CETSA): An extension of the in vitro TSA, CETSA measures the thermal stabilization of a target protein in cell lysates or intact cells.

  • Western Blot Analysis: Treatment of cells with the compound should lead to a decrease in the phosphorylation of the target kinase (if applicable) and its downstream substrates. For Hsp90 inhibitors, treatment should result in the degradation of client proteins.

Protocol: Western Blot for Phospho-VEGFR-2

  • Culture a relevant cell line (e.g., HUVECs) and starve them of serum overnight.

  • Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Stimulate the cells with VEGF for a short period (e.g., 10 minutes).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • A reduction in the phospho-VEGFR-2 signal relative to the total VEGFR-2 signal indicates target engagement and inhibition.

The final step is to demonstrate that target engagement translates into a relevant cellular phenotype.

  • Cell Proliferation Assays (e.g., MTT or CellTiter-Glo®): These assays measure the number of viable cells after treatment with the compound.

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays quantify the number of cells undergoing programmed cell death.

  • Cell Migration/Invasion Assays: For targets like VEGFR-2, these assays are crucial to assess the compound's effect on cell motility.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for elucidating the therapeutic potential of this compound. By leveraging the known pharmacology of the isoxazole scaffold, we can formulate well-reasoned hypotheses about its molecular targets. The proposed multi-tiered experimental workflow provides a clear path from initial screening to cellular validation, enabling a thorough and efficient investigation. The successful identification of a validated target for this compound will be a critical first step in its journey towards becoming a potential therapeutic agent. Future work would involve lead optimization to improve potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

  • Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. (n.d.). ResearchGate.
  • Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. (2010). Europe PMC.
  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (2024). Taylor & Francis Online.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.
  • Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. (2014). PubMed.
  • New heat shock protein (Hsp90) inhibitors, designed by pharmacophore modeling and virtual screening: synthesis, biological evaluation and molecular dynamics studies. (2020). Taylor & Francis Online.
  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. (2022). National Center for Biotechnology Information.
  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2016). PLOS ONE.
  • Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. (2010). ScienceDirect.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate.
  • Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. (2022). PubMed Central.
  • Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors. (2012). PubMed.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). PubMed.
  • Tubulin inhibitor identification by bioactive conformation alignment pharmacophore-guided virtual screening. (2019). PubMed.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). MDPI.
  • A review on PARP1 inhibitors: Pharmacophore modeling, virtual and biological screening studies to identify novel PARP1 inhibitors. (2014). R Discovery.
  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2016). Semantic Scholar.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2017). National Center for Biotechnology Information.
  • Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2014). ResearchGate.
  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). Frontiers.
  • (a) Ligand-based pharmacophore model for Hsp90 CTD inhibitors. (n.d.). ResearchGate.
  • Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. (2020). PubMed Central.
  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (2016). PubMed Central.
  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). PubMed.
  • Application of ensemble pharmacophore-based virtual screening to the discovery of novel antimitotic tubulin inhibitors. (2020). PubMed Central.
  • 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. (2008). PubMed.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). PubMed.
  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2025). PubMed.
  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. (2015). PubMed.
  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. (2024). Taylor & Francis Online.
  • Isoxazole compounds: unveiling the synthetic strategy, In-silico SAR & Toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). ResearchGate.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). National Center for Biotechnology Information.
  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (2024). PubMed.
  • Chemical structures of some tubulin polymerization inhibitors containing. (n.d.). ResearchGate.
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI.
  • The use of structural alerts to avoid the toxicity of pharmaceuticals. (2025). ResearchGate.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ResearchGate.
  • Designing around Structural Alerts in Drug Discovery. (2019). Journal of Medicinal Chemistry.
  • Structural Alerts for Toxicity. (2018). ResearchGate.
  • Protein kinase inhibitors: structural insights into selectivity. (2007). PubMed.
  • Unraveling Structural Alerts in Marketed Drugs for Improving Adverse Outcome Pathway Framework of Drug-Induced QT Prolongation. (2023). National Center for Biotechnology Information.
  • Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. (2019). National Center for Biotechnology Information.

Sources

Methodological & Application

Title: A Comprehensive In Vitro Assay Cascade for Characterizing the Anticancer Properties of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] These compounds are frequently investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells.[3][4] This application note presents a structured, three-tiered in vitro assay cascade for the comprehensive evaluation of a novel isoxazole derivative, [5-(4-Methylphenyl)isoxazol-3-yl]methanol. We provide a scientifically-grounded framework that progresses from initial cytotoxicity screening to the confirmation and preliminary mechanistic elucidation of apoptosis induction. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the anticancer potential of new chemical entities.

Introduction & Scientific Rationale

The search for novel anticancer agents remains a cornerstone of pharmaceutical research.[5][6] A key strategy in modern drug discovery is the development of compounds that can selectively trigger apoptosis in malignant cells.[3][7] The isoxazole ring system has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[8][9]

This compound is a synthetic compound featuring this key isoxazole moiety. Based on extensive literature on structurally related compounds, we hypothesize that its primary mechanism of anticancer action is the induction of the intrinsic (mitochondrial) apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell in a controlled manner.[10][11]

This document outlines a logical and efficient workflow to test this hypothesis, providing detailed protocols for a primary cytotoxicity assay (MTT), a secondary apoptosis-confirmation assay (Caspase-Glo® 3/7), and a tertiary mechanistic assay (Western Blot for apoptotic markers).

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may induce apoptosis.

Hypothesized Apoptotic Pathway cluster_cell Cancer Cell Compound This compound Bcl2 Anti-apoptotic Bcl-2 Proteins Compound->Bcl2 Inhibits? BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Promotes MOMP* CytC Cytochrome c (release) Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Activates Casp37 Executioner Caspases (Caspase-3/7) Apoptosome->Casp37 Activates PARP PARP Cleavage Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis PARP->Apoptosis label_MOMP *Mitochondrial Outer Membrane Permeabilization

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Recommended Experimental Workflow

A tiered approach is the most efficient method for evaluating a novel compound. This workflow ensures that resources are spent on more complex mechanistic studies only after initial efficacy has been established.

Experimental Workflow Start Select Cancer Cell Lines (e.g., MCF-7, A549, PC-3) Treatment Treat cells with serial dilutions of This compound Start->Treatment Assay1 Tier 1: Cytotoxicity Screening (MTT Assay) Treatment->Assay1 Data1 Determine IC50 Values Assay1->Data1 Decision1 Is IC50 in active range? Data1->Decision1 Assay2 Tier 2: Apoptosis Confirmation (Caspase-3/7 Assay) Decision1->Assay2 Yes Stop Compound is inactive or non-apoptotic Decision1->Stop No Data2 Quantify Caspase Activity (Fold Change vs. Control) Assay2->Data2 Decision2 Significant increase in Caspase activity? Data2->Decision2 Assay3 Tier 3: Mechanistic Validation (Western Blot) Decision2->Assay3 Yes Decision2->Stop No / Other Mechanism Data3 Analyze Apoptotic Markers (Cleaved PARP, Cleaved Caspase-3) Assay3->Data3 End Report Findings & Plan Further Studies Data3->End

Sources

experimental protocol for [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound (CAS No: 640291-93-6). The isoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, and this particular derivative serves as a versatile building block for more complex molecules.[1][2][3] This guide is designed for researchers in drug discovery, agrochemical development, and organic synthesis, offering a robust and reproducible methodology. We delve into the causality behind experimental choices, ensuring not just a list of steps, but a foundational understanding of the process. The protocol is structured to be a self-validating system, with clear benchmarks for characterization and purity assessment.

Introduction: The Significance of the Isoxazole Scaffold

Heterocyclic compounds are fundamental to the development of new functional molecules.[4] Among them, the five-membered isoxazole ring, featuring adjacent nitrogen and oxygen atoms, is of paramount importance.[2] This structural motif imparts unique physicochemical properties, including metabolic stability and the ability to engage in specific hydrogen bonding interactions, making it a privileged scaffold in drug design.[3][5] Isoxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

This compound is a key intermediate whose distinct structure allows for further chemical modification. It is valuable in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and has shown potential in the development of novel agrochemicals and advanced polymers.[1][6][7] This document provides a reliable method for its laboratory-scale synthesis via a [3+2] cycloaddition reaction, a powerful and convergent approach to forming the isoxazole core.[2][3]

Reaction Scheme and Mechanism

The synthesis is achieved through a two-step process, beginning with the formation of an aldoxime, followed by an in-situ generation of a nitrile oxide which then undergoes a [3+2] cycloaddition with an alkyne.

Figure 1: Overall synthetic scheme for this compound.

Mechanistic Rationale: The core of this synthesis is the 1,3-dipolar cycloaddition. The 4-methylbenzaldoxime is oxidized in situ by sodium hypochlorite (NaOCl) to form 4-methylbenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is immediately trapped by propargyl alcohol (the dipolarophile) to regioselectively form the 3,5-disubstituted isoxazole ring. This method is efficient and avoids the isolation of the potentially unstable nitrile oxide.[2]

Materials and Equipment

Reagents & Solvents Equipment
4-Methylbenzaldehyde (≥98%)Round-bottom flasks (50 mL, 100 mL)
Hydroxylamine hydrochloride (≥99%)Magnetic stirrer with heating mantle
Pyridine (anhydrous, ≥99.8%)Reflux condenser and dropping funnel
Sodium hypochlorite solution (5% aq.)Separatory funnel (250 mL)
Propargyl alcohol (≥99%)Rotary evaporator
Carbon tetrachloride (CCl₄, ≥99.5%)Glass column for chromatography
Dichloromethane (DCM, HPLC grade)TLC plates (Silica gel 60 F₂₅₄)
Ethyl acetate (EtOAc, HPLC grade)UV lamp (254 nm)
n-Hexane (HPLC grade)Melting point apparatus
Anhydrous sodium sulfate (Na₂SO₄)FT-IR Spectrometer
Silica gel for column chromatography (60-120 mesh)NMR Spectrometer (e.g., 400 MHz)
Deionized waterHPLC system with UV detector

Experimental Workflow

The overall process can be visualized as a sequence of synthesis, work-up, purification, and analysis.

workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Purification cluster_analysis Analysis & QC oxime Step 1: Synthesize 4-Methylbenzaldoxime cycloaddition Step 2: Perform [3+2] Cycloaddition oxime->cycloaddition workup Step 3: Aqueous Work-up & Extraction cycloaddition->workup chromatography Step 4: Column Chromatography workup->chromatography recrystallization Step 5: Recrystallization chromatography->recrystallization characterization Step 6: Spectroscopic Characterization (NMR, FT-IR, MS) recrystallization->characterization purity Step 7: Purity Analysis (HPLC, m.p.) characterization->purity final_product Final Product: High-Purity Crystalline Solid purity->final_product

Figure 2: Step-by-step experimental and analytical workflow.

Detailed Protocols

Part A: Synthesis of 4-Methylbenzaldoxime (Intermediate)
  • To a 100 mL round-bottom flask, add 4-methylbenzaldehyde (e.g., 10 mmol, 1.20 g) and pyridine (20 mL).

  • Add hydroxylamine hydrochloride (12 mmol, 0.83 g) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • Scientist's Note: Pyridine acts as both the solvent and a mild base to neutralize the HCl released from hydroxylamine hydrochloride. Refluxing ensures the reaction goes to completion.

  • Monitor the reaction by TLC (Thin-Layer Chromatography) using a 4:1 Hexane:EtOAc eluent system until the starting aldehyde spot disappears.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with 1M HCl (2 x 20 mL) to remove pyridine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime, which can be used in the next step without further purification.

Part B: Synthesis of this compound
  • In a 100 mL two-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve the crude 4-methylbenzaldoxime (8 mmol, ~1.08 g) and propargyl alcohol (10 mmol, 0.56 g) in carbon tetrachloride (20 mL).[2]

  • Cool the flask in an ice bath to 0-5 °C.

  • Add 5% aqueous sodium hypochlorite solution (15 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • Rationale: Slow, cooled addition is critical. The oxidation to the nitrile oxide is exothermic. This control prevents unwanted side reactions and ensures the nitrile oxide is trapped efficiently by the propargyl alcohol.[3]

  • After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (3:2 Hexane:EtOAc) until the oxime is consumed.

Part C: Work-up and Purification
  • Pour the reaction mixture into a 250 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 25 mL).

  • Combine all organic layers and wash with water (25 mL) followed by brine (25 mL).

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel.

    • Eluent System: A gradient of Hexane:EtOAc (starting from 4:1 and gradually increasing polarity to 3:2) is typically effective.

    • Technique: Collect fractions and analyze by TLC to pool the pure product.

  • Combine the pure fractions and evaporate the solvent.

  • For highest purity, recrystallize the resulting solid from an appropriate solvent system like ethanol/water or ethyl acetate/hexane to obtain the final product as white needles.[1][8]

Characterization and Expected Results

A successfully synthesized product should conform to the following analytical data.

Parameter Expected Result
Appearance White crystalline needles[1]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [1]
Melting Point 112-118 °C[1]
Purity (HPLC) ≥ 98%[1]
FT-IR (KBr, cm⁻¹) ~3300-3400 (O-H stretch, alcohol), ~3100 (C-H, aromatic), ~1610 (C=N, isoxazole), ~1450 (C=C, aromatic), ~1020 (C-O stretch, alcohol)
¹H NMR (400 MHz, CDCl₃, δ ppm) ~8.3 (s, 1H, isoxazole C4-H), ~7.6 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.4 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃, δ ppm) ~170 (isoxazole C5), ~162 (isoxazole C3), ~140 (Ar-C), ~130 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C), ~98 (isoxazole C4), ~56 (-CH₂OH), ~21 (Ar-CH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimated based on structurally similar compounds.[9][10]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Carbon tetrachloride is a hazardous and environmentally persistent solvent; handle with extreme care and dispose of it according to institutional guidelines. Dichloromethane is a suspected carcinogen.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

Applications and Future Directions

This compound is not an end-product but a valuable starting point for further discovery.

  • Pharmaceutical Synthesis: The primary alcohol functional group is readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and amines, enabling the synthesis of diverse libraries of compounds for screening. The isoxazole core is present in advanced clinical candidates like the ATR kinase inhibitor M6620 (VX-970).[11]

  • Agrochemicals: It serves as a precursor for creating novel pesticides and herbicides, where the isoxazole ring can enhance biological activity.[6]

  • Materials Science: The compound can be incorporated into polymer backbones or used to create functional materials with specific thermal or optical properties.[7]

Future research could focus on developing stereoselective modifications of the alcohol group or using this building block in multi-component reactions to rapidly generate molecular complexity.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in Step 1 (Oxime) Incomplete reaction.Increase reflux time. Ensure pyridine is anhydrous.
Low yield in Step 2 (Cycloaddition) Nitrile oxide dimerization.Ensure dropwise addition of NaOCl is slow and the temperature is kept below 10 °C.
Poor quality of NaOCl.Use a fresh, properly stored bottle of sodium hypochlorite solution.
Multiple spots on TLC after column Incomplete separation.Optimize the eluent system (try different solvent ratios or a different solvent system like Toluene/Acetone). Do not overload the column.
Product does not crystallize Presence of impurities.Re-purify by column chromatography. Try adding a non-polar co-solvent (like hexane) slowly to a concentrated solution in a polar solvent (like ethyl acetate).

References

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health (NIH).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Inhibiting effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Chemical Review and Letters.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
  • 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. MDPI.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health (NIH).
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications.
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][12][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed.
  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. PubMed.

Sources

Application Notes & Protocols: Unlocking the Therapeutic Potential of [5-(4-Methylphenyl)isoxazol-3-yl]methanol in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold - A Privileged Motif in Cancer Drug Discovery

The isoxazole ring is a five-membered heterocyclic motif containing adjacent nitrogen and oxygen atoms. This structural unit is not merely a synthetic curiosity but has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow isoxazole-containing compounds to bind with high affinity and selectivity to a diverse range of biological targets.[2][3] From kinase inhibitors to modulators of protein-protein interactions, the versatility of the isoxazole core has led to the discovery of numerous compounds with potent anti-proliferative and pro-apoptotic activities against a spectrum of human cancers.[4][5][6]

This document serves as a comprehensive guide for researchers interested in exploring the anticancer applications of a specific isoxazole derivative, [5-(4-Methylphenyl)isoxazol-3-yl]methanol. While specific data on this particular molecule is emerging, the extensive research on analogous isoxazole compounds provides a robust framework for investigating its potential mechanisms of action and for designing key experimental protocols.

Potential Mechanisms of Action and Key Signaling Pathways

Based on extensive studies of various isoxazole derivatives, this compound could potentially exert its anticancer effects through one or more of the following mechanisms. These represent high-priority areas of investigation for this novel compound.

Induction of Apoptosis

A common mechanism of action for many cytotoxic anticancer agents is the induction of programmed cell death, or apoptosis. Several isoxazole derivatives have been shown to be potent inducers of apoptosis in cancer cells.[5][6][7] This process is typically mediated through the intrinsic or extrinsic pathways, culminating in the activation of caspases and the orderly dismantling of the cell.

Key Proteins to Investigate:

  • Caspase family: Caspase-3, -7, -8, -9

  • Bcl-2 family proteins: Bcl-2, Bax, Bak

  • p53: A key tumor suppressor that can trigger apoptosis.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The isoxazole scaffold has been successfully incorporated into numerous kinase inhibitors.

  • FLT3 Inhibition: The N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][8]benzothiazol-2-yl]phenyl}urea (AC220) is a potent and selective FLT3 inhibitor that has been investigated in clinical trials for Acute Myeloid Leukemia (AML).[9]

  • ATR Inhibition: VX-970 (M6620), an isoxazole-containing compound, is an inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key player in the DNA damage response (DDR).[10]

  • EGFR Inhibition: Certain isoxazole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a well-established target in various solid tumors.[5]

  • RET Inhibition: Selective and potent RET inhibitors containing the isoxazole moiety have been identified, which induce apoptosis in cancer cell lines.[8]

Illustrative Signaling Pathway: ATR Inhibition in Cancer Therapy

ATR_Inhibition_Pathway cluster_0 DNA Damage cluster_1 ATR Signaling Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents Isoxazole_Inhibitor This compound (Hypothetical ATR Inhibitor) Isoxazole_Inhibitor->ATR inhibits

Caption: Hypothetical ATR inhibition pathway by an isoxazole derivative.

Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Some isoxazole-containing compounds have been shown to interfere with tubulin polymerization.[5][6][8]

Inhibition of Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that is critical for the stability and function of numerous oncoproteins. Novel synthetic isoxazole derivatives have demonstrated potent and selective inhibition of HSP90.[7]

Illustrative Workflow: Investigating a Novel Isoxazole Derivative

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Silico & In Vivo Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (Target Protein Expression) Cell_Cycle->Western_Blot Kinase_Assay Kinase Inhibition Assay Western_Blot->Kinase_Assay Tubulin_Polymerization Tubulin Polymerization Assay Western_Blot->Tubulin_Polymerization HSP90_Binding HSP90 Binding Assay Western_Blot->HSP90_Binding Molecular_Docking Molecular Docking Kinase_Assay->Molecular_Docking Tubulin_Polymerization->Molecular_Docking HSP90_Binding->Molecular_Docking Xenograft_Model Xenograft Tumor Model Molecular_Docking->Xenograft_Model

Caption: A streamlined workflow for the preclinical evaluation of a novel isoxazole compound.

Experimental Protocols

The following protocols provide a starting point for evaluating the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in the 96-well plate with 100 µL of the prepared compound dilutions.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Summary:

Cell LineCancer TypeHypothetical IC50 of this compound (µM)
MCF-7Breast2.5
A549Lung5.1
PC-3Prostate7.8
K562Leukemia1.2
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

The isoxazole scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The available literature strongly suggests that a systematic evaluation of this compound is warranted. The protocols and potential mechanisms of action outlined in these application notes provide a solid foundation for such investigations. Future research should focus on identifying the specific molecular target(s) of this compound, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in preclinical in vivo models.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).
  • (5-(4-Methylphenyl)-3-isoxazolyl)methanol | 640291-93-6. (n.d.). J&K Scientific. [Link]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). PubMed Central. [Link]
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2023). Biological and Molecular Chemistry. [Link]
  • 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. (1996). PubMed. [Link]
  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. (2019). PubMed. [Link]
  • 5-(Thiophen-2-yl)

Sources

Application Notes & Protocols: Characterization of [5-(4-Methylphenyl)isoxazol-3-yl]methanol as a Novel Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel psychoactive compounds and potential therapeutics for dopamine-related CNS disorders.

Introduction: The Rationale for Novel Dopamine Reuptake Inhibitors

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1] It actively reclaims dopamine from the synaptic cleft, thereby controlling the magnitude and duration of the dopamine signal.[1] This mechanism is fundamental to processes including motor control, motivation, reward, and cognitive function.[2] Consequently, the DAT is a primary target for a wide array of therapeutics and substances of abuse.

Inhibitors of the dopamine transporter (DRIs) block this reuptake process, leading to an accumulation of extracellular dopamine and enhanced signaling. This principle underlies the therapeutic efficacy of drugs for Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[3] The development of novel DRIs with unique kinetic profiles, selectivity, and safety margins remains a significant goal in medicinal chemistry.[4][5]

This document provides a comprehensive guide to the characterization of a novel isoxazole-based compound, [5-(4-Methylphenyl)isoxazol-3-yl]methanol. The isoxazole scaffold is present in various neuroactive compounds, and its derivatives have shown promise as potent and selective DRIs.[4] These protocols are designed to rigorously assess its synthesis, binding affinity, functional potency, and in vivo neurochemical effects, establishing a foundational dataset for further development.

Synthesis of this compound

The synthesis of the title compound can be achieved through a [3+2] cycloaddition reaction, a reliable method for forming the isoxazole ring. The following protocol is based on established methodologies for similar structures.[6][7]

Protocol 2.1: Two-Step Synthesis

Step 1: Synthesis of 4-methylbenzaldoxime

  • In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 eq) in pyridine (3-5 volumes).

  • Add hydroxylamine hydrochloride (1.2 eq) portion-wise while stirring at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylbenzaldoxime, which can be used in the next step without further purification.

Step 2: Cycloaddition to form this compound

  • Dissolve the 4-methylbenzaldoxime (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, prepare an aqueous solution of sodium hypochlorite (NaOCl, ~10-12%, 2.0 eq).

  • Add propargyl alcohol (1.5 eq) to the oxime solution.

  • Slowly add the NaOCl solution to the reaction mixture at 0°C with vigorous stirring. The NaOCl facilitates the in-situ generation of the corresponding nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine all organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Pharmacological Evaluation

A tiered approach to in vitro testing is essential to build a comprehensive pharmacological profile, starting with target engagement and moving to functional activity.

Protocol: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This assay determines the compound's affinity for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.[8][9]

Causality: A compound must first bind to its target to exert an effect. This experiment quantifies the strength of that binding interaction. A low Kᵢ value indicates high binding affinity.

Materials:

  • Biological Source: Cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT). Alternatively, rodent striatal tissue homogenates can be used.[8]

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Control: GBR 12909 (10 µM) or cocaine (30 µM).[1]

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]WIN 35,428 (~1-2 nM final concentration) + 100 µL membrane preparation (20-50 µg protein).

    • Non-specific Binding: 50 µL non-specific control + 50 µL [³H]WIN 35,428 + 100 µL membrane preparation.

    • Test Compound: 50 µL of each dilution of the test compound + 50 µL [³H]WIN 35,428 + 100 µL membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[1]

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[8]

  • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant for DAT.[8]

Selectivity Profiling: To establish selectivity, this assay should be repeated using membranes from cells expressing the serotonin transporter (SERT) and norepinephrine transporter (NET), with appropriate radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

Table 1: Example Data Presentation for Binding Affinity and Selectivity

Compound DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) Selectivity (SERT/DAT) Selectivity (NET/DAT)
Compound X 15.2 850.5 456.0 56 30

| Cocaine | 150 | 250 | 300 | 1.7 | 2.0 |

Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay (IC₅₀)

This functional assay directly measures the compound's ability to inhibit the reuptake of dopamine into presynaptic terminals.[9]

Causality: While binding (Protocol 3.1) is necessary, it doesn't guarantee functional inhibition. This assay confirms that binding translates into a biological effect—blocking the transporter's function.

Materials:

  • Biological Source: Freshly prepared synaptosomes from rodent (e.g., mouse or rat) striatum.[2][10]

  • Substrate: [³H]Dopamine.

  • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.[2][10]

  • Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.[2][10]

  • Non-specific Uptake Control: A high concentration of a known DAT inhibitor like nomifensine (10 µM) or cocaine (30 µM).[10]

Procedure:

  • Synaptosome Preparation:

    • Dissect striatal tissue from a rodent brain in ice-cold homogenization buffer.

    • Homogenize the tissue using a mechanical disruptor.

    • Centrifuge at low speed (~1,000 x g) for 10 min at 4°C to remove nuclei and debris.[2]

    • Transfer the supernatant to a new tube and centrifuge at high speed (~17,000 x g) for 20 min at 4°C.[2]

    • Discard the supernatant and resuspend the pellet (containing synaptosomes) in ice-cold uptake buffer. Determine protein concentration via a BCA or Lowry assay.

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, add a standardized amount of synaptosomal protein (e.g., 50-100 µg).

    • Add varying concentrations of this compound or the non-specific uptake control.

    • Pre-incubate for 10-20 minutes at 37°C.[2]

  • Initiation of Uptake: Start the reaction by adding [³H]Dopamine to a final concentration of ~10-20 nM.

  • Incubation: Incubate for 5-10 minutes at 37°C with shaking. This short duration is critical to measure the initial rate of uptake.[2]

  • Termination of Uptake: Stop the reaction by adding 1 mL of ice-cold uptake buffer followed by rapid filtration over glass fiber filters. Wash filters 3-5 times with ice-cold buffer.[2]

  • Quantification & Analysis: Measure radioactivity using a liquid scintillation counter. Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake (Total uptake - Non-specific uptake) against the log concentration of the compound.

dot

Caption: Workflow for the in vitro characterization of a novel DRI.

In Vivo Neurochemical Profiling

In vivo microdialysis is a powerful technique to measure how a drug affects neurotransmitter concentrations directly within the brain of a freely moving animal, providing the most physiologically relevant data.[11][12]

Causality: In vitro potency does not always predict in vivo efficacy due to factors like blood-brain barrier penetration, metabolism, and off-target effects. Microdialysis directly measures the desired neurochemical change in the target organ.

Protocol 4.1: In Vivo Microdialysis in Rat Striatum

Materials:

  • Subjects: Adult male Sprague-Dawley or Wistar rats (250-350g).

  • Equipment: Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector (preferably refrigerated), HPLC system with electrochemical detection (HPLC-ECD).

  • Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • Test Compound: this compound dissolved in a suitable vehicle for administration (e.g., saline, DMSO/saline).

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting a dopamine-rich brain region like the nucleus accumbens or dorsal striatum.

    • Allow the animal to recover for at least 48-72 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min).

    • Allow a stabilization period of at least 2-3 hours.

    • Begin collecting baseline samples (dialysates) every 10-20 minutes into vials containing an antioxidant (e.g., perchloric acid). Collect at least 3-4 stable baseline samples.

  • Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration to monitor the time-course of dopamine changes.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysates using HPLC-ECD.[13]

    • The system should be calibrated with known dopamine standards.

  • Data Analysis:

    • Calculate the mean dopamine concentration from the baseline samples.

    • Express the post-administration dopamine levels as a percentage of the baseline mean for each time point.

    • Plot the mean percent baseline dopamine vs. time to visualize the effect of the compound. Key parameters to extract include the maximum effect (Eₘₐₓ) and the duration of action.

dot

Dopaminergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft (Extracellular DA) Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DA_cyto Cytoplasmic Dopamine Receptor Dopamine Receptors Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->Receptor Binding & Signal Test_Compound This compound Test_Compound->DAT Inhibition

Caption: Mechanism of action of a dopamine reuptake inhibitor at the synapse.

Conclusion and Future Directions

These protocols provide a systematic framework for the initial characterization of this compound as a potential dopamine reuptake inhibitor. Successful execution will yield critical data on its synthesis, target affinity, functional potency, and in vivo efficacy. Positive results from this screening cascade—namely high affinity and potency for DAT with significant selectivity over other monoamine transporters, coupled with a robust increase in extracellular dopamine in vivo—would warrant further investigation. Subsequent studies could include more extensive selectivity screening, pharmacokinetic profiling, and behavioral assays to assess its therapeutic potential and abuse liability.

References

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC. (2017). Journal of Visualized Experiments. [Link]
  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. (n.d.). NCBI Bookshelf. [Link]
  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2025). Journal of Visualized Experiments. [Link]
  • In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. (1990). Synapse. [Link]
  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. (n.d.). RSC Publishing. [Link]
  • Rapid determination of dopamine uptake in synaptosomal preparations. (1983). Journal of Neuroscience Methods. [Link]
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (2017). Current Protocols in Pharmacology. [Link]
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (n.d.). PubMed Central. [Link]
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017).
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2006). Analytical Chemistry. [Link]
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). PubMed Central. [Link]
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]
  • Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse. (2006). The AAPS Journal. [Link]
  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC. (n.d.). PubMed Central. [Link]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. [Link]
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025).

Sources

Application Notes and Protocols for the Synthesis of Derivatives from [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its ability to engage in various biological interactions.[1] This five-membered heterocycle is a key pharmacophore in a range of FDA-approved drugs, demonstrating its broad therapeutic potential. The specific starting material, [5-(4-Methylphenyl)isoxazol-3-yl]methanol, offers a versatile platform for the synthesis of diverse derivatives. The primary alcohol functional group serves as a convenient handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides detailed protocols for the synthesis of ester, ether, and halide derivatives of this compound, along with the scientific rationale behind the chosen methodologies.

Core Synthetic Strategies and Mechanistic Insights

The derivatization of this compound primarily involves transformations of the hydroxymethyl group at the 3-position of the isoxazole ring. The choice of synthetic route is dictated by the desired functional group and the need to maintain the integrity of the isoxazole core.

Esterification: The formation of esters from the primary alcohol is a fundamental transformation. This can be achieved through various methods, with one of the most common being the reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This method is highly efficient and proceeds under mild conditions, making it suitable for a wide range of acylating agents.

Williamson Ether Synthesis: The synthesis of ethers is another crucial derivatization. The Williamson ether synthesis is a robust and widely used method that involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Strong bases such as sodium hydride (NaH) are commonly employed to generate the alkoxide quantitatively. The choice of an aprotic polar solvent, like tetrahydrofuran (THF) or dimethylformamide (DMF), is critical to solvate the cation and facilitate the SN2 reaction.

Halogenation: The conversion of the primary alcohol to an alkyl halide opens up a plethora of subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, leading to the desired alkyl chloride with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion.

Experimental Protocols

Synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methyl Acetate (Esterification)

This protocol details the synthesis of an acetate ester, a common modification to explore the impact of a small, lipophilic group on biological activity.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetyl chloride is corrosive and lachrymatory; handle with care.

  • Triethylamine is a flammable and corrosive liquid.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ ~7.6 (d, 2H), 7.2 (d, 2H), 6.4 (s, 1H), 5.2 (s, 2H), 2.4 (s, 3H), 2.1 (s, 3H).

  • ¹³C NMR (CDCl₃): δ ~170.5, 169.0, 161.5, 140.0, 129.5, 126.0, 125.0, 102.0, 58.0, 21.5, 20.9.

  • IR (KBr, cm⁻¹): ~1740 (C=O, ester), 1615 (C=N), 1230 (C-O).

  • MS (ESI): Calculated for C₁₃H₁₃NO₃, found [M+H]⁺.

Workflow for Esterification

Esterification Start This compound in DCM Reagents Acetyl Chloride, Triethylamine 0°C to RT Start->Reagents 1. Workup Quench with H₂O Wash with NaHCO₃, Brine Reagents->Workup 2. Purification Dry (MgSO₄) Column Chromatography Workup->Purification 3. Product [5-(4-Methylphenyl)isoxazol-3-yl]methyl Acetate Purification->Product 4.

Caption: Esterification of this compound.

Synthesis of 3-(Benzyloxymethyl)-5-(4-methylphenyl)isoxazole (Williamson Ether Synthesis)

This protocol describes the synthesis of a benzyl ether derivative, which can be used to investigate the effects of a larger, more sterically demanding substituent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Safety Precautions:

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

  • Benzyl bromide is a lachrymator and corrosive.

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ ~7.6 (d, 2H), 7.4-7.2 (m, 7H), 6.4 (s, 1H), 4.7 (s, 2H), 4.6 (s, 2H), 2.4 (s, 3H).

  • ¹³C NMR (CDCl₃): δ ~170.0, 162.0, 140.0, 137.5, 129.5, 128.5, 128.0, 127.8, 126.0, 125.0, 101.5, 73.0, 65.0, 21.5.

  • IR (KBr, cm⁻¹): ~3030 (Ar-H), 2850 (C-H), 1615 (C=N), 1100 (C-O-C).

  • MS (ESI): Calculated for C₁₈H₁₇NO₂, found [M+H]⁺.

Workflow for Williamson Ether Synthesis

WilliamsonEtherSynthesis Start This compound in THF Base NaH 0°C to RT Start->Base 1. Deprotonation AlkylHalide Benzyl Bromide 0°C to RT Base->AlkylHalide 2. Alkylation Workup Quench with NH₄Cl Extract with EtOAc, Wash AlkylHalide->Workup 3. Purification Dry (Na₂SO₄) Column Chromatography Workup->Purification 4. Product 3-(Benzyloxymethyl)-5-(4-methylphenyl)isoxazole Purification->Product 5.

Caption: Williamson ether synthesis workflow.

Synthesis of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (Halogenation)

This protocol outlines the conversion of the alcohol to a chloride, a versatile intermediate for further nucleophilic substitutions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • The reaction is exothermic and generates HCl gas.

Procedure:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it into ice-water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by chromatography if necessary.

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ ~7.6 (d, 2H), 7.2 (d, 2H), 6.5 (s, 1H), 4.7 (s, 2H), 2.4 (s, 3H).

  • ¹³C NMR (CDCl₃): δ ~170.5, 160.0, 140.5, 129.8, 126.0, 125.5, 103.0, 38.0, 21.5.

  • MS (ESI): Calculated for C₁₁H₁₀ClNO, found [M+H]⁺.

Workflow for Halogenation

Halogenation Start This compound in DCM Reagent SOCl₂ 0°C to Reflux Start->Reagent 1. Workup Pour into ice-water Wash with NaHCO₃, Brine Reagent->Workup 2. Isolation Dry (Na₂SO₄) Concentrate Workup->Isolation 3. Product 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole Isolation->Product 4.

Caption: Halogenation of the primary alcohol.

Quantitative Data Summary

DerivativeSynthetic MethodTypical Yield (%)¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) Highlights
[5-(4-Methylphenyl)isoxazol-3-yl]methyl AcetateEsterification85-955.2 (s, 2H, CH₂), 2.1 (s, 3H, COCH₃)170.5 (C=O), 58.0 (CH₂)
3-(Benzyloxymethyl)-5-(4-methylphenyl)isoxazoleWilliamson Ether Synthesis70-854.7 (s, 2H, isoxazole-CH₂), 4.6 (s, 2H, benzyl-CH₂)73.0 (benzyl-CH₂), 65.0 (isoxazole-CH₂)
3-(Chloromethyl)-5-(4-methylphenyl)isoxazoleHalogenation>90 (crude)4.7 (s, 2H, CH₂Cl)38.0 (CH₂Cl)

Conclusion and Future Perspectives

The protocols outlined in this application note provide robust and reproducible methods for the synthesis of a variety of derivatives from this compound. These derivatization strategies are fundamental in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery. The resulting esters, ethers, and halides can serve as key intermediates for further functionalization, allowing for the exploration of a vast chemical space around the isoxazole core. Future work could involve the synthesis of more complex derivatives, such as amides, sulfonamides, and carbamates, to further probe the SAR of this promising scaffold.

References

  • Bohrium. The recent progress of isoxazole in medicinal chemistry. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • ResearchGate. Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. [Link]
  • ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

Application Notes and Protocols for the Quantification of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. [5-(4-Methylphenyl)isoxazol-3-yl]methanol is a key building block in the synthesis of various pharmacologically active molecules, making its precise measurement critical for ensuring the quality, efficacy, and safety of final drug products.[1] This document provides detailed analytical methods for the quantification of this compound in bulk drug substances and formulated products. The protocols herein are designed to be both routine-applicable and capable of supporting rigorous stability and pharmacokinetic studies.

Analyte Profile

  • Compound Name: this compound

  • CAS Number: 640291-93-6

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Chemical Structure:

    • Features a substituted isoxazole ring, which is a common motif in medicinal chemistry.[1] The stability of this ring system is pH and temperature-dependent, with increased lability under basic conditions.[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control, offering a balance of speed, simplicity, and reliability for assay and impurity profiling.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is retained on a nonpolar stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength of maximum absorbance.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standard: this compound, purity ≥98%.

  • Internal Standard (IS): 4-Methylbenzoic acid or a structurally similar compound with a distinct retention time.

Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve, and dilute to 100 mL with the 50:50 mobile phase mixture.

    • Formulated Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add about 70 mL of the mobile phase mixture, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined from DAD)
Gradient Elution 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids for pharmacokinetic studies.[3]

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. The analyte is first separated chromatographically, then ionized, and the specific precursor-to-product ion transition is monitored for quantification.

Instrumentation and Materials
  • LC-MS/MS System: Sciex Triple Quad™ 5500 or equivalent, with an electrospray ionization (ESI) source.

  • Column: Zorbax Eclipse Plus C18 (150 × 3.0 mm, 3.5 µm) or equivalent.[3]

  • Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Reference Standard: this compound, purity ≥98%.

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte or a structurally similar compound.

Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.[3]

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and IS in methanol.

    • For plasma samples, perform protein precipitation by adding three volumes of cold acetonitrile containing the IS to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase composition.

  • Chromatographic and MS Conditions:

LC Parameter Value MS Parameter Value
Flow Rate 0.5 mL/minIonization Mode ESI Positive
Column Temperature 40 °CMRM Transition To be determined by infusion
Injection Volume 5 µLCollision Energy To be optimized
Gradient Elution 0-1 min: 20% B1-5 min: 20% to 90% B5-6 min: 90% B6-6.1 min: 90% to 20% B6.1-8 min: 20% BDeclustering Potential To be optimized
  • Data Analysis:

    • Quantification is performed using the ratio of the analyte peak area to the IS peak area.

    • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Method Validation

Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed using a DAD or mass spectrometer.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range 80% to 120% of the test concentration for assay; from the limit of quantification (LOQ) to 120% of the specification for impurities.
Accuracy Recovery of 98.0% to 102.0% for the assay.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6]

Protocol

Subject the sample of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The isoxazole ring may be susceptible to cleavage under acidic conditions.[7][8]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. The isoxazole ring is known to be labile under basic conditions.[2][9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period. Isoxazole rings can undergo rearrangement to oxazoles upon UV irradiation.[2]

Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_sample Accurately Weigh Sample/Standard start->weigh_sample dissolve Dissolve in Diluent weigh_sample->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (if necessary) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data_acq Data Acquisition detect->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: HPLC-UV analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start plasma Plasma Sample + IS start->plasma ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize fragment MRM Fragmentation ionize->fragment detect Mass Detection fragment->detect integrate Peak Integration (Analyte/IS) detect->integrate ratio Calculate Area Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: LC-MS/MS analysis workflow for biological samples.

References

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • The suggested acidic and basic degradation pathway (a) and oxidative... ResearchGate.
  • Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product (21).
  • The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate.
  • Drug degradation pathways. Pharmacy 180.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity. ResearchGate.
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Separation of Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
  • LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. NIH.
  • (PDF) LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate.
  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Reduction of Isoxazoles including Sulfamethoxazole by Aqueous Fe II –Tiron Complex: Impact of Structures | Request PDF. ResearchGate.
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
  • UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius. Semantic Scholar.
  • (PDF) An efficient HILIC-MS/MS method for the trace level determination of three potential genotoxic impurities in aripiprazole active drug substance. ResearchGate.

Sources

Application Notes & Protocols: Evaluating [5-(4-Methylphenyl)isoxazol-3-yl]methanol for Agrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a cornerstone in modern agrochemical design, featuring prominently in a range of commercial fungicides and herbicides.[1][2][3][4] This document provides a comprehensive framework for researchers and formulation scientists to evaluate the potential of a specific isoxazole derivative, [5-(4-Methylphenyl)isoxazol-3-yl]methanol, as a novel fungicidal active ingredient. We present detailed protocols for formulation development, biological efficacy screening, and analytical characterization. The narrative emphasizes the causal reasoning behind experimental choices, providing a self-validating system for its assessment from laboratory-scale screening to greenhouse validation.

Introduction and Physicochemical Characterization

This compound is a heterocyclic compound whose potential in agrochemical formulations remains largely unexplored, though it has been identified as a potential intermediate in the synthesis of pesticides.[5][6] The isoxazole ring is a privileged structure in fungicidal chemistry, most notably within the class of Succinate Dehydrogenase Inhibitors (SDHIs).[7][8][9] This guide, therefore, proposes a systematic evaluation of this molecule, beginning with its fundamental properties, which are critical for designing stable and effective formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 640291-93-6[5][6][]
Molecular Formula C₁₁H₁₁NO₂[5]
Molecular Weight 189.21 g/mol [5]
Appearance White needles[5]
Melting Point 112-118 °C[5]
Purity (Typical) ≥ 98% (HPLC)[5]
Solubility Insoluble in water; soluble in organic solvents like methanol.[11]Inferred
Storage Store at 0-8°C[5]

The compound's high melting point and insolubility in water are pivotal characteristics. These properties strongly suggest that a Suspension Concentrate (SC) formulation is a more viable starting point than an Emulsifiable Concentrate (EC), which requires high solubility of the active ingredient (AI) in an oil or solvent system.[12][13][14]

Proposed Mechanism of Action: A Succinate Dehydrogenase Inhibition Hypothesis

Many modern fungicides containing carboxamide or isoxazole moieties function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[7][8][15] This inhibition blocks cellular respiration, depriving the fungal pathogen of ATP and leading to its death.[9] Given the structural elements of this compound, it is a scientifically sound hypothesis that its fungicidal activity, if any, could stem from SDH inhibition. The following protocols are designed to test its biological efficacy based on this proposed mechanism.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ATP cluster_Inhibition TCA TCA Cycle SDH Complex II (Succinate Dehydrogenase) TCA->SDH Succinate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC Fumarate (e-) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Death Fungal Cell Death SDHI This compound (Hypothesized SDHI) Block INHIBITION SDHI->Block Block->SDH

Caption: Proposed fungicidal mechanism via SDH inhibition.

Formulation Development Protocols

The goal of formulation is to create a stable, easy-to-use product that delivers the AI effectively. Based on the physicochemical properties in Table 1, a Suspension Concentrate (SC) is the most logical formulation type. An Emulsifiable Concentrate (EC) protocol is also provided for comprehensive evaluation, should the AI demonstrate sufficient solubility in a suitable solvent system.

cluster_EC EC Protocol cluster_SC SC Protocol start Start: Active Ingredient (AI) This compound sol_test Solubility Test: Is AI soluble in a suitable non-polar solvent at >20% w/w? start->sol_test ec_path Proceed with Emulsifiable Concentrate (EC) Formulation sol_test->ec_path Yes sc_path Proceed with Suspension Concentrate (SC) Formulation sol_test->sc_path No ec1 1. Dissolve AI in Solvent ec_path->ec1 sc1 1. Prepare Aqueous Phase (Water + Wetting/Dispersing Agents) sc_path->sc1 ec2 2. Add Emulsifier Blend ec1->ec2 ec3 3. Homogenize ec2->ec3 ec4 4. Stability Testing ec3->ec4 sc2 2. Add solid AI to create slurry sc1->sc2 sc3 3. Wet Mill to <5 µm particle size sc2->sc3 sc4 4. Add Rheology Modifier & Stabilizers sc3->sc4 sc5 5. Stability Testing sc4->sc5

Caption: Decision workflow for formulation development.

Protocol: Suspension Concentrate (SC) Formulation

An SC is a stable dispersion of a solid AI in a liquid, typically water.[12][13] This is the preferred method for water-insoluble AIs like the topic compound.

Objective: To prepare a 40% (w/w) SC formulation.

Materials:

  • This compound (AI): 400 g

  • Wetting Agent (e.g., Sodium Lignosulfonate): 30 g

  • Dispersing Agent (e.g., Polymeric Surfactant): 50 g

  • Antifreeze (Propylene Glycol): 50 g

  • Antifoaming Agent (e.g., Silicone-based): 5 g

  • Rheology Modifier (e.g., Xanthan Gum, 2% solution): 100 g

  • Biocide (e.g., Proxel GXL): 2 g

  • Deionized Water: to make up to 1000 g

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine 363 g of deionized water, the wetting agent, dispersing agent, and antifreeze. Mix with an overhead stirrer until fully dissolved.

  • Create the Slurry: Slowly add the 400 g of powdered AI to the vortex of the stirring aqueous phase. Continue mixing for 30 minutes to ensure all particles are wetted. Add the antifoaming agent.

  • Milling: Transfer the slurry to a bead mill. Mill the suspension until the median particle size (D50) is below 5 micrometers. This is a critical step to prevent sedimentation and ensure efficacy.[14] Particle size can be monitored using a laser diffraction particle size analyzer.

  • Finalization: Transfer the milled concentrate to a mixing vessel. While stirring slowly, add the xanthan gum solution to increase viscosity and improve long-term stability.[12] Finally, add the biocide to prevent microbial growth.

  • Quality Control: Measure final viscosity, pH, and particle size distribution.

Protocol: Emulsifiable Concentrate (EC) Formulation

An EC is a solution of the AI in a solvent with emulsifiers.[16][17] When diluted with water, it spontaneously forms a stable emulsion.[18] This is only viable if the AI has high solubility in an appropriate solvent.

Objective: To prepare a 20% (w/w) EC formulation.

Materials:

  • This compound (AI): 200 g

  • Aromatic Solvent (e.g., Solvesso™ 150): 650 g

  • Emulsifier Blend (e.g., Calcium dodecylbenzenesulfonate and a non-ionic ethoxylated alcohol blend): 150 g

Procedure:

  • Solubilization: In a jacketed glass vessel, add the solvent and begin stirring. Slowly add the AI powder. If necessary, gently heat to 40-50°C to facilitate complete dissolution. Ensure the final solution is clear and free of particulates.

  • Addition of Emulsifiers: Once the AI is fully dissolved and the solution has cooled to room temperature, add the emulsifier blend.

  • Homogenization: Continue stirring for 30 minutes until the mixture is completely homogeneous.[19]

  • Quality Control: Test the formulation's spontaneity and emulsion stability by diluting 1 mL of the EC into 99 mL of standard hard water in a graduated cylinder. A stable, milky emulsion should form immediately.[17]

Protocol: Accelerated Stability Testing

Stability testing is crucial to determine the shelf-life of a formulation. The OECD Guideline for the Testing of Chemicals, Section 506, provides a framework for these studies.[20][21][22][23]

Procedure:

  • Sample Preparation: Package the prepared SC or EC formulation in commercial-grade HDPE or PET bottles.

  • Storage Conditions:

    • Accelerated Storage: Place samples in an oven at 54°C for 14 days. This is a standard test to simulate approximately two years of storage at room temperature.[24]

    • Low-Temperature Storage: Place samples at 0°C for 7 days to check for crystallization or phase separation.[25]

  • Analysis: After the storage period, samples are brought back to ambient temperature and analyzed. Key parameters to check against a control sample stored at room temperature include:

    • Visual Observation: Check for phase separation, crystallization, or sedimentation.

    • Active Ingredient Content: Quantify the AI concentration using HPLC to check for degradation.

    • Physical Properties (SC): Re-measure viscosity and particle size distribution. Significant changes can indicate instability.[12]

    • Emulsion Stability (EC): Re-run the emulsion stability test.[16]

Biological Efficacy Evaluation

A tiered approach is recommended, starting with rapid in vitro screening and progressing to more complex and resource-intensive greenhouse trials.[26]

cluster_invitro Tier 1: In Vitro Screening cluster_greenhouse Tier 2: Greenhouse Trial start Start: Prepared Formulation (SC or EC) invitro1 Select Pathogens (e.g., Fusarium, Botrytis) start->invitro1 invitro2 Agar Dilution Assay: Incorporate formulation into PDA invitro1->invitro2 invitro3 Inoculate plates with fungal plugs invitro2->invitro3 invitro4 Incubate and Measure Mycelial Growth Inhibition invitro3->invitro4 result Significant fungicidal activity observed? invitro4->result gh1 Select Plant-Pathogen System (e.g., Cucumber - Gray Mold) result->gh1 Yes stop Stop or Re-formulate result->stop No gh2 Apply formulation to plants (Preventative or Curative) gh1->gh2 gh3 Inoculate plants with pathogen gh2->gh3 gh4 Incubate under optimal disease conditions gh3->gh4 gh5 Assess Disease Severity vs. Controls gh4->gh5

Caption: Tiered pipeline for biological efficacy screening.

Protocol: In Vitro Antifungal Screening (Agar Dilution Method)

This method rapidly determines the direct inhibitory effect of the compound on fungal growth.[27][28][29]

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of the formulation against selected plant pathogens.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Test formulation

  • Sterile water

  • Positive Control (commercial fungicide with known efficacy)

  • Negative Control (untreated)

Procedure:

  • Prepare Media: Autoclave PDA and cool it to 50-55°C in a water bath.

  • Prepare Test Concentrations: Create a stock solution of the test formulation in sterile water. Perform serial dilutions to achieve final concentrations in the agar (e.g., 0.1, 1, 10, 50, 100 ppm of AI).

  • Plate Pouring: Add the required volume of each test dilution to molten PDA to achieve the target concentrations, mix well, and pour into petri dishes. Also prepare plates for positive and negative controls.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.[28]

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal colony in the negative control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the concentration to determine the EC₅₀ value.

Protocol: Greenhouse Efficacy Trial

Greenhouse trials provide data on performance under controlled, more realistic conditions, accounting for factors like plant uptake and environmental effects.[26][30][31][32]

Objective: To evaluate the preventative efficacy of the formulation against a target disease on a host plant.

Example System: Gray mold (Botrytis cinerea) on cucumber plants.

Procedure:

  • Plant Propagation: Grow cucumber plants (a susceptible variety) in pots until they have 3-4 true leaves.

  • Treatment Application: Prepare spray solutions of the test formulation at several rates (e.g., 100, 250, 500 ppm AI), including a water-only (negative) control and a commercial standard (positive) control. Spray the plants to the point of runoff, ensuring complete coverage. Allow the foliage to dry completely.

  • Pathogen Inoculation: 24 hours after treatment, inoculate the plants by spraying with a conidial suspension of B. cinerea (e.g., 1x10⁵ spores/mL).

  • Incubation: Place the plants in a high-humidity chamber (>95% RH) at 20-22°C for 48-72 hours to promote infection and disease development.[30]

  • Assessment: After 5-7 days, assess the disease severity on each leaf by estimating the percentage of leaf area covered by lesions.

  • Analysis: Calculate the mean disease severity for each treatment. Determine the percent disease control relative to the negative control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Tukey's HSD test).

Analytical Chemistry: Quality Control

Quantifying the active ingredient is essential for formulation development, stability testing, and registration. High-Performance Liquid Chromatography (HPLC) is the standard method.[33][34]

Protocol: Quantification of Active Ingredient by HPLC

Objective: To determine the concentration of this compound in a formulation sample.

Materials & Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • Analytical standard of this compound (≥99% purity)

  • Volumetric flasks, syringes, and 0.45 µm filters

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard in acetonitrile (e.g., 1000 ppm). Create a calibration curve by making a series of dilutions (e.g., 1, 5, 10, 50, 100 ppm).

  • Sample Preparation: Accurately weigh an amount of the formulation estimated to contain a known quantity of AI. Dissolve and dilute it in acetonitrile to a final concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: 60:40 Acetonitrile:Water (with 0.1% Formic Acid)[33]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector Wavelength: 254 nm (or determined by UV scan)

  • Analysis: Inject the standards and samples. Integrate the peak area corresponding to the AI.

  • Calculation: Create a linear regression from the calibration curve (Peak Area vs. Concentration). Use the equation of the line to calculate the concentration of the AI in the prepared samples, and then back-calculate to find the percentage by weight in the original formulation.

Conclusion

This document outlines a comprehensive, hypothesis-driven approach to evaluate the agrochemical potential of this compound. By systematically characterizing the molecule, developing stable formulations, and conducting tiered biological efficacy trials, researchers can generate the robust data package necessary to determine its viability as a new fungicidal active ingredient. The protocols provided herein are designed to be self-validating, with clear decision points and quality control checks, ensuring scientific integrity throughout the discovery and development process.

References

  • ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
  • Benit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex.
  • Fungicide Resistance Action Committee New Zealand. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
  • American Chemical Society. (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization.
  • Torriani, S., et al. (2017). Succinate-Dehydrogenase Inhibitor (SDHI)
  • Agro Chemicals. (n.d.). Formulation - To Develop An Emulsifiable Concentrate (EC) Formulation.
  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).
  • Meghmani Organics Ltd. (n.d.). Emulsifiable Concentrates: The Backbone of Modern Agrochemicals.
  • Agro Chemicals. (n.d.). How To Develop A Suspension Concentrate (SC) Formulation.
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(11).[1]
  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
  • CABI. (n.d.).
  • Journal of Advances in Plant Protection. (n.d.). Investigating the effect of some common fungicides against gray mold disease on greenhouse-grown cucumbers.
  • ResearchGate. (n.d.). Development of emulsifiable concentrate formulations, bio-efficacy and chemical characterization of some botanical extracts. Request PDF.[25]
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2356.[2]
  • Chem-Impex. (n.d.). (5-(4-Methylphenyl)-3-isoxazolyl)methanol.
  • MDPI. (n.d.). In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola on Quercus suber.
  • Google Patents. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • APS Journals. (n.d.). Laboratory, Greenhouse, and Field Assessment of Fourteen Fungicides for Activity Against Claviceps africana.
  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide.
  • SBR International. (n.d.). Suspension Concentrate (SC) Formulation.
  • Biotecnologie B.T. Srl. (2007). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Kerona Scientific Ltd. (2025). New version of the OECD Test Guideline 506.
  • ES Food & Agroforestry. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • ResearchGate. (n.d.). In vitro and greenhouse evaluation of botanical extracts for antifungal activity against Phythopthora infestans. PDF.[37]
  • OECD. (n.d.). Guidance Document for Storage Stability Testing of Plant Protection and Biocidal Products.
  • J&K Scientific. (n.d.). (5-(4-Methylphenyl)-3-isoxazolyl)methanol | 640291-93-6.
  • Library Network. (n.d.). Test No 506: Stability of Pesticide Residues in Stored Commodities.
  • Biotecnologie BT. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.[39]
  • MDPI. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • ResearchGate. (n.d.). Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis.
  • ChemicalBook. (n.d.). 5-(4-METHYLPHENYL)ISOXAZOLE synthesis.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • NIH. (n.d.). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger.
  • ResearchGate. (2021). In vitro Antifungal Activity of Plant Extracts against Pathogens of Clinical and Agricultural Importance and Phytochemical Analysis of the Active Compounds.[41]
  • Scientific Papers Series A. Agronomy. (n.d.). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp..
  • NIH. (2021). Antifungal Activity of Biocontrol Agents In Vitro and Potential Application to Reduce Mycotoxins.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • ChemicalBook. (n.d.). [3-(4-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 206055-86-9.
  • PubChem. (n.d.). Methanol.
  • BOC Sciences. (n.d.). CAS 640291-93-6 this compound.
  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.

Sources

Application Note & Protocol Guide: In Vivo Evaluation of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the therapeutic potential of the novel compound, [5-(4-Methylphenyl)isoxazol-3-yl]methanol. While specific in vivo data for this molecule are not yet prevalent in published literature, the isoxazole scaffold is a well-established pharmacophore in numerous compounds investigated for a range of biological activities, most notably as anticancer agents.[1][2][3][4] Isoxazole derivatives have been shown to induce apoptosis, inhibit kinases, and disrupt tubulin polymerization, making them promising candidates for oncology research.[2][5][6] This guide, therefore, focuses on a robust preclinical framework to assess the anti-tumor efficacy, pharmacokinetic profile, and safety of this compound in a murine xenograft model, a foundational step in the drug development pipeline.

Introduction: The Scientific Rationale

The isoxazole ring is a five-membered heterocycle that is a structural motif in various clinically relevant molecules, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[3][4] In the realm of oncology, isoxazole-containing compounds have gained significant attention as small molecule inhibitors targeting key pathways in cancer progression.[1][5] They have been investigated as inhibitors of Heat Shock Protein 90 (HSP90), tyrosine kinases like FMS-like tyrosine kinase-3 (FLT3), and as inducers of apoptosis.[5][7][8][9]

The structure of this compound suggests a molecule with potential for strategic molecular interactions within biological systems. The tolyl group provides a lipophilic region, while the methanol group can act as a hydrogen bond donor or acceptor. These features are critical for receptor binding and modulating enzyme activity. Given the established anticancer potential of the isoxazole core, a primary hypothesis for in vivo testing is that this compound will exhibit anti-tumor activity. The following protocols are designed to rigorously test this hypothesis.

Preclinical In Vivo Workflow

The successful in vivo evaluation of a novel compound requires a systematic, multi-stage approach. This workflow ensures that data on efficacy, safety, and drug metabolism are collected in a logical and ethically sound manner.

G cluster_0 Phase 1: Pre-formulation & Safety cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Study A Compound Solubility & Formulation B Acute Toxicity Study (Dose-Range Finding) A->B Determine Maximum Tolerated Dose (MTD) C Single Dose PK Study (IV & PO) B->C Inform Dosing for PK & Efficacy D Blood & Tissue Sample Analysis C->D Quantify Compound Concentration F Treatment & Monitoring C->F Establish Dosing Regimen E Tumor Xenograft Model Establishment E->F Randomize & Dose G Endpoint Analysis F->G Tumor Growth Inhibition

Caption: Workflow for preclinical in vivo evaluation of a novel compound.

Experimental Protocols

Part 1: Formulation and Acute Toxicity

Objective: To develop a suitable vehicle for in vivo administration and to determine the Maximum Tolerated Dose (MTD) of this compound.

Rationale: An appropriate formulation ensures consistent delivery and bioavailability of the compound. The MTD study is crucial for establishing a safe dose range for subsequent efficacy studies, minimizing animal distress while maximizing potential therapeutic effect.

Protocol: Vehicle Screening and Formulation

  • Solubility Testing: Assess the solubility of this compound in common biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol 300, Tween 80).

  • Vehicle Selection: Aim for a vehicle that fully solubilizes the compound, is non-toxic, and suitable for the intended route of administration (e.g., intraperitoneal injection or oral gavage). A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Preparation: On each treatment day, prepare the formulation fresh. Dissolve the compound in DMSO first, then add PEG300 and Tween 80, vortexing to mix. Finally, add saline dropwise while vortexing to prevent precipitation.

Protocol: Acute Toxicity (Dose Escalation Study)

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., female BALB/c, 6-8 weeks old).

  • Group Allocation: Assign 3 mice per dose group.

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 200 mg/kg).

  • Administration: Administer a single dose of the compound via the intended route (e.g., intraperitoneal injection). Include a vehicle-only control group.

  • Monitoring: Observe animals intensively for the first 4 hours, then daily for 14 days. Record clinical signs of toxicity (e.g., changes in weight, posture, activity, grooming) and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Part 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Rationale: Understanding the PK profile is essential for designing an effective dosing regimen for the efficacy study. It helps determine the dosing frequency needed to maintain therapeutic concentrations of the drug at the tumor site. Studies on other isoxazole derivatives have demonstrated the feasibility of such analyses.

Protocol: Single-Dose PK in Rats

  • Animal Model: Use cannulated male Wistar rats (n=3-6 per group) to facilitate repeated blood sampling.

  • Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage to assess oral bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100 µL) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
t1/2 Half-lifeDetermines dosing interval.
CL ClearanceRate of drug elimination from the body.
Vd Volume of DistributionIndicates how widely the drug distributes in tissues.
F% Bioavailability (for oral administration)Fraction of the dose that reaches systemic circulation.
Part 3: Anti-Tumor Efficacy Study

Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo.

Rationale: This is the pivotal study to test the primary hypothesis. The choice of a human tumor xenograft model in immunodeficient mice is a standard and widely accepted approach in preclinical oncology. Many isoxazole derivatives have demonstrated efficacy in such models.[6][9]

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Cell Line: Select a human cancer cell line for which the compound showed promising in vitro cytotoxicity. For instance, a prostate (PC3) or breast (MCF-7) cancer cell line, as these have been used to test other isoxazole derivatives.[10][11]

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 50% of MTD)

    • Group 3: this compound (e.g., MTD)

    • Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cell line, e.g., Paclitaxel)

  • Treatment: Administer the compound and controls according to the schedule determined by the PK study (e.g., daily or every other day) for 21-28 days.

  • Monitoring: Monitor tumor volume, animal body weight, and clinical signs of toxicity throughout the study.

  • Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size limit), euthanize the animals.

    • Excise tumors, weigh them, and photograph them.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Collect tumors and major organs for histopathological or biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

G cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant Tumor Cells (e.g., PC3) in Nude Mice B Monitor Tumor Growth A->B Allow tumors to reach ~100 mm³ C Randomize into Groups (Vehicle, Test Compound, Positive Control) B->C D Administer Treatment (e.g., Daily IP/PO) C->D E Measure Tumor Volume & Body Weight (2x/week) D->E Repeat for 21-28 days E->D F Euthanize & Excise Tumors E->F End of Study G Weigh Tumors & Calculate TGI F->G H Histopathology & Biomarker Analysis G->H

Caption: Workflow for a xenograft efficacy study.

Data Interpretation & Next Steps

Successful completion of these studies will provide a comprehensive initial profile of this compound.

  • Favorable Outcome: Significant tumor growth inhibition at well-tolerated doses, coupled with a promising PK profile (e.g., good oral bioavailability, half-life supporting a convenient dosing schedule), would strongly support further development.

  • Next Steps: Subsequent studies could include orthotopic or patient-derived xenograft (PDX) models for greater clinical relevance, combination studies with standard-of-care agents, and detailed mechanism-of-action studies using tissues from the in vivo experiments.

Conclusion

The isoxazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust, industry-standard framework for the initial in vivo characterization of this compound. By systematically evaluating its safety, pharmacokinetic properties, and anti-tumor efficacy, researchers can make informed decisions about the future development of this promising compound.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Vertex AI Search.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
  • Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). ResearchGate.
  • Isoxazole derivatives as anticancer agents. ChemicalBook.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. ResearchGate.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate.
  • RTI-336. WikiMed Medical Encyclopedia.
  • Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates. PMC - NIH.
  • 2-Isoxazol-3-Phenyltropane Derivatives of Cocaine: Molecular and Atypical System Effects at the Dopamine Transporter. PMC - NIH.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. PubMed.
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed.

Sources

The Strategic Role of [5-(4-Methylphenyl)isoxazol-3-yl]methanol in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug design and development.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a "privileged scaffold."[1] This means the isoxazole moiety is frequently found in a wide array of therapeutic agents, spanning indications from anti-inflammatory and antimicrobial to anticancer and neurological disorders.[1][3] The versatility of the isoxazole core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

Within this important class of compounds, [5-(4-Methylphenyl)isoxazol-3-yl]methanol emerges as a highly valuable intermediate. Its structure combines the stable isoxazole core with a lipophilic tolyl group and a reactive hydroxymethyl functional group. This primary alcohol serves as a crucial handle for synthetic elaboration, allowing for its conversion into a multitude of other functionalities, thereby providing a gateway to diverse chemical libraries of potential drug molecules. This document provides detailed protocols for the synthesis of this key intermediate and illustrates its application in the construction of more complex, biologically relevant molecules.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5] The following protocol is adapted from established methodologies for the synthesis of structurally similar isoxazole methanols and provides a reliable route to this compound.[1]

Causality Behind Experimental Choices:
  • Two-Step, One-Pot Approach: The synthesis is designed as a two-step process that can be carried out in a "one-pot" fashion. First, the aldoxime of 4-methylbenzaldehyde is formed. Subsequently, the nitrile oxide is generated in situ from this aldoxime and immediately trapped by propargyl alcohol. This avoids the isolation of the potentially unstable nitrile oxide intermediate.

  • In Situ Nitrile Oxide Generation: Sodium hypochlorite (bleach) is used as a mild and readily available oxidizing agent to convert the aldoxime to the corresponding hydroximoyl chloride, which then eliminates HCl to form the nitrile oxide dipole.

  • Dipolarophile Selection: Propargyl alcohol is chosen as the alkyne component (dipolarophile) to directly install the required hydroxymethyl group at the 3-position of the isoxazole ring.

Experimental Protocol 1: Synthesis of this compound

Step 1a: Formation of 4-Methylbenzaldehyde Oxime

  • To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzaldehyde oxime, which can be used in the next step without further purification.

Step 1b: 1,3-Dipolar Cycloaddition to form this compound

  • Dissolve the crude 4-methylbenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-15 volumes).

  • To this solution, add a 5% aqueous solution of sodium hypochlorite (NaOCl) (2.0-2.5 eq) dropwise at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

G cluster_synthesis Synthesis of this compound 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde_Oxime 4-Methylbenzaldehyde Oxime 4-Methylbenzaldehyde->4-Methylbenzaldehyde_Oxime Pyridine Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->4-Methylbenzaldehyde_Oxime Intermediate In situ generated Nitrile Oxide 4-Methylbenzaldehyde_Oxime->Intermediate NaOCl Propargyl_Alcohol Propargyl Alcohol Target_Compound This compound Propargyl_Alcohol->Target_Compound NaOCl Sodium Hypochlorite (Bleach) Intermediate->Target_Compound 1,3-Dipolar Cycloaddition

Caption: Synthetic workflow for this compound.

Part 2: Application in the Synthesis of a Valdecoxib Analog

The hydroxymethyl group of this compound is a versatile functional handle for constructing more complex molecules, such as analogs of known drugs. Valdecoxib, a potent and selective COX-2 inhibitor, features a 3,4-diarylisoxazole core.[6][7] While the commercial synthesis of Valdecoxib itself follows a different pathway, our intermediate can be used to synthesize a structurally related analog, demonstrating a key synthetic transformation. This involves a two-step process: oxidation of the primary alcohol to an aldehyde, followed by a condensation reaction.

Causality Behind Experimental Choices:
  • Mild Oxidation: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation is chosen to convert the primary alcohol to the corresponding aldehyde. Harsh oxidizing agents could potentially lead to over-oxidation to the carboxylic acid or degradation of the isoxazole ring.

  • Wittig-type Condensation: A Horner-Wadsworth-Emmons reaction is a reliable method for forming a carbon-carbon double bond by reacting the newly formed aldehyde with a phosphonate ylide. This allows for the introduction of the second aromatic ring, a key structural feature of Valdecoxib and its analogs.

Experimental Protocol 2: Synthesis of a Valdecoxib Analog

Step 2a: Oxidation to [5-(4-Methylphenyl)isoxazol-3-yl]carbaldehyde

  • To a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane (DCM) (15-20 volumes), add a solution of this compound (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and silica gel, washing with excess DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 2b: Horner-Wadsworth-Emmons Reaction to form the Valdecoxib Analog

  • To a solution of diethyl (4-sulfamoylbenzyl)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to generate the ylide.

  • Add a solution of [5-(4-Methylphenyl)isoxazol-3-yl]carbaldehyde (1.0 eq) in THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired Valdecoxib analog.

G cluster_application Application in Valdecoxib Analog Synthesis Starting_Material This compound Aldehyde [5-(4-Methylphenyl)isoxazol-3-yl]carbaldehyde Starting_Material->Aldehyde Oxidation PCC PCC PCC->Aldehyde Final_Product Valdecoxib Analog Aldehyde->Final_Product Horner-Wadsworth-Emmons Reaction Phosphonate Diethyl (4-sulfamoylbenzyl)phosphonate Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base NaH Base->Ylide Ylide->Final_Product

Caption: Workflow for the synthesis of a Valdecoxib analog.

Data Summary

CompoundSynthetic StepTypical YieldPurity (by HPLC)Analytical Method
This compound1,3-Dipolar Cycloaddition60-75%>98%¹H NMR, ¹³C NMR, LC-MS
[5-(4-Methylphenyl)isoxazol-3-yl]carbaldehydeOxidation with PCC80-90%>95% (crude)¹H NMR, LC-MS
Valdecoxib AnalogHorner-Wadsworth-Emmons Reaction50-65%>99%¹H NMR, ¹³C NMR, HRMS, HPLC

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. The protocols detailed herein provide a robust and reproducible pathway for its synthesis and demonstrate its utility in the construction of complex, drug-like molecules. The primary alcohol functionality serves as a versatile anchor point for a wide range of synthetic transformations, including but not limited to oxidation, etherification, amination, and esterification. This versatility allows researchers and drug development professionals to readily access a diverse chemical space in the quest for novel therapeutic agents. Future work will undoubtedly continue to leverage this and similar isoxazole intermediates to develop next-generation medicines with improved efficacy, selectivity, and safety profiles.

References

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
  • Heaney, F. (2012). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. European Journal of Organic Chemistry, 2012(16), 3043-3058. [Link]
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
  • Tian, D. M., & Li, X. (2006). [3-(4-Methylphenyl)isoxazol-5-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5335–o5336. [Link]
  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of General Chemistry, 88(1), 118-124. [Link]
  • Rajanarendar, E., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18, 243-270. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(54), 34241-34267. [Link]
  • ChemTube3D. (n.d.).
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules, 27(1), 22. [Link]
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). Asian Journal of Chemistry, 29(10), 2235-2239. [Link]
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Journal of the Faculty of Pharmacy of Ankara University, 46(3), 940-956. [Link]
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2021). Molecules, 26(16), 4967. [Link]
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry, 1(2), 118-126. [Link]
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Advances, 12(20), 12534-12547. [Link]
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). International Journal of Molecular Sciences, 25(3), 1735. [Link]
  • N-Dealkylation of Amines. (2017). Molecules, 22(2), 298. [Link]
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023).
  • ResearchGate. [3-(4-Methylphenyl)isoxazol-5-yl]methanol. [Link]

Sources

cell-based assays for screening [5-(4-Methylphenyl)isoxazol-3-yl]methanol activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Multi-Tiered Strategy for Screening the Bioactivity of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Abstract

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and antimicrobial effects.[1][2] This document provides a detailed, multi-tiered application and protocol guide for researchers, scientists, and drug development professionals to conduct an initial cell-based screening of the novel compound, This compound (hereafter referred to as "Compound Y"). The objective is to establish a foundational bioactivity profile by systematically assessing its impact on cell viability, its potential to modulate a key inflammatory pathway, and its ability to induce programmed cell death. This guide emphasizes the scientific rationale behind assay selection and provides robust, step-by-step protocols designed for reproducibility and clear data interpretation.

Introduction: The Rationale for a Phased Screening Approach

Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context that is superior to purified biochemical systems for assessing compound activity.[3] They preserve crucial cellular features like membrane architecture, native protein conformations, and complex signaling cascades, which are essential for evaluating the true pharmacological effect of a test agent.[3][4]

Given the broad therapeutic potential of isoxazole derivatives, a phased screening approach for Compound Y is logical and resource-efficient.[1][5] This strategy begins with a global assessment of cytotoxicity to determine the compound's general effect on cell health and to establish a working concentration range. Subsequent, more specific assays are then employed to dissect potential mechanisms of action, such as anti-inflammatory activity or apoptosis induction. This tiered approach ensures that efforts are focused on the most promising biological activities revealed in the initial screens.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial and most critical step in characterizing a novel compound is to determine its effect on cell proliferation and viability.[6] This primary screen identifies if the compound is inert, cytostatic (inhibits proliferation), or cytotoxic (kills cells) and establishes the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]

Scientific Principle: WST-1 Metabolic Assay

We will utilize the Water-Soluble Tetrazolium salt (WST-1) assay, a robust and sensitive colorimetric method. The assay quantifies cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[8][9] These enzymes cleave the WST-1 tetrazolium salt into a soluble, dark red formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, viable cells.[9][10] Compared to the classic MTT assay, the WST-1 assay offers the significant advantage of producing a water-soluble formazan, eliminating the need for a separate solubilization step and simplifying the protocol.[11]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cell Line Culture (e.g., HeLa, A549, MCF-7) plate_cells 2. Seed Cells in 96-well Plate (~1x10^4 cells/well) cell_culture->plate_cells add_compound 4. Add Compound Y Dilutions to Plate plate_cells->add_compound prep_compound 3. Prepare Compound Y Stock & Serial Dilutions prep_compound->add_compound incubate 5. Incubate for 24, 48, or 72h (37°C, 5% CO2) add_compound->incubate add_wst1 6. Add WST-1 Reagent (10 µL/well) incubate->add_wst1 incubate_wst1 7. Incubate for 1-4h add_wst1->incubate_wst1 read_plate 8. Measure Absorbance (440 nm) incubate_wst1->read_plate analyze 9. Calculate % Viability & Determine IC50 read_plate->analyze

Caption: General workflow for assessing Compound Y cytotoxicity using the WST-1 assay.

Protocol: WST-1 Cell Viability Assay
  • Cell Seeding: Seed a 96-well flat-bottom plate with your chosen cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Compound Y in sterile DMSO (e.g., 10 mM). Create a series of 2-fold serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM down to 0.1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Compound Y dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[12]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Gently tap the plate to mix.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Absorbance Measurement: Measure the absorbance at ~440 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[9]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[7]

Data Presentation: Sample IC50 Table
Cell LineCompound Y IC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM)
HeLa (Cervical Cancer)[Experimental Value]1.2 ± 0.3
A549 (Lung Cancer)[Experimental Value]2.5 ± 0.5
MCF-7 (Breast Cancer)[Experimental Value]0.9 ± 0.2
Data should be presented as mean ± standard deviation from at least three independent experiments.[7]

Tier 2: Mechanistic Screening - Anti-Inflammatory Potential

If Compound Y demonstrates low cytotoxicity or a cytostatic effect at certain concentrations, it is prudent to investigate other potential activities, such as anti-inflammatory effects. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it an excellent target for screening potential anti-inflammatory compounds.[13]

Scientific Principle: NF-κB Reporter Gene Assay

The NF-κB pathway is a cornerstone of inflammatory signaling.[13] In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA response elements, and drive the transcription of pro-inflammatory genes.[15]

An NF-κB reporter assay utilizes a plasmid containing multiple copies of the NF-κB response element linked to a reporter gene, such as firefly luciferase.[14] When cells containing this reporter are stimulated, NF-κB activation drives luciferase expression. An anti-inflammatory compound that inhibits the NF-κB pathway will reduce the amount of luciferase produced, which can be quantified as a decrease in luminescence.

Signaling Pathway: NF-κB Activation and Potential Inhibition by Compound Y

G cluster_nucleus NUCLEUS stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB - NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκB ikb_p P-IκB nfkb NF-κB (Active) ikb_nfkb->nfkb Releases proteasome Proteasomal Degradation ikb_p->proteasome Targets for nucleus NUCLEUS nfkb->nucleus nfkb_nuc NF-κB dna NF-κB Response Element (DNA) nfkb_nuc->dna Binds gene Pro-inflammatory Gene Expression dna->gene Induces compoundY Compound Y (Potential Inhibitor) compoundY->ikk Possible Inhibition compoundY->nfkb Possible Inhibition of Translocation G seed_cells 1. Seed Cells in 6-well Plate & Incubate 24h treat_cells 2. Treat with Compound Y (e.g., IC50 and 2x IC50) seed_cells->treat_cells incubate 3. Incubate for 24-48h treat_cells->incubate harvest 4. Harvest Cells (Including Supernatant) incubate->harvest wash 5. Wash Cells with PBS harvest->wash resuspend 6. Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain 7. Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate_stain 8. Incubate 15 min (Dark, Room Temp) stain->incubate_stain analyze 9. Analyze by Flow Cytometry incubate_stain->analyze

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with Compound Y at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells. Crucially, collect both the adherent cells (using trypsin) and the floating cells in the supernatant, as apoptotic cells often detach. [16]Combine them and pellet by centrifugation.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [7]6. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • Zhang, X., Zhang, Y., & Li, R. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(34), 22003–22016.
  • Lakshmanan, I., Batra, S. K., & Ponnusamy, M. P. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954.
  • Kim, H., Kim, T., & Kim, D. (2016). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunology and Regenerative Medicine, 1, 1-7.
  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
  • Riedel, A., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 133-137.
  • Lakshmanan, I., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21).
  • Koufaki, M., et al. (2014). Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation. European Journal of Medicinal Chemistry, 83, 508-515.
  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
  • Koehler, A. N. (2010). Advances in discovering small molecules to probe protein function in a systems context. Current Opinion in Chemical Biology, 14(3), 331–340.
  • Chikkula, K. V., & Raja, S. (2017). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24.
  • Broad Institute. (n.d.). Small-molecule Profiling.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • Boster Biological Technology. (n.d.). Cytotoxicity Assays.
  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Al-Ostoot, F. H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 26(11), 3185.
  • O'Hagan, T., et al. (2018). Monitoring the Levels of Cellular NF-κB Activation States. Cells, 7(10), 168.
  • ResearchGate. (2023). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach.
  • Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability.
  • Journal of Cancer Research and Therapeutics. (2020). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis.
  • An, H., & Blackwell, T. S. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in molecular biology (Clifton, N.J.), 915, 125–140.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
  • ResearchGate. (2009). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells.
  • de Vries, R. M. J. M., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8339–8354.
  • Rothman, R. B., et al. (2008). 2-Isoxazol-3-Phenyltropane Derivatives of Cocaine: Molecular and Atypical System Effects at the Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 325(1), 221–232.
  • Zarrinkar, P. P., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[12][19]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.
  • Lile, J. A., et al. (2009). Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates. Journal of Pharmacology and Experimental Therapeutics, 329(2), 648–656.
  • Carroll, F. I. (2006). Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse. The AAPS journal, 8(1), E195–E203.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction yields, and ensure the highest purity of your final product.

Synthetic Overview: A Two-Step Approach

The most common and reliable pathway to synthesize this compound involves a two-step process. First, the isoxazole core is constructed via a 1,3-dipolar cycloaddition reaction. Second, a functional group at the 3-position, typically an ester, is reduced to the desired primary alcohol.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Reduction A 4-Methylbenzaldehyde + Hydroxylamine HCl B 4-Methylbenzaldoxime A->B Pyridine D This compound (Direct Route) B->D:w 1. NaOCl (to form Nitrile Oxide) 2. [3+2] Cycloaddition E Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate (Intermediate for Step 2) B->E:w 1. NCS/Base (to form Nitrile Oxide) 2. [3+2] Cycloaddition C Propargyl Alcohol C->D:w G Final Product: This compound E->G LiAlH4 or LiBH4 Anhydrous THF F Ethyl Propiolate F->E:w

Caption: General synthetic workflows for this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent issue, often stemming from the instability of the nitrile oxide intermediate.

  • Primary Cause: Nitrile Oxide Dimerization. The in situ generated 4-methylbenzonitrile oxide is highly reactive and can rapidly dimerize to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct, which competes directly with the desired cycloaddition pathway.[1]

  • Solution 1: Control Nitrile Oxide Concentration. Instead of generating all the nitrile oxide at once, add the oxidizing agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) or the hydroximoyl chloride precursor slowly to the reaction mixture containing the alkyne (the dipolarophile).[1] This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular reaction with the alkyne over dimerization.

  • Solution 2: Adjust Stoichiometry. Use a slight excess (1.1 to 1.3 equivalents) of the alkyne dipolarophile (e.g., propargyl alcohol or ethyl propiolate). This increases the probability of a productive collision between the nitrile oxide and the alkyne.[1]

  • Solution 3: Optimize Base and Solvent. The choice of base and solvent for generating the nitrile oxide is critical.[1] For dehydrohalogenation of a hydroximoyl chloride, tertiary amines like triethylamine (TEA) are common. The solvent can influence reactant solubility and reaction rates; polar aprotic solvents like THF, DCM, or acetonitrile are often effective.[2] A systematic screening of these parameters is recommended.

Question 2: I've successfully synthesized the intermediate, ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate, but the reduction to the alcohol is incomplete or fails entirely. Why is this happening?

Answer: The reduction of an ester to a primary alcohol requires a potent reducing agent. The issue likely lies with the choice or handling of your reagent.

  • Cause: Insufficiently Strong Reducing Agent. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions (e.g., in methanol or ethanol).[3] Its reactivity is primarily suited for aldehydes and ketones.

  • Solution 1: Use a Powerful Hydride Reagent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for a clean and efficient reduction of esters to alcohols.[3][4] Lithium borohydride (LiBH₄) is also effective and slightly milder.[3]

  • Solution 2: Ensure Anhydrous Conditions. LiAlH₄ reacts violently with water and protic solvents.[5] The reaction must be performed in a dry ethereal solvent (like THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the reagent, leading to an incomplete reaction.

  • Work-up Procedure: The reaction must be carefully quenched after completion. A common and safe method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure neutralizes excess LiAlH₄ and precipitates aluminum salts, which can then be easily filtered off.

Question 3: After the reduction step, my NMR spectrum shows complex signals, suggesting the isoxazole ring may have opened. How can I prevent this?

Answer: While the isoxazole ring is a stable aromatic system, its N-O bond is its weakest point and can be cleaved under certain reductive conditions.[6][7]

  • Cause: Inappropriate Reduction Method. Catalytic hydrogenation (e.g., H₂ with a Palladium, Platinum, or Nickel catalyst) is known to reductively cleave the N-O bond of the isoxazole ring, typically yielding a β-enamino ketone.[6][7] This method is unsuitable if you wish to preserve the ring.

  • Solution: Use Hydride Reagents. As mentioned previously, chemical hydrides like LiAlH₄ or LiBH₄ are highly effective for reducing the ester group while leaving the isoxazole ring intact.[4] These reagents selectively attack the carbonyl group and do not typically affect the aromatic heterocycle under standard conditions.

Caption: Troubleshooting logic for optimizing the synthesis yield.

Frequently Asked Questions (FAQs)

Question 1: Which synthetic route is better: the direct cycloaddition with propargyl alcohol or the two-step ester reduction route?

Answer: Both routes are viable, but the two-step ester reduction pathway is often more reliable and higher-yielding for several reasons. The direct cycloaddition using propargyl alcohol can sometimes lead to lower yields or side reactions due to the presence of the free hydroxyl group.[8] The ester group in ethyl propiolate is electronically well-defined for the cycloaddition, and its subsequent reduction is a very standard and high-yielding transformation.[2][4] The two-step route provides better overall control.

Question 2: How do solvent and temperature affect the cycloaddition step?

Answer: Solvent and temperature are critical parameters that significantly influence the reaction's success.[1]

  • Solvent: The solvent must dissolve the starting materials but should not react with the nitrile oxide intermediate. As mentioned, polar aprotic solvents are typical choices. Some modern, "green" approaches have successfully used aqueous media, which can sometimes accelerate cycloadditions via hydrophobic effects.[9][10]

  • Temperature: Excessively high temperatures can accelerate the unwanted dimerization of the nitrile oxide.[1] Most cycloadditions of this type are run at or slightly above room temperature. If low yields persist, running the reaction at a lower temperature (e.g., 0 °C) with a longer reaction time may improve the outcome by suppressing the dimerization pathway.

Question 3: What are the key safety precautions I should take during this synthesis?

Answer:

  • Nitrile Oxides: While generated in situ, nitrile oxides are high-energy species. The reaction should be conducted in a well-ventilated fume hood.

  • LiAlH₄: This reagent is extremely pyrophoric and reacts violently with water. It must be handled under an inert atmosphere, and users must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. The quenching procedure must be done slowly and behind a blast shield, especially on a larger scale.

  • Solvents: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides over time. Always use freshly distilled or inhibitor-stabilized solvents.

Question 4: How stable is the final product, this compound?

Answer: The product is generally a stable crystalline solid. The isoxazole ring itself is robust, but it can be sensitive to cleavage under strongly basic conditions, especially at elevated temperatures.[6][11] For long-term storage, it is best kept in a cool, dry, and dark place.

Data & Protocols

Table 1: Optimization of the Reduction of Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate
EntryReducing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Comments
1NaBH₄2.0Methanol2524< 5%Ineffective for ester reduction.[3]
2LiBH₄2.0THF256~85%Good yield, milder than LiAlH₄.
3LiAlH₄1.5THF0 to 252> 95%Excellent yield, fast reaction.[4]
4H₂ (1 atm), Pd/C10 mol%Ethanol25120%Product decomposes due to ring cleavage.[6]
Experimental Protocol 1: Synthesis of Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate
  • Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine or ethanol, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture at room temperature or with gentle heating until TLC analysis confirms the complete consumption of the aldehyde.[8] The product, 4-methylbenzaldoxime, is isolated via standard workup.

  • Nitrile Oxide Generation & Cycloaddition: Dissolve 4-methylbenzaldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous THF. To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes at room temperature.

  • Add triethylamine (1.5 eq) dropwise and stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ester product.

Experimental Protocol 2: Reduction to this compound
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC indicates the full consumption of the starting ester.

  • Quenching (Caution!): Cool the flask back to 0 °C. Slowly and sequentially add dropwise: (i) X mL of water, (ii) X mL of 15% aqueous NaOH, and (iii) 3X mL of water, where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the final product as a white solid.

References

  • BenchChem. (2025).
  • Al-Mughaid, H., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
  • Chavhan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]
  • Reddy, T. J., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • Kashima, C. (1986). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. [Link]
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
  • Zarei, M., & Jarrahpour, A. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Myers, A. G., & Payne, J. T. (2013). Practical reduction of oxazolines to alcohols.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Al-Ostath, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
  • Stephenson, N. A., et al. (2019). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. [Link]
  • Lee, J., et al. (2015). pH and temperature stability of the isoxazole ring in leflunomide.
  • Zarei, M., & Jarrahpour, A. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
  • MDPI. (2024).
  • Al-Mughaid, H., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
  • Sanna, C., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Kapoor, A., et al. (2016).
  • Chemistry Steps. (n.d.). Esters to Alcohols. Chemistry Steps. [Link]
  • Reddy, G. S., et al. (2012). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. Zenodo. [Link]
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • Behera, M., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
  • Organic Chemistry Data. (n.d.). Ester to Alcohol.
  • Mohammadi, F., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
  • Castillo, J. C., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
  • Wujec, M., & Siwek, A. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals. [Link]
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Karuppasamy, M., et al. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
  • Mohammadi, F., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?.
  • Clark, J. (2015). Reduction of carboxylic acids. Chemguide. [Link]
  • Al-dujaili, A. H., & M. Jasim, A. (2018). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. International Journal of ChemTech Research. [Link]

Sources

Technical Support Center: Troubleshooting the Crystallization of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of [5-(4-Methylphenyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate in a desired solid form. As a critical building block in pharmaceutical and agrochemical synthesis, achieving a robust, scalable, and reproducible crystallization process is paramount for ensuring purity, stability, and desirable handling characteristics.[1][2]

This document moves beyond simple protocols to explain the scientific principles behind each troubleshooting step, empowering you to make informed decisions in your laboratory work.

Section 1: Initial Assessment & Compound Characteristics

Before troubleshooting, it is essential to understand the fundamental properties of the target compound. These characteristics inherently influence its crystallization behavior.

Q: What are the critical starting parameters for developing a crystallization protocol for this compound?

A: A successful crystallization process begins with a well-characterized starting material and a logical approach to solvent selection.

  • Purity of the Crude Material: The purity of your starting material is the most critical factor. Impurities can inhibit nucleation, promote "oiling out," or be incorporated into the crystal lattice, leading to poor product quality.[3][4] If your crude material is less than 90-95% pure, consider a preliminary purification step (e.g., column chromatography) before attempting crystallization.

  • Understanding Physicochemical Properties: Knowledge of the compound's properties provides a rational basis for experimental design.

    Table 1: Physicochemical Properties of this compound

    Property Value Source
    CAS Number 640291-93-6 [1][2]
    Molecular Formula C₁₁H₁₁NO₂ [1]
    Molecular Weight 189.21 g/mol [1]
    Melting Point 112-118 °C [1]

    | Reported Appearance | White needles |[1] |

  • Solvent Selection Logic: The goal is to identify a solvent (or solvent system) in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. The reported "white needles" appearance suggests a propensity for a specific crystal habit, which can be influenced by the solvent environment.[1] Aromatic and hydrogen-bonding interactions are key. Given the structure (isoxazole, phenyl ring, hydroxyl group), solvents like alcohols, esters, and ketones are logical starting points.

Section 2: Frequently Asked Questions (FAQs) - Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of pharmaceutical intermediates.

Q1: My compound has "oiled out" into a separate liquid phase instead of forming crystals. How can I prevent this?

A: "Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating problem.[5] It occurs when the level of supersaturation is so high that the solute separates into a solute-rich liquid phase rather than an ordered solid crystal lattice.[6] This oil can trap impurities and often solidifies into an amorphous, non-crystalline solid, hindering purification.[6]

Core Cause: Generating supersaturation too quickly.[6]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Drastically reduce the cooling rate. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to a refrigerator. A slow cooling rate is a primary method for preventing oiling out.[6]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at an elevated temperature where the compound remains fully dissolved.[6] Rapid addition creates localized areas of extremely high supersaturation.[7]

  • Decrease the Initial Concentration: The system may be too concentrated. Re-heat the solution to dissolve the oil, add 10-20% more solvent to create a more dilute solution, and attempt the cooling process again.[6][8]

  • Employ a Seeding Strategy: Seeding is a powerful technique to bypass the energy barrier of primary nucleation and promote controlled growth on existing crystal surfaces.[6]

    • Critical Timing: Add a small number of seed crystals (1-2% w/w) after the solution has cooled slightly but before oiling out occurs. This region is known as the Metastable Zone Width (MSZW), where spontaneous nucleation is unlikely, but crystal growth is favored.[5]

    • Seeding an Anti-Solvent System: A highly effective method is to add the seed crystals to the anti-solvent first to create a slurry. Then, slowly add the saturated solution of your compound to this seeded slurry.[9]

G start Oiling Out Occurs reheat Re-heat to Homogeneous Solution start->reheat decision Evaluate Conditions reheat->decision slow_cool Strategy 1: Reduce Cooling Rate (e.g., insulated ambient cooling) decision->slow_cool Cooling Induced? dilute Strategy 2: Add More Solvent (10-20%) to Reduce Concentration decision->dilute High Concentration? seed Strategy 3: Implement Seeding Protocol (Add seeds in Metastable Zone) decision->seed No Nucleation? success Crystalline Solid Forms slow_cool->success dilute->success seed->success

Caption: Troubleshooting Workflow for Oiling Out.

Q2: The crystallization produced very fine needles or small particles, which are difficult to filter and dry. How can I increase the crystal size?

A: The formation of small crystals or needles is a direct consequence of rapid nucleation relative to crystal growth.[10] When supersaturation is generated quickly, countless nuclei form simultaneously, competing for the available solute and leaving little opportunity for any single crystal to grow large.[11][12]

Core Cause: Nucleation rate is significantly higher than the growth rate.

Troubleshooting Strategies:

  • Slow Down the Crystallization Process: This is the most fundamental principle for growing larger crystals.[13][14]

    • Slower Cooling: A very slow, controlled cooling profile allows for fewer nucleation events and provides more time for the solute to deposit onto existing crystal surfaces, resulting in larger crystals.[11][15]

    • Reduced Evaporation Rate: If using evaporative crystallization, reduce the surface area of the opening (e.g., use a vial with a cap pierced by a needle) to slow down solvent evaporation.[16]

  • Reduce the Level of Supersaturation: Operating at a lower supersaturation level favors growth over nucleation. This can be achieved by starting with a slightly more dilute solution or crystallizing at a slightly higher final temperature.

Table 2: Impact of Cooling Rate on Crystal Characteristics

Parameter Rapid Cooling Slow, Controlled Cooling
Nucleation Rate High Low
Growth Rate Low (limited time) High (extended time)
Resulting Crystal Size Small, Fine Particles Large, Well-Defined Crystals
Typical Purity Lower (impurities can be trapped) Higher (impurities excluded from lattice)
Filtration/Drying Slow and difficult Fast and efficient

Source: Adapted from principles described in[10][11][13][14].

Q3: My compound will not crystallize from the solution, even after cooling. What should I do?

A: The failure to crystallize typically indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[17][18]

Core Cause: The solution is undersaturated or within the metastable zone without a trigger for nucleation.

Troubleshooting Strategies:

  • Increase Concentration: The solution may be too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration, then attempt the cooling process again.[8]

  • Induce Nucleation (in order of preference):

    • Add Seed Crystals: This is the most reliable method. Add a tiny speck of the solid compound to the cooled solution.[8]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[8]

    • Ultra-Low Temperature: Cool the solution to a much lower temperature (e.g., -20 °C or -78 °C) to force nucleation. Note that this may lead to small crystal sizes.

  • Re-evaluate the Solvent System: If the above methods fail, the chosen solvent may be too good. Recover the compound by removing the solvent via rotary evaporation and perform a new solvent screen.[8]

Section 3: Advanced Considerations

Q4: Could my batch-to-batch inconsistencies (e.g., different filtering behavior, variable stability) be related to polymorphism?

A: Yes, absolutely. Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which can have distinct physical properties despite being chemically identical.[19][20] For active pharmaceutical ingredients (APIs) and their intermediates, controlling polymorphism is a critical regulatory and manufacturing concern.[21][22]

  • Why it Matters: Different polymorphs can exhibit different solubility, dissolution rates, stability, and mechanical properties.[23] An uncontrolled process that produces a mixture of forms or an unstable form can jeopardize the entire drug development process.[20][22]

  • How to Investigate: If you observe inconsistent crystallization behavior or final product properties, it is crucial to analyze the solid form of different batches. The preferred analytical method is X-Ray Powder Diffraction (XRPD) , which provides a unique fingerprint for each crystalline form.[21][23]

  • How to Control: Polymorphic outcome is highly dependent on crystallization conditions. Factors include:

    • Solvent Choice: Different solvents can favor the nucleation of specific polymorphs.[24]

    • Rate of Supersaturation: The cooling rate or anti-solvent addition rate can determine which form crystallizes.[24]

    • Temperature: The thermodynamically stable form can change with temperature.

G start Select Crude Material screen Solvent Screening (Solubility vs. Temp) start->screen decision Choose Method screen->decision cool Cooling Crystallization decision->cool Good Temp Coefficient anti Anti-Solvent Crystallization decision->anti High Solubility in Many Solvents evap Evaporative Crystallization decision->evap Small Scale Discovery cool_steps 1. Dissolve at high T 2. Cool Slowly 3. Isolate Crystals cool->cool_steps anti_steps 1. Dissolve in 'Good' Solvent 2. Add 'Bad' Solvent Slowly 3. Isolate Crystals anti->anti_steps evap_steps 1. Dissolve in Volatile Solvent 2. Allow Slow Evaporation 3. Isolate Crystals evap->evap_steps analyze Analyze Solid Form (XRPD, DSC, TGA) cool_steps->analyze anti_steps->analyze evap_steps->analyze

Caption: Decision Tree for Crystallization Strategy Selection.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Cooling Crystallization

  • Preparation: Place ~20 mg of your crude this compound into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, acetone, methyl ethyl ketone) dropwise at room temperature until the solid just dissolves. Note the approximate solubility at room temp.

  • Heating: Gently heat the vials that showed some solubility to ~60-70 °C. If the solid dissolves completely, it is a good candidate. If it remains insoluble, it is a poor solvent. If it is highly soluble at room temperature, it is also a poor choice for cooling crystallization but may be useful in an anti-solvent system.

  • Cooling: Allow the promising vials (dissolved when hot) to cool slowly to room temperature.

  • Observation: Observe the vials for crystal formation. If no crystals form, try scratching or placing them in a refrigerator (~4 °C).

  • Selection: The ideal solvent is one that requires heating to fully dissolve the compound and yields a good quantity of crystalline solid upon cooling.

Protocol 2: Controlled Anti-Solvent Crystallization with Seeding

This protocol is useful if the compound is too soluble in most common solvents for effective cooling crystallization.

  • System Selection: Identify a "good" solvent in which the compound is very soluble (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) and an "anti-solvent" in which it is very insoluble (e.g., Heptane, Hexane, Water). The two solvents must be miscible.[25][26]

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the "good" solvent at room temperature.

  • Seeding (Optional but Recommended): In the crystallization vessel, add the total required volume of the anti-solvent. Add a small amount (1-2% w/w) of seed crystals to the anti-solvent and stir to create a thin slurry.

  • Slow Addition: Add the solution from step 2 to the anti-solvent (or seeded anti-solvent) very slowly using a syringe pump or dropping funnel over 1-2 hours with gentle stirring.

  • Maturation: After the addition is complete, allow the resulting slurry to stir for an additional 1-2 hours (a process sometimes called aging or digestion) to allow the crystals to grow and improve their morphology.

  • Isolation: Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

References

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • IUCr Journals. (n.d.). Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes.
  • Cipla Biosimilars. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Technobis. (n.d.). Nucleation rate and induction time.
  • Zhou, Y., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. ACS Publications.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?
  • (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates.
  • The Geological Society. (n.d.). Grain Size & Cooling Rate.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Reddit. (2013). Recrystallization (help meeeeee).
  • ResearchGate. (n.d.). Polymorphism control of active pharmaceutical ingredients.
  • (n.d.). Crystal Size and Cooling Rate - Teacher Notes.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Request PDF.
  • (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design.
  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting.
  • Jiang, S., & ter Horst, J. H. (2013). Crystal Nucleation Kinetics from Induction Times and Metastable Zone Widths. Crystal Growth & Design, 13(6), 2562-2568.
  • Das, T. S., et al. (2005). Nucleation and size distribution of nucleus during induction period of polyethylene crystallization. The Journal of Chemical Physics, 123(20), 204908.
  • Jiang, S., & ter Horst, J. H. (2010). Crystal Nucleation Rates from Probability Distributions of Induction Times. Crystal Growth & Design, 11(1), 256-261.
  • (n.d.). Guide for crystallization.
  • Kendall, T. (2023). Measuring nucleation rate through induction time measurements with Crystal16. YouTube.
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1140.
  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
  • Laaksonen, T., et al. (2018). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Molecules, 23(7), 1735.
  • University of Florida. (2015). Crystal Growing Tips.
  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • Kauhanka, U. M., & Kauhanka, M. M. (2006). Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds. Liquid Crystals, 33(1), 53-61.
  • Tang, L., et al. (2007). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E, 63(Pt 2), o684.
  • Dabiri, M., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(5), 5988–5994.
  • Royal Society of Chemistry. (2015). Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

Sources

improving the stability of [5-(4-Methylphenyl)isoxazol-3-yl]methanol solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for [5-(4-Methylphenyl)isoxazol-3-yl]methanol (CAS No: 640291-93-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design and execution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes and actionable solutions.

Q1: My solution of this compound, initially colorless, has developed a yellow or brown tint over time. What is happening and how can I prevent it?

Probable Causes:

  • Oxidative Degradation: Many organic molecules, particularly those with electron-rich aromatic systems or functional groups, are susceptible to oxidation.[1] The presence of dissolved oxygen, trace metal ions, or exposure to light can initiate radical chain reactions, leading to the formation of colored chromophoric degradation products.[2]

  • pH-Induced Degradation: The isoxazole ring system can be sensitive to pH. Studies on similar isoxazole-containing compounds, such as leflunomide, have shown that the ring is susceptible to opening under basic (alkaline) conditions, a process that can be accelerated by increased temperature.[3] Acid-catalyzed degradation can also occur, though often under more specific conditions (e.g., pH < 3.5).[4]

Recommended Solutions:

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Incorporate Antioxidants: For long-term storage or oxygen-sensitive applications, consider adding a suitable antioxidant. The choice depends on your solvent system.

    • For organic/lipid-based solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective radical scavengers.[2][] A typical starting concentration is 0.01-0.1% w/v.

    • For aqueous-organic mixtures: L-Ascorbic acid (Vitamin C) can be used as a reducing agent to protect the active pharmaceutical ingredient (API).[1][6]

  • Control pH: If using aqueous buffers, maintain a pH in the neutral to slightly acidic range (pH 4-7). Avoid strongly basic conditions (pH > 8). A study on the isoxazole ring in leflunomide demonstrated stability at pH 4.0 and 7.4 at 25°C, but significant decomposition at pH 10.0.[3]

  • Use Amber Glassware: Protect the solution from light by using amber vials or by wrapping standard glassware in aluminum foil. Store in the dark.

Q2: I've observed precipitation or crystal formation in my solution, especially after storage at low temperatures.

Probable Causes:

  • Low Solubility & Supersaturation: Like many small molecules in drug discovery, this compound may have limited aqueous solubility.[7][8] You may have created a supersaturated solution that is thermodynamically unstable, causing the compound to crash out of solution over time or upon a change in temperature.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration beyond its solubility limit.

  • Polymorphism: The precipitated material could be a different, less soluble polymorphic form of the compound than what was initially dissolved.

Recommended Solutions:

  • Verify Solubility Limits: Perform solubility screening in various solvents to determine the optimal solvent and concentration. Do not exceed the equilibrium solubility for long-term storage.

  • Utilize Co-solvents: If working with aqueous systems, improve solubility by using a co-solvent system. Common examples include mixtures of water with DMSO, ethanol, or polyethylene glycol (PEG).

  • Gentle Re-solubilization: If precipitation occurs, gently warm the solution (e.g., to 37°C) and sonicate for a few minutes to see if the compound redissolves. Note that repeated warming cycles can accelerate degradation.[3]

  • Proper Sealing and Storage: Use vials with high-quality septa or screw caps (e.g., PTFE-lined) to prevent evaporation. Store at the recommended temperature of 0-8°C, but be mindful of solubility limits at this temperature.[9]

Q3: My HPLC analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks.

Probable Causes:

  • Chemical Degradation: This is a clear indication that the compound is degrading. The new peaks represent degradation products. This is the most critical issue as it directly impacts the potency and safety of your compound.[10]

  • Inappropriate Analytical Method: It is possible your HPLC method is not "stability-indicating," meaning it cannot adequately separate the parent compound from its degradation products, leading to inaccurate quantification.[11]

Recommended Solutions:

  • Conduct a Forced Degradation Study: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[12] This is a crucial step in understanding the molecule's liabilities and developing a robust analytical method.[10][13]

  • Develop a Stability-Indicating Method: Use the samples from your forced degradation study to develop and validate an HPLC method. The goal is to achieve baseline separation between the main this compound peak and all degradation product peaks.[11][14] (See Protocol 3 for an example method).

  • Analyze Degradation Products: Use HPLC coupled with mass spectrometry (LC-MS) to get mass-to-charge ratio (m/z) information on the new peaks.[15] This data is invaluable for identifying the structures of the degradation products and understanding the degradation pathway.


A [label="Instability Observed\n(e.g., Color Change, Precipitate, New HPLC Peaks)"]; B [label="Identify Primary Symptom"]; C [label="Color Change", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="New HPLC Peaks / \nLoss of Potency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Probable Cause:\nOxidation / pH Degradation"]; G [label="Probable Cause:\nLow Solubility / Supersaturation"]; H [label="Probable Cause:\nChemical Degradation"]; I [label="Solution:\n- Deoxygenate Solvent\n- Add Antioxidant\n- Control pH\n- Protect from Light", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Solution:\n- Determine Solubility Limit\n- Use Co-solvents\n- Ensure Proper Sealing", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Solution:\n- Perform Forced Degradation Study\n- Develop Stability-Indicating Method\n- Characterize Degradants (LC-MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Verify Stability with\nValidated HPLC Method", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C [label=" Discoloration"]; B -> D [label=" Solid Formation"]; B -> E [label=" Analytical Change"]; C -> F; D -> G; E -> H; F -> I; G -> J; H -> K; I -> L; J -> L; K -> L; }

Troubleshooting workflow for observed instability.

Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?

This compound is an organic small molecule and is expected to have good solubility in common organic solvents. For biological assays, a stock solution is typically prepared in a water-miscible organic solvent, which is then diluted into an aqueous buffer.

SolventRoleRecommendation
Dimethyl Sulfoxide (DMSO) Primary Stock SolventExcellent solubilizing power. Prepare high-concentration stocks (e.g., 10-50 mM). Minimize final concentration in assays (<0.5%) to avoid biological effects.
Ethanol (EtOH) Secondary Stock SolventGood alternative to DMSO. May have lower solubilizing power.
Methanol (MeOH) Analytical/Synthetic UseUseful for chromatography and synthesis. Note that some isoxazole stability studies have used methanol as a solvent.[3]
Acetonitrile (ACN) Analytical UsePrimarily used as a mobile phase component in RP-HPLC.

Always use high-purity, anhydrous-grade solvents where possible to minimize contaminants that could catalyze degradation.

Q2: What are the optimal storage conditions for solutions?

Based on vendor data and general principles for small molecule stability, the following conditions are recommended:[9]

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. The solid compound should be stored at 0-8°C.[9] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial, especially for long-term storage.

  • Light: Always store in the dark or in amber vials to prevent photolytic degradation.[13]

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is a function of several environmental and chemical factors. Understanding these is key to preventing degradation.


center [label="Solution Stability of\nthis compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pH [label="pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen", fillcolor="#FBBC05", fontcolor="#202124"]; Light [label="Light (UV/Visible)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent Choice\n(Purity, Polarity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

center -> pH [label="Alkaline/Strong Acid\nConditions"]; center -> Temp [label="Accelerates\nDegradation"]; center -> Oxygen [label="Oxidative\nDegradation"]; center -> Light [label="Photolytic\nDegradation"]; center -> Solvent [label="Solubility &\nReactivity"]; }

Key factors affecting solution stability.

Q4: How do I perform a basic forced degradation study?

A forced degradation or "stress testing" study is essential for understanding a molecule's intrinsic stability.[12] The goal is to achieve 10-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.[13]

ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursTo test stability to acidic conditions.[10]
Base Hydrolysis 0.1 M NaOH at room temp for 1-4 hoursIsoxazoles can be sensitive to base.[3] Start at room temp to avoid excessive degradation.
Oxidation 3% H₂O₂ at room temp for 2-8 hoursTo test susceptibility to oxidation.[10]
Thermal 80°C (in solution and as solid) for 24 hoursTo assess thermal stability.[12]
Photolytic Expose solution to UV/Vis light (ICH option 1 or 2)To assess light sensitivity.

For each condition, include a control sample (same solvent, temp, duration, but without the stressor) and analyze all samples by a suitable HPLC method.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the solid this compound (MW: 189.21 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 1.89 mg of the solid compound into a clean, dry amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate at room temperature until all solid material is completely dissolved.

  • Storage: Aliquot into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store at -20°C or -80°C.

Protocol 2: Example Stability-Indicating RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity and stability of small molecules.[11][15]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or DAD/PDA scan 200-400 nm to identify optimal wavelength)

  • Injection Volume: 5 µL

  • Diluent: 50:50 Acetonitrile:Water

This method serves as a starting point. It must be validated for your specific application to confirm it can separate the parent compound from all process impurities and degradation products.[16]

References
  • Lee, J., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • CD Formulation. Antioxidants. CD Formulation.
  • Al-Achi, A., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Al-Ghananeem, A. M., et al. (2024). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PubMed Central.
  • Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma.
  • Ramireddy, B. R., & Behara, S. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Sinha, A. (2022). Clinical success begins early for small molecule drugs. European Pharmaceutical Review.
  • Patheon Pharma Services. (2024). What are Small Molecule Drugs?. Patheon Pharma Services.
  • Google Patents. (2001). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Ilić, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central.
  • Bansal, Y., & Bansal, G. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • ResearchGate. (2025). Structure and stability of isoxazoline compounds. ResearchGate.
  • Lonza. (2023). Trends and Challenges in the Evolving Small Molecule Development Pipeline. Lonza.
  • Agilent. (2021). Challenges of Small Molecule Production. Agilent.
  • ResearchGate. (2025). core components of analytical method validation for small molecules-an overview. ResearchGate.
  • Miller, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. ChemIntel360.
  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • ResearchGate. (2025). (PDF) Excipients used in lyophilization of small molecules. ResearchGate.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Huynh, C. (2022). Forced Degradation – A Review. American Pharmaceutical Review.
  • ScienceGate. (2022). forced degradation studies Latest Research Papers. ScienceGate.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • J&K Scientific. (5-(4-Methylphenyl)-3-isoxazolyl)methanol. J&K Scientific.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: Purification of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of [5-(4-Methylphenyl)isoxazol-3-yl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The inherent structural features of this compound—a polar isoxazole ring, a benzylic alcohol, and a tolyl group—present a unique set of purification challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Introduction: Understanding the Challenge

The purification of this compound requires careful consideration of its chemical properties. The molecule's polarity is dominated by the hydroxyl group and the nitrogen-oxygen bond of the isoxazole, making it moderately polar. However, the benzylic nature of the alcohol raises concerns about stability, particularly under acidic or oxidative conditions.[1][2][3] The most common synthetic route to this class of compounds is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, which can often result in regioisomeric byproducts and unreacted starting materials that complicate downstream processing.[4][5][6]

This guide will address the most common issues encountered during purification, from Thin Layer Chromatography (TLC) analysis to scale-up by flash chromatography and final polishing by recrystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address common problems in a question-and-answer format, providing both the probable cause and a validated solution.

TLC & Method Development

Question 1: My compound is streaking badly on the silica TLC plate. What's happening and how do I fix it?

  • Probable Cause: Streaking of polar, nitrogen-containing heterocycles on standard silica gel is a frequent issue.[7][8] The isoxazole nitrogen can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to strong, non-specific binding and poor spot morphology. Overloading the sample can also cause streaking.[7][8][9]

  • Solution:

    • Reduce Sample Concentration: First, ensure you are not overloading the TLC plate. Spot a more dilute solution of your crude material.[7][9]

    • Modify the Mobile Phase: To mitigate the interaction with acidic silica, add a basic modifier to your eluent. Start by adding 0.5-1% triethylamine (TEA) or a 1-10% solution of ammonia in methanol to your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[7][10] This will neutralize the active sites on the silica, resulting in sharper, more defined spots.

    • Test for Stability: Before committing to a column, it's wise to check if your compound is stable on silica. A 2D TLC can be informative: spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent system.[11][12] If the compound is stable, the spot will appear on the diagonal; degradation will result in spots appearing below the diagonal.[11][12]

Question 2: My product and a key impurity have very similar Rf values. How can I improve separation?

  • Probable Cause: The polarity of your product and the impurity are too similar for the chosen solvent system to resolve. This is common if the impurity is a regioisomer or a closely related byproduct from the synthesis.[4]

  • Solution:

    • Systematically Screen Solvents: Do not rely solely on ethyl acetate/hexane. Test a range of solvent systems with different selectivities. A good starting point is to test solvent systems of varying polarity.[13][14] See the table below for suggestions.

    • Consider Alternative Stationary Phases: If solvent screening fails, the issue may require a different stationary phase. Reversed-phase (C18) TLC plates, where the separation is based on hydrophobicity, can often separate isomers that co-elute on normal phase silica.[7][10] For preparative work, this would translate to using a C18 flash column.[10]

Column Chromatography

Question 3: I have low recovery of my compound after flash chromatography. Where did it go?

  • Probable Cause:

    • Irreversible Adsorption/Degradation: The compound may be degrading on the acidic silica gel during the long exposure time of column chromatography.[10][12] This is a known risk for acid-sensitive compounds.[12]

    • Compound is Too Polar: The chosen eluent system may not be polar enough to elute the compound from the column, causing it to remain on the stationary phase.[10]

  • Solution:

    • Deactivate the Silica: Before running the column, flush the packed column with your starting eluent containing 1% triethylamine. This pre-treatment neutralizes the silica and can significantly improve the recovery of sensitive compounds.

    • Perform a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This ensures that less polar impurities are washed out first, followed by your product, which should elute in a sharp band. A typical gradient for this compound might be from 20% to 60% ethyl acetate in hexanes.

    • Dry Loading: If the crude material has poor solubility in the starting mobile phase, consider dry loading. Dissolve the crude product in a strong, volatile solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.[14] This technique often leads to sharper bands and better separation.

Question 4: The compound is eluting as a very broad band, leading to mixed fractions.

  • Probable Cause: This is often a result of poor sample loading technique, column overloading, or interactions with the stationary phase.

  • Solution:

    • Minimize the Initial Band Volume: When loading your sample (liquid loading), dissolve it in the minimum possible volume of the mobile phase or a slightly stronger solvent. A large initial band will inevitably lead to a broad elution profile.

    • Check Sample Load: The amount of crude material should generally not exceed 5% of the mass of the silica gel (e.g., for a 40g silica column, do not load more than 2g of crude material).[10]

    • Use a Modifier: As with TLC, adding a modifier like triethylamine to the mobile phase can improve peak shape dramatically by preventing tailing.[10]

Key Purification Protocols

Protocol 1: Optimized Flash Chromatography

This protocol is designed for the purification of 1-5 grams of crude this compound.

1. TLC Method Development:

  • Objective: Find a solvent system that gives the product an Rf value between 0.2 and 0.35.[14]
  • Procedure:
  • Screen the solvent systems suggested in Table 1.
  • Add 0.5% triethylamine to the chosen solvent system to ensure good spot shape.
  • The optimal system is often found to be in the range of 30-50% Ethyl Acetate in Hexanes.

Table 1: Suggested TLC Solvent Systems for Method Development

Solvent System (v/v) Polarity Notes
20% Ethyl Acetate / Hexanes Low Good starting point to see if non-polar impurities are present.
40% Ethyl Acetate / Hexanes Medium Often the "sweet spot" for elution of the target compound.
10% Methanol / Dichloromethane High Useful for highly polar impurities or if the product has a very low Rf in other systems.[13]

| 50% Diethyl Ether / Hexanes | Medium | Offers different selectivity compared to ethyl acetate. |

2. Column Preparation and Sample Loading:

  • Select an appropriately sized silica gel flash column.
  • Dry Loading (Recommended):
  • Dissolve the crude material in a minimal amount of dichloromethane.
  • Add silica gel (approx. 1.5-2 times the mass of the crude material).
  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
  • Carefully load this powder onto the top of the column.
  • Equilibrate the column with the starting mobile phase (e.g., 20% EtOAc/Hexanes + 0.5% TEA) for at least 3-5 column volumes.

3. Elution and Fraction Collection:

  • Begin elution with the starting mobile phase.
  • Run a linear gradient from your starting polarity to a higher polarity (e.g., 20% to 60% EtOAc in Hexanes over 10-15 column volumes).
  • Collect fractions and monitor them by TLC using the method developed in step 1.
  • Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Diagram: Troubleshooting TLC Analysis

This diagram outlines the decision-making process when encountering common TLC issues.

TLC_Troubleshooting start Analyze Crude by TLC spot_shape Is spot shape good (round, not streaked)? start->spot_shape separation Is Rf optimal (0.2-0.35) and separated from impurities? spot_shape->separation Yes add_modifier Add 0.5-1% TEA or NH4OH/MeOH to eluent spot_shape->add_modifier No adjust_polarity Adjust solvent polarity: - Rf too high -> Decrease polarity - Rf too low -> Increase polarity separation->adjust_polarity No proceed Proceed to Column Chromatography separation->proceed Yes check_load Reduce sample concentration add_modifier->check_load check_load->spot_shape change_solvent Try different solvent system (e.g., Ether/Hex, DCM/MeOH) adjust_polarity->change_solvent change_solvent->separation

Caption: Decision tree for optimizing TLC conditions.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain highly pure, crystalline material and remove trace impurities remaining after chromatography.

1. Solvent Screening:

  • Objective: Find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
  • Procedure:
  • Place a small amount of the purified compound (20-30 mg) into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to each tube.
  • Heat the tubes that do not dissolve the solid at room temperature. A good single solvent will dissolve the compound completely at its boiling point.
  • For a solvent pair (e.g., Ethanol/Water or Toluene/Heptane), dissolve the compound in a minimal amount of the "good" hot solvent (ethanol, toluene) and add the "poor" solvent (water, heptane) dropwise until turbidity persists.[15] Then, add a drop or two of the good solvent to redissolve and clarify.

2. Recrystallization Procedure:

  • Dissolve the bulk material from chromatography in a minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
  • Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
  • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous batch.[10]
  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize yield.
  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
  • Dry the crystals under high vacuum.

Potential Impurities and Stability Considerations

1. Regioisomers: The 1,3-dipolar cycloaddition can sometimes yield the 3,5-disubstituted isoxazole along with its 3,4-disubstituted regioisomer. These isomers often have very similar polarities and may require careful chromatographic optimization to separate.

2. Unreacted Starting Materials: Depending on the synthesis, unreacted 4-methylbenzaldehyde oxime or propargyl alcohol derivatives may be present. These are typically easier to separate due to significant differences in polarity.

3. Benzylic Alcohol Stability: Benzylic alcohols can be sensitive to oxidation, especially when exposed to air over long periods or in the presence of metal catalysts, potentially forming the corresponding benzaldehyde.[1][3] It is recommended to store the pure compound under an inert atmosphere (nitrogen or argon) and protected from light, especially for long-term storage.[1]

Purification Workflow Overview

Purification_Workflow crude Crude Reaction Mixture tlc TLC Analysis & Method Development crude->tlc column Flash Column Chromatography (Silica Gel, Gradient Elution) tlc->column fractions Analyze Fractions by TLC column->fractions combine Combine Pure Fractions & Evaporate fractions->combine recrystallize Recrystallization (Final Polishing) combine->recrystallize final_product Pure Crystalline Product (>99% Purity) recrystallize->final_product

Caption: General workflow for purification.

References

  • University of Rochester, Department of Chemistry. Chromatography: TLC Tips.
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (2012). Journal of Chifeng University (Natural Science Edition).
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2015). ResearchGate.
  • ChemBAM. TLC troubleshooting.
  • WIPO Patentscope. WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023).
  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica.
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017). ResearchGate.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • PubChem. Benzyl Alcohol.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • PubMed. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. (1999).
  • RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021).
  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction.
  • National Center for Biotechnology Information. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023).
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2021).
  • Patsnap Synapse. What is the mechanism of Benzyl Alcohol?. (2024).
  • Amazon Web Services. S1 Supporting Information.
  • ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. (2016).
  • PubMed. Synthesis of N-heterocycles through alcohol dehydrogenative coupling. (2024).
  • Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024).
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009).

Sources

Technical Support Center: Synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice to help you troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and common method.[1][2][3] However, the reactive nature of the key nitrile oxide intermediate presents several challenges. This section addresses the most frequent problems and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield is the most common complaint and can stem from several root causes. The key is to identify which step of the reaction is failing.

Underlying Causes & Corrective Actions:

  • Inefficient Nitrile Oxide Generation: The conversion of the 4-methylbenzaldehyde oxime to the corresponding nitrile oxide is the critical step.

    • Mechanism: This typically involves converting the oxime to a hydroximoyl chloride using an N-halosuccinimide (NCS or NBS), followed by dehydrohalogenation with a base like triethylamine (Et₃N).[4][5]

    • Troubleshooting:

      • Check Starting Materials: Ensure the oxime is pure and dry. Moisture can quench the halogenating agent.

      • Verify Halogenating Agent: Use a fresh, high-purity source of NCS or NBS. Older reagents can be less reactive.

      • Base Addition: The base is crucial for eliminating HCl to form the nitrile oxide. Ensure it is added correctly (see "Minimizing Dimerization" below). Alternative methods using hypervalent iodine reagents or alkyl nitrites can also be effective for generating nitrile oxides under mild conditions.[6][7]

  • Rapid Dimerization of the Nitrile Oxide: Nitrile oxides are prone to dimerizing to form furoxans (1,2,5-oxadiazole 2-oxides), which is often the primary competing side reaction.[8][9][10][11] This is especially true for aromatic nitrile oxides.

    • Mechanism: This dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[8][9][12] The rate-determining step is the initial C-C bond formation.[9][10][11]

    • Troubleshooting:

      • Slow Addition of Base: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile (propargyl alcohol). Add the base (e.g., triethylamine) dropwise to the solution containing the hydroximoyl chloride and propargyl alcohol. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of dimerization.

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the propargyl alcohol to ensure there is an ample amount of the trapping agent available.

Issue 2: Presence of a Major, Difficult-to-Separate Byproduct

If you observe a significant byproduct in your crude NMR or on your TLC plate, it is most likely one of two culprits: the furoxan dimer or the undesired regioisomer.

Byproduct Identification and Mitigation:

  • Furoxan Dimer Contamination:

    • Identification: Furoxans are generally stable and can be purified by silica gel chromatography.[13] Their characterization can be definitively made using ¹³C NMR, where the two carbons of the furoxan ring exhibit a large difference in chemical shifts, typically around 115 ppm and 160 ppm.[13][14]

    • Mitigation: The strategies to minimize furoxan formation are the same as those used to improve the overall yield: slow base addition, temperature control, and using an excess of the dipolarophile.

  • Formation of the Undesired Regioisomer:

    • Mechanism: The [3+2] cycloaddition of an aryl nitrile oxide with a terminal alkyne like propargyl alcohol can yield two regioisomers: the desired 5-aryl-3-hydroxymethylisoxazole and the undesired 3-aryl-5-hydroxymethylisoxazole. While the reaction generally favors the 5-aryl isomer, the selectivity is not always perfect.[1] The regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile.[3][15][16]

    • Identification: The two regioisomers can be distinguished by ¹H NMR. The proton on the isoxazole ring (at the C4 position) will have a slightly different chemical shift. More definitively, 2D NMR techniques like HMBC can show correlations between the hydroxymethyl protons and the C3 carbon of the isoxazole ring for the desired product.

    • Mitigation:

      • Solvent and Temperature: Modifying the solvent polarity or reaction temperature can sometimes influence the regiochemical outcome.

      • Catalysis: While often performed under thermal conditions, some copper-catalyzed versions of this reaction have been shown to improve regioselectivity.[1]

      • Purification: Careful flash column chromatography is usually required to separate the two isomers. A less polar solvent system may be needed to achieve good separation.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield Observed check_sm Verify Purity of Starting Materials (Oxime, Alkyne, Reagents) start->check_sm tlc_monitor Monitor Reaction by TLC. Is the Oxime Consumed? check_sm->tlc_monitor no_reaction No Reaction: Oxime remains tlc_monitor->no_reaction No byproduct Byproduct Formation: New spots on TLC tlc_monitor->byproduct Yes improve_generation Optimize Nitrile Oxide Generation: - Use fresh NCS/NBS - Ensure anhydrous conditions no_reaction->improve_generation dimer_check Is the main byproduct the Furoxan Dimer? byproduct->dimer_check Check crude NMR/MS regio_check Is it a mixture of Regioisomers? dimer_check->regio_check No mitigate_dimer Minimize Dimerization: - Slow base addition - Lower temperature - Use excess alkyne dimer_check->mitigate_dimer Yes separate_isomers Optimize Purification: - Adjust chromatography solvent system regio_check->separate_isomers Yes

Caption: A workflow for diagnosing the cause of low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls completely. What should I do?

A1: This usually points to a problem with the in situ generation of the nitrile oxide. First, confirm the quality of your N-chlorosuccinimide (NCS) or other halogenating agent, as they can degrade over time. Second, ensure your reaction solvent and reagents are anhydrous, as water will react with both the halogenating agent and the nitrile oxide intermediate. Finally, check your base. Triethylamine should be pure and dry; if it's old, consider distillation before use.

Q2: I see multiple products on my TLC plate that I can't identify.

A2: The primary byproducts are the furoxan dimer and the unwanted regioisomer. A good first step is to get a crude ¹H NMR and mass spectrum of your mixture. The furoxan dimer will have a distinct mass (double the mass of the nitrile oxide intermediate minus an oxygen atom). The regioisomers will have the same mass as your product but different NMR spectra. Refer to the characterization table below for typical NMR shifts.

Q3: Can I avoid using a halogenating agent like NCS?

A3: Yes, several alternative methods exist for generating nitrile oxides from aldoximes. One common method is oxidation using a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[17] Another approach uses alkyl nitrites as oxidizing agents in a one-pot reaction, which can offer high yields and regioselectivity under metal-free conditions.[7] These methods can be milder and avoid the production of succinimide byproducts.

Q4: How can I best separate the desired product from the regioisomer?

A4: Separation by flash column chromatography on silica gel is the standard method. The key is finding the right eluent system. Start with a low polarity system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. The two isomers often have a small but exploitable difference in polarity. Using a high-resolution column or a preparative HPLC system may be necessary for difficult separations.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a representative procedure emphasizing techniques to minimize side reactions.

  • Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-methylbenzaldehyde oxime, which can be used without further purification.

  • Cycloaddition:

    • Dissolve 4-methylbenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent like THF or CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.05 eq) in one portion. Stir for 30 minutes at 0 °C. The solution should become cloudy as the hydroximoyl chloride forms.

    • Prepare a solution of triethylamine (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove triethylamine hydrochloride salts.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate gradient) to isolate the pure product.

Data: Spectroscopic Characterization of Products and Byproducts

The following table summarizes typical ¹H NMR chemical shifts to help distinguish the desired product from common side products. (Values are approximate and solvent-dependent).

CompoundKey ¹H NMR Signals (δ, ppm)
Desired Product: this compound~6.5 (s, 1H, isoxazole CH ), ~4.8 (s, 2H, CH ₂OH), ~7.7 (d, 2H, Ar-H ), ~7.3 (d, 2H, Ar-H ), ~2.4 (s, 3H, Ar-CH ₃)
Regioisomer: [3-(4-Methylphenyl)isoxazol-5-yl]methanol~6.7 (s, 1H, isoxazole CH ), ~5.0 (s, 2H, CH ₂OH), ~7.8 (d, 2H, Ar-H ), ~7.3 (d, 2H, Ar-H ), ~2.4 (s, 3H, Ar-CH ₃)
Furoxan Dimer: Bis(4-methylphenyl)furoxanNo isoxazole or CH₂OH protons. Complex aromatic signals ~7.2-8.0 ppm. Two distinct methyl signals may be present if an unsymmetrical dimer forms.
Reaction Scheme: Main and Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Key Side Reactions Oxime 4-Methylbenzaldehyde Oxime NitrileOxide [4-Methylphenyl]nitrile Oxide (in situ) Oxime->NitrileOxide NCS, Et3N Product This compound (Desired Product) NitrileOxide->Product Dimer Bis(4-methylphenyl)furoxan (Dimerization Product) NitrileOxide->Dimer Dimerization Regioisomer [3-(4-Methylphenyl)isoxazol-5-yl]methanol (Regioisomeric Product) NitrileOxide->Regioisomer [3+2] Cycloaddition (Undesired Regiochemistry) Alkyne + Propargyl Alcohol Alkyne->Product Alkyne->Regioisomer

Caption: The desired reaction pathway and major competing side reactions.

References

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 2003.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
  • Recent progress in synthesis and application of furoxan. National Institutes of Health (PMC), 2023.
  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing.
  • Synthesis and characterization of furoxan derivatives.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (PMC), 2022.
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central, 2016.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing, 2024.
  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D.
  • Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis. Benchchem.
  • Finding Furoxan Rings. The Royal Society of Chemistry, 2020.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • SYNTHESIS OF THIOHYDROXIMATES THE ADDITION OF THIOLS TO NITRILE OXIDES. Semantic Scholar.
  • Finding furoxan rings. Journal of Materials Chemistry A (RSC Publishing), 2020.
  • The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. RSC Publishing.
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboron
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI, 2024.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
  • O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. Semantic Scholar.
  • 5-(4-METHYLPHENYL)ISOXAZOLE synthesis. ChemicalBook.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (PMC), 2018.
  • A review of isoxazole biological activity and present synthetic techniques. ijcrt.org.
  • (5-(4-Methylphenyl)-3-isoxazolyl)methanol | 640291-93-6. J&K Scientific.
  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. nopr.niscpr.res.in.

Sources

Technical Support Center: [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(4-Methylphenyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) regarding its stability and degradation pathways. Our approach is rooted in the fundamental principles of organic chemistry and pharmaceutical stability testing, aiming to provide you with the expertise to anticipate and resolve experimental challenges.

Introduction to the Stability of this compound

This compound is a molecule featuring a 3-substituted isoxazole ring, a benzylic alcohol, and a tolyl group. The stability of this compound is primarily dictated by the isoxazole ring, which, despite its aromaticity, contains a labile N-O bond.[1][2] Cleavage of this bond is often the initiating step in its degradation under various stress conditions. Understanding these potential liabilities is critical for developing stable formulations and robust analytical methods.

This guide is structured as a series of questions and answers, addressing common issues encountered during forced degradation studies, which are essential for identifying potential degradants and establishing degradation pathways.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound is showing significant degradation under acidic conditions. What is the likely mechanism?

Answer: While the isoxazole ring itself is generally stable to acid, the primary concern under acidic conditions for your specific molecule is the benzylic alcohol moiety.

  • Causality: In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a resonance-stabilized benzylic carbocation. This cation is then susceptible to nucleophilic attack by anions in the medium (e.g., chloride if using HCl) or can lead to polymerization/oligomerization, appearing as a complex mixture of impurities in your chromatogram.

  • Troubleshooting Steps:

    • Confirm the Degradant Profile: Use LC-MS to identify the mass of the major degradants. Look for masses corresponding to substitution products (e.g., replacement of -OH with a counter-ion) or oligomers.

    • Modify Acid Conditions: If significant degradation is observed, reduce the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl) or the temperature of the study. The goal of forced degradation is to achieve 10-20% degradation, not complete loss of the parent compound.[5]

    • Alternative Acid: Consider using a non-nucleophilic acid if substitution is the primary issue, although this is less common in standard stress testing.

FAQ 2: I'm observing rapid degradation in my alkaline hydrolysis experiment. What are the expected pathways?

Answer: The isoxazole ring is known to be susceptible to cleavage under basic conditions.[6] This is the most probable cause of degradation for this compound in an alkaline medium.

  • Primary Mechanism: Isoxazole Ring Opening: The most likely pathway is the deprotonation of the C4 proton (the one on the isoxazole ring) by the base. This is followed by a cascade of electronic rearrangements leading to the cleavage of the weak N-O bond. This typically results in the formation of a β-ketonitrile or related open-chain species.

  • Experimental Workflow & Troubleshooting:

    • Initial Assessment: Start with mild basic conditions (e.g., 0.01N NaOH at room temperature).

    • Monitor Kinetics: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the rate of degradation.

    • Structure Elucidation: If a major degradant is observed, use LC-MS/MS and NMR to confirm its structure. The expected open-chain product would have the same molecular formula but a different structure, so fragmentation patterns will be key.

    • Control the Reaction: If degradation is too rapid, decrease the base concentration or temperature. If it's too slow, you can incrementally increase these parameters.

Below is a diagram illustrating the general workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis a Prepare Stock Solution of This compound b Acid Hydrolysis (e.g., 0.1N HCl, 60°C) a->b Expose to c Base Hydrolysis (e.g., 0.1N NaOH, 60°C) a->c Expose to d Oxidation (e.g., 3% H2O2, RT) a->d Expose to e Thermal Stress (e.g., 80°C, solid state) a->e Expose to f Photostability (ICH Q1B light exposure) a->f Expose to g Sample at Time Points b->g c->g d->g e->g f->g h Neutralize (if needed) g->h i Analyze by Stability- Indicating Method (e.g., HPLC-UV/MS) h->i j Characterize Degradants (MS/MS, NMR) i->j If significant degradants found

Caption: Workflow for Forced Degradation Studies.

FAQ 3: My compound seems sensitive to light. What is happening and how can I mitigate this?

Answer: Photodegradation is a well-documented pathway for isoxazoles.[7][8] The energy from UV light can be sufficient to cleave the weak N-O bond, leading to highly reactive intermediates.

  • Mechanism: Upon UV irradiation, the isoxazole ring can undergo homolytic cleavage of the N-O bond. This can lead to a rearrangement through a transient azirine intermediate, which is a highly strained three-membered ring.[9][10] This intermediate can then react with solvents or other molecules, or rearrange further to form an oxazole isomer. Additionally, the benzylic alcohol could be oxidized to an aldehyde or ketone under photolytic conditions, especially in the presence of oxygen.

  • Troubleshooting and Best Practices:

    • Confirm Photolability: Conduct a confirmatory photostability study following ICH Q1B guidelines. Include a dark control (sample wrapped in aluminum foil) stored under the same conditions to rule out thermal degradation.

    • Analytical Investigation: Use a high-resolution mass spectrometer to look for degradants. A common finding is an isomer of the parent compound (isoxazole to oxazole rearrangement), which would have the same mass but a different retention time.

    • Handling and Storage: Protect the compound from light at all stages of handling and storage. Use amber vials, work in a fume hood with the sash down (which can block some UV light), and store solid materials and solutions in the dark.

The potential photodegradation pathway is visualized below.

G A This compound B Azirine Intermediate (transient) A->B UV Light (hν) N-O Bond Cleavage C Oxazole Isomer B->C Rearrangement D Solvent Adducts / Other Products B->D Reaction with Nucleophiles

Caption: Simplified Photodegradation Pathway of Isoxazoles.

FAQ 4: I am performing an oxidative degradation study with H₂O₂ and see multiple degradation products. What are the likely sites of oxidation?

Answer: Your molecule has several sites susceptible to oxidation. The complexity of your chromatogram is likely due to reactions at one or more of these sites.

  • Potential Oxidation Sites:

    • Benzylic Alcohol: This is a primary site for oxidation. The -CH₂OH group can be readily oxidized to an aldehyde and, under more forcing conditions, to a carboxylic acid.

    • Isoxazole Ring: The electron-rich isoxazole ring can be attacked by strong oxidizing agents, potentially leading to ring opening or the formation of N-oxides.[11]

    • Tolyl Methyl Group: The methyl group on the phenyl ring is another potential site of oxidation, which could be converted to a benzyl alcohol (-CH₂OH) and then further to an aldehyde or carboxylic acid.

  • Troubleshooting Strategy:

    • Mass Identification: Use LC-MS to identify the masses of the degradants. An increase of 14 amu (+O, -H₂) suggests oxidation of the alcohol to an aldehyde. An increase of 16 amu (+O) could indicate N-oxide formation or oxidation of the tolyl group. An increase of 30 amu (+O₂, -H₂) suggests oxidation to a carboxylic acid.

    • Control Oxidant Concentration: Start with a low concentration of hydrogen peroxide (e.g., 0.1-1%) and observe the degradation profile. This may allow you to isolate the primary, most labile degradation product before secondary oxidation occurs.

    • Use Different Oxidants: Consider using a milder oxidant or a different type, such as AIBN (a radical initiator), to probe different oxidative mechanisms.

Data Summary: Expected Degradation Products

The table below summarizes the potential degradation products based on the stress condition. The "Δ Mass" refers to the change in mass from the parent compound, this compound (M.W. 189.21).

Stress ConditionPotential Degradation PathwayExpected Product TypeΔ Mass (amu)
Acidic Carbocation formation at benzylic positionSubstitution products, oligomersVariable
Alkaline Isoxazole ring openingβ-Ketonitrile or related species0 (Isomer)
Oxidative Oxidation of benzylic alcoholAldehyde-2
Oxidation of benzylic alcoholCarboxylic Acid+14
Oxidation of tolyl methyl groupBenzylic Alcohol+16
N-Oxide formation on isoxazoleN-Oxide+16
Photolytic Isoxazole-Oxazole rearrangementOxazole Isomer0 (Isomer)

Protocol: Standard Forced Degradation Study

This protocol provides a starting point for investigating the degradation pathways of this compound.

1. Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1N HCl and 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Type 1 Purified Water

  • HPLC or UPLC system with UV and/or MS detector

  • Calibrated photostability chamber

  • Calibrated oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This may need to be adjusted based on solubility.

3. Stress Conditions (Run in parallel with a control sample stored at 5°C in the dark):

  • Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of ~0.1 mg/mL. Store at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of ~0.1 mg/mL. Store at 60°C.

  • Oxidation: Dilute the stock solution with a solution of 3% H₂O₂ to a final concentration of ~0.1 mg/mL. Store at room temperature, protected from light.

  • Thermal Stress (Solution): Dilute the stock solution with the 50:50 acetonitrile:water mixture. Store at 60°C, protected from light.

  • Thermal Stress (Solid): Place a few milligrams of the solid compound in a clear glass vial and store in an oven at 80°C.

  • Photostability: Expose both the solid compound and the solution sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.

4. Sampling and Analysis:

  • Withdraw aliquots from each solution at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). For solid samples, dissolve a portion in the mobile phase at each time point.

  • Neutralize the acid and base samples with an equivalent amount of base/acid before injection.

  • Analyze all samples by a stability-indicating HPLC method (a gradient method is recommended for separating unknown degradants).

  • Use a mass spectrometer to obtain mass information for any new peaks observed.

5. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound.

  • Identify the masses of the major degradation products and propose structures consistent with the reaction conditions.

  • Establish the primary degradation pathways for the molecule.

References

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.
  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Trieu, C. G., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3658.
  • IRIS UniPA. (n.d.). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • AMiner. (n.d.). Ultrafast Photodegradation of Isoxazole and Isothiazolinones by UV254 and UV254/H2O2 Photolysis in a Microcapillary Reactor.
  • ResearchGate. (n.d.). Isoxazole-containing pharmacologically active molecules.
  • Wikipedia. (n.d.). Isoxazole.
  • bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • National Institutes of Health. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Pd-catalyzed decarboxylative cross-coupling reaction of isoxazole derivatives.
  • ACS Publications. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry, 32(7), 2245-2248.
  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Nature. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12, 18151.
  • ResearchGate. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society, 19, 1337-1372.
  • Ovidius University Annals of Chemistry. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. 24(2).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. 76(2), 118-126.
  • ScienceGate. (n.d.). forced degradation studies Latest Research Papers.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. 14(3), 263.
  • National Institutes of Health. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12, 18151.
  • ACS Publications. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry.
  • MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(13), 7082.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102.
  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165.

Sources

Technical Support Center: Enhancing Bioactivity of [5-(4-Methylphenyl)isoxazol-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [5-(4-Methylphenyl)isoxazol-3-yl]methanol and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, characterization, and bioactivity screening of this promising class of isoxazole compounds. The isoxazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide leverages field-proven insights to help you navigate the complexities of enhancing the therapeutic potential of your target molecules.

Part 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Synthesis & Purification

Question 1: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring is resulting in low yields and a significant amount of furoxan dimer byproducts. What's causing this and how can I fix it?

Answer: This is a classic challenge in isoxazole synthesis. The issue stems from the dimerization of the in situ generated nitrile oxide, which often competes with the desired cycloaddition reaction.[4]

  • Causality: Nitrile oxides are highly reactive intermediates. If their concentration becomes too high or if the dipolarophile (your alkyne or alkene) is not reactive enough, they will readily dimerize to form thermodynamically stable furoxans.

  • Solutions & Optimizations:

    • Slow Addition: Instead of adding your nitrile oxide precursor (e.g., an aldoxime) and the activating agent (e.g., NCS or sodium hypochlorite) all at once, use a syringe pump for slow, controlled addition of the activating agent to the reaction mixture containing the aldoxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.[4]

    • Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne dipolarophile. This increases the probability of a successful cycloaddition event.

    • Temperature Optimization: While higher temperatures can increase the rate of cycloaddition, they can also accelerate the dimerization.[4] Start your reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently warm it to 40-50°C. Avoid excessive heat.

    • Solvent Choice: The choice of solvent can influence reactant solubility and reaction rates. Dichloromethane or chloroform are common choices, but for some substrates, a more polar solvent like THF or acetonitrile might be beneficial.

Question 2: I'm observing the formation of regioisomers during the cycloaddition. How can I improve the regioselectivity to favor the desired 3,5-disubstituted isoxazole?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the nitrile oxide and the dipolarophile.[4][5] The formation of two isomers suggests that these factors are not strongly directing the reaction toward a single product.

  • Causality: The regiochemistry is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reactants. Generally, the reaction is favored between the atoms with the largest orbital coefficients.

  • Solutions & Optimizations:

    • Modify Electronic Properties: If possible, modify the electronic nature of your starting materials. Attaching an electron-withdrawing group to the alkyne can significantly influence the regioselectivity.

    • Steric Hindrance: Increasing the steric bulk on one side of the alkyne or the nitrile oxide precursor can effectively block one reaction pathway, favoring the formation of a single isomer.

    • Catalysis: While this guide focuses on enhancing existing derivatives, for future synthesis, consider metal-free approaches or specific catalysts that are known to direct regioselectivity.[6] Some Lewis acids have been shown to influence the regiochemical outcome.

Question 3: My purified derivative shows poor solubility in aqueous buffers, making it difficult to prepare stock solutions for bioassays. What are my options?

Answer: Poor aqueous solubility is a common hurdle for many heterocyclic compounds. The planar, aromatic nature of the isoxazole core contributes to this.

  • Causality: The molecule is likely too hydrophobic ("greasy") to dissolve in polar, aqueous environments. This is a critical parameter often referred to as lipophilicity (logP).

  • Solutions & Optimizations:

    • Co-solvents: The first and most common approach is to use a water-miscible organic co-solvent. Prepare a high-concentration primary stock solution in 100% DMSO. For your working solutions, perform serial dilutions into your cell culture medium or assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%, and always consistent across all wells, including controls) to avoid solvent-induced toxicity or artifacts.

    • Formulation Strategies: For more advanced applications, consider formulation vehicles like cyclodextrins (e.g., HP-β-CD) which can encapsulate the hydrophobic molecule, or formulating with surfactants like Tween® 80.

    • Structural Modification: For long-term development, this is a key piece of data. The poor solubility suggests a need for structure-activity relationship (SAR) studies. Introduce polar or ionizable groups to the periphery of the molecule (e.g., amines, carboxylic acids, or hydroxyl groups) to increase hydrophilicity.[7]

Bioactivity Screening

Question 4: I'm seeing inconsistent IC50 values for my lead compound in a cell-based viability assay (e.g., MTT, XTT). What could be causing this variability?

Answer: Reproducibility is paramount in cell-based assays.[8] Inconsistent IC50 values often point to subtle variations in experimental setup or cell handling.[9]

  • Causality & Troubleshooting Checklist:

    • Cell Passage Number: Are you using cells from the same passage number for each replicate experiment? High-passage number cells can undergo phenotypic drift, altering their response to drugs.[8] Always keep your passage number low and consistent.

    • Seeding Density: Inconsistent initial cell seeding density is a major source of error. Ensure you have a homogenous cell suspension before plating and that the density is optimized so that control cells are in the exponential growth phase at the end of the assay.

    • Compound Precipitation: Is your compound crashing out of solution when diluted into the aqueous cell culture medium? Visually inspect the wells under a microscope after adding your compound. If you see precipitates, you need to revisit your stock solution and dilution scheme (see Question 3).

    • Edge Effects: Are you observing unusual results in the outer wells of your microtiter plate? This "edge effect" is caused by differential evaporation. To mitigate this, leave the perimeter wells of the plate filled with sterile PBS or medium and do not use them for experimental data.

    • Assay Incubation Time: Ensure the incubation time with the compound and the final detection reagent (e.g., MTT) is precisely controlled and consistent across all plates and experiments.

Question 5: My compound shows potent activity in a biochemical assay (e.g., enzyme inhibition), but this doesn't translate to a cellular assay. Why is there a disconnect?

Answer: This is a very common and important observation in drug discovery. It highlights the difference between hitting a target and achieving a biological effect in a complex system.[10]

  • Causality & Potential Reasons:

    • Cell Permeability: The most likely reason is that your compound cannot efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties of the molecule (size, polarity, charge) dictate its ability to permeate cells.

    • Cellular Efflux: The compound may be actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein). These are cellular defense mechanisms that can prevent drugs from reaching effective intracellular concentrations.

    • Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.

    • Target Engagement: Even if the compound enters the cell, it may not be engaging with its target in the complex cellular environment due to competition with endogenous ligands or sequestration in other cellular compartments.

  • Next Steps:

    • Perform a cell permeability assay (e.g., PAMPA).

    • Run your assay in the presence of known efflux pump inhibitors to see if activity is restored.

    • Conduct metabolic stability assays using liver microsomes or cell lysates.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for bioactive isoxazole derivatives? A: There is no single mechanism. The isoxazole ring is a versatile scaffold found in drugs with diverse targets.[1][11] For example, some isoxazole derivatives act as COX-2 inhibitors (anti-inflammatory), while others have been developed as kinase inhibitors for cancer therapy or target bacterial enzymes.[3][12] The specific activity of a this compound derivative is determined by the functional groups attached to the core structure, which dictate its interaction with specific biological targets.[13]

Q2: How can I strategically modify the this compound core to enhance bioactivity? A: This involves Structure-Activity Relationship (SAR) studies. A logical approach is to systematically modify three key positions:

  • The 4-Methylphenyl Group (at C5): Modify the substituent on the phenyl ring. For example, replacing the methyl group with electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3) can alter electronic properties and binding interactions.[1]

  • The Methanol Group (at C3): This hydroxyl group is a key handle for derivatization. It can be converted to esters, ethers, or amines to explore different interactions with a target protein. For example, forming an ether linkage can probe for hydrophobic pockets, while converting it to an amine introduces a basic center that could form salt bridges.[14]

  • The Isoxazole Ring Itself (at C4): While less common, substitution at the C4 position of the isoxazole ring can be used to modulate the shape and electronic profile of the molecule.

Q3: What are the essential analytical techniques for characterizing my newly synthesized derivatives? A: A full and unambiguous characterization is non-negotiable for publishing or advancing a compound. The standard suite of techniques includes:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition (exact mass) of your molecule.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of your final compound. A purity of >95% is typically required for biological testing.

  • Infrared Spectroscopy (FT-IR): Useful for confirming the presence of key functional groups (e.g., -OH stretch from the methanol group, C=N stretch of the isoxazole).[15]

Part 3: Experimental Protocols & Data

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes the conversion of the primary alcohol to an ether, a common strategy to enhance lipophilicity and explore new binding interactions.

Objective: To synthesize [5-(4-Methylphenyl)isoxazol-3-yl]methyl benzyl ether.

Materials:

  • This compound (1 equivalent)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Benzyl bromide (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate & Hexanes for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes. You should observe gas evolution as the alkoxide is formed.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it back to 0°C and slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR, HRMS, and HPLC.

Protocol 2: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your test compound in complete medium from your 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Summary Table

The following table presents hypothetical bioactivity data for a series of derivatives based on the core structure, illustrating a simple SAR.

Compound IDR-Group at C3-MethanolCell LineIC50 (µM)
Parent -OHHeLa15.2
Deriv-1 -OCH₃ (Methyl ether)HeLa8.5
Deriv-2 -OCH₂Ph (Benzyl ether)HeLa2.1
Deriv-3 -O(CO)CH₃ (Acetate ester)HeLa12.8
Deriv-4 -NH₂ (Amine)HeLa> 50

This data suggests that increasing the lipophilicity at the C3 position via an ether linkage (Deriv-1, Deriv-2) enhances cytotoxic activity, with the larger benzyl group being most effective. The polar amine group (Deriv-4) abolishes activity, possibly due to changes in cell permeability or target interaction.

Part 4: Visualizations

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening Synthesis 1. Isoxazole Synthesis (e.g., Cycloaddition) Derivatization 2. Functional Group Modification Synthesis->Derivatization Purification 3. HPLC Purification (>95% Purity) Derivatization->Purification Structure_Confirmation Structure & Purity Confirmation Purification->Structure_Confirmation NMR NMR NMR->Structure_Confirmation MS HRMS MS->Structure_Confirmation Cell_Assay 4. Cell-Based Assay (e.g., MTT) Structure_Confirmation->Cell_Assay Data_Analysis 5. IC50 Determination Cell_Assay->Data_Analysis SAR 6. Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Derivatization Iterative Optimization G start Low Activity in Cell-Based Assay q1 Is compound soluble in assay medium? start->q1 sol_fix Optimize Formulation: - Use co-solvents (DMSO) - Reduce final concentration - Use formulation agents q1->sol_fix No q2 Is compound cell permeable? q1->q2 Yes sol_yes Yes sol_no No perm_fix Modify Structure: - Adjust logP - Reduce polar surface area - Add permeability-enhancing groups q2->perm_fix No q3 Is compound metabolically stable? Efflux substrate? q2->q3 Yes perm_yes Yes perm_no No stable_fix Modify Structure: - Block metabolic soft spots - Design to avoid efflux pump recognition q3->stable_fix No end_node Compound may have low intrinsic potency. Re-evaluate SAR. q3->end_node Yes stable_yes Yes stable_no No

Caption: Decision tree for troubleshooting low cellular bioactivity.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.
  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI.
  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. (n.d.). PubMed Central.
  • Technical Support Center: Isoxazole Synthesis Optimization. (2025). BenchChem.
  • The Problems with the Cells Based Assays. (n.d.). SciTechnol.
  • Isoxazole synthesis. (2022). Reddit.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PubMed Central.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. (2019). PubMed.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central.

Sources

Technical Support Center: Navigating Solubility Challenges with [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with [5-(4-Methylphenyl)isoxazol-3-yl]methanol in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your results.

Understanding the Challenge: Physicochemical Profile of this compound

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that contribute to its solubility challenges.

Predicted Physicochemical Properties:

To provide a quantitative starting point, we have utilized established computational models to predict the aqueous solubility (LogS) and lipophilicity (LogP) of this compound.

ParameterPredicted ValueImplication for Solubility
LogP (Lipophilicity) ~2.5 - 3.0Indicates a significant hydrophobic character, suggesting a preference for lipidic environments over aqueous ones.
LogS (Aqueous Solubility) ~ -3.0 to -3.5Predicts poor aqueous solubility, likely in the low micromolar range.

These values are estimations from computational models and should be experimentally verified for precise determination.

The predicted high LogP and low LogS values are characteristic of many small molecule inhibitors and are the primary reason for the solubility issues observed in aqueous-based biological assays.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the handling of this compound.

Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What should I do?

A1: This is a common phenomenon known as "crashing out" due to the rapid solvent shift. Here are immediate steps to take:

  • Reduce the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your assay buffer.

  • Pre-warm your buffer: Adding the compound to a pre-warmed (e.g., 37°C) buffer can sometimes improve solubility.[1]

Q2: I've prepared my working solution in media, and it looks clear, but I see a precipitate after a few hours of incubation. Why is this happening?

A2: This is likely due to the compound's low kinetic solubility and its tendency to reach its less soluble thermodynamic equilibrium over time.[2] Several factors could be at play:

  • Temperature changes: Moving from room temperature preparation to a 37°C incubator can affect solubility.

  • Interactions with media components: Salts, proteins, and other components in the media can interact with the compound, leading to precipitation.

  • pH shifts: Cellular metabolism can alter the pH of the media, which may affect the solubility of your compound.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[1] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to run a vehicle control to assess the impact of DMSO on your specific cells.[3][4]

Q4: Can I use sonication to dissolve my compound?

A4: Brief sonication can be helpful to break up small aggregates and aid in the initial dissolution of the compound in a stock solvent like DMSO. However, it is generally not recommended for dissolving the compound directly in aqueous buffers, as it can create a supersaturated solution that will likely precipitate over time.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to overcoming solubility issues in different experimental contexts.

Guide 1: Cell-Based Assays

Precipitation in cell culture can lead to inaccurate dosing, cytotoxicity, and unreliable data. The following workflow will help you systematically address these issues.

Workflow for Optimizing Compound Delivery in Cell-Based Assays

start Start: Compound Precipitation Observed check_conc Is Final Concentration < Predicted Solubility? start->check_conc reduce_conc Reduce Final Concentration check_conc->reduce_conc No check_solvent Is Final DMSO Concentration < 0.1%? check_conc->check_solvent Yes reduce_conc->check_conc adjust_dmso Adjust Stock Concentration to Lower Final DMSO % check_solvent->adjust_dmso No serial_dilution Implement Serial Dilution Protocol check_solvent->serial_dilution Yes adjust_dmso->check_solvent prewarm_media Use Pre-warmed (37°C) Media serial_dilution->prewarm_media still_precipitates Precipitation Persists? prewarm_media->still_precipitates consider_formulation Consider Advanced Formulation Strategies still_precipitates->consider_formulation Yes success Proceed with Assay still_precipitates->success No cyclodextrin Cyclodextrin Complexation consider_formulation->cyclodextrin serum_reduction Reduce Serum Concentration consider_formulation->serum_reduction cyclodextrin->success serum_reduction->success

Caption: Decision workflow for troubleshooting compound precipitation in cell-based assays.

Detailed Protocols:

1. Serial Dilution for Cell-Based Assays

  • Rationale: This method avoids the "solvent shock" of a large, single dilution by gradually introducing the compound into the aqueous environment.[1]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

    • Create an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) cell culture medium. For example, a 1:100 dilution.

    • From this intermediate dilution, perform further serial dilutions in pre-warmed media to achieve your final desired concentrations.

    • Visually inspect for any signs of precipitation at each step.

2. Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble compounds, increasing their aqueous solubility.[5][6]

  • Protocol for Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your basal medium.

    • Add an excess amount of this compound to each solution.

    • Agitate the solutions at a constant temperature for 24-48 hours to reach equilibrium.

    • Centrifuge or filter the samples to remove undissolved compound.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the optimal ratio for solubilization.[5]

  • Protocol for Dosing Solution Preparation:

    • Based on the phase solubility study, dissolve the appropriate amount of HP-β-CD in your cell culture medium.

    • Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin-containing medium while vortexing.

    • Allow the solution to equilibrate before sterile filtering and adding to your cells.

Guide 2: Biochemical Assays

In biochemical assays, maintaining the compound in solution is critical for accurate determination of enzyme kinetics or binding affinities.

Workflow for Optimizing Compound Solubility in Biochemical Assays

start Start: Inconsistent Assay Results or Precipitation check_buffer Review Assay Buffer Composition start->check_buffer ph_optimization Is pH Optimization Possible? check_buffer->ph_optimization adjust_ph Test a Range of pH Values ph_optimization->adjust_ph Yes cosolvent_addition Consider Co-solvent Addition ph_optimization->cosolvent_addition No adjust_ph->cosolvent_addition dmso_titration Titrate DMSO Concentration (e.g., 1-5%) cosolvent_addition->dmso_titration other_cosolvents Test Other Co-solvents (e.g., Ethanol, PEG) dmso_titration->other_cosolvents detergent_addition Add a Non-ionic Detergent (e.g., Tween-20) other_cosolvents->detergent_addition still_issues Solubility Issues Persist? detergent_addition->still_issues cyclodextrin Use Cyclodextrin Complexation still_issues->cyclodextrin Yes success Proceed with Optimized Assay still_issues->success No cyclodextrin->success

Caption: A systematic approach to improving compound solubility in biochemical assays.

Detailed Protocols:

1. pH Optimization

  • Rationale: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. While this compound is not strongly ionizable, minor pH adjustments can sometimes improve solubility without compromising enzyme activity.

  • Protocol:

    • Determine the optimal pH range for your target enzyme's activity from the literature or preliminary experiments.

    • Prepare a series of assay buffers with varying pH values within this range.

    • Determine the solubility of your compound in each buffer using the shake-flask method (as described in the cyclodextrin protocol).

    • Select the pH that provides the best balance of compound solubility and enzyme activity.

2. Co-solvent and Detergent Addition

  • Rationale: The addition of a small percentage of an organic co-solvent or a non-ionic detergent can help to keep hydrophobic compounds in solution.[7]

  • Protocol:

    • If your assay can tolerate it, increase the final concentration of DMSO in a stepwise manner (e.g., 1%, 2%, 5%). Always run a vehicle control to ensure the solvent is not affecting your assay readout.

    • Alternatively, test other co-solvents such as ethanol or polyethylene glycol (PEG).

    • Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer. These can help to prevent aggregation and improve solubility.

    • Validate that the chosen co-solvent or detergent does not interfere with your assay detection method or enzyme activity.

References

  • ChemAxon. (n.d.). Solubility Predictor.
  • ChemAxon. (n.d.). Solubility prediction.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
  • Molecular Modelling Group. (n.d.). SwissDrugDesign.
  • ChemAxon. (n.d.). Solubility prediction - Chemaxon's Solubility Predictor.
  • Bohrium. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • ChemAxon. (n.d.). Solubility Predictor - Documentation.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • ChemAxon. (n.d.). Calculators & Predictors.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
  • Molsoft L.L.C. (n.d.). Chemical Property Prediction.
  • YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • ChemAxon. (n.d.). Solubility Predictor.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation.
  • openmolecules.org. (n.d.). Calculated LogP.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties.
  • DigitalOcean. (n.d.). Troubleshooting: Cell Culture.
  • ChemRxiv. (2023, July 24). Chemprop: Machine Learning Package for Chemical Property Prediction. Cambridge Open Engage.
  • Virtual logP On-line. (n.d.).
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • National Institutes of Health. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
  • Molinspiration. (n.d.). Molinspiration Cheminformatics.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (n.d.). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Effects....
  • MDPI. (n.d.). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study.
  • Solubility of Things. (n.d.). Isoxazole.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • MDPI. (n.d.). Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System.
  • National Institutes of Health. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by....
  • ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water.

Sources

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered during experimental work, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Overcoming Common Hurdles in Isoxazole Synthesis

This section is dedicated to tackling specific problems you might be facing at the bench. Each entry details a common issue, its probable causes, and actionable solutions grounded in chemical principles.

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions

Question: My 1,3-dipolar cycloaddition reaction for isoxazole synthesis is resulting in disappointingly low yields. What are the likely causes and how can I improve the outcome?

Answer: Low yields in 1,3-dipolar cycloadditions are a frequent challenge, often stemming from several competing factors. A primary concern is the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which are common byproducts.[1][2] To mitigate this, consider the following strategies:

  • Stoichiometry Adjustment: Employing a slight excess of the alkyne dipolarophile can favor the desired cycloaddition over nitrile oxide dimerization.[1]

  • Slow Addition of Precursor: A slow, controlled addition of the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) to the reaction mixture helps to maintain a low concentration of the nitrile oxide, thereby minimizing its self-reaction.[1]

  • Optimizing Nitrile Oxide Generation: The choice of base and solvent for generating the nitrile oxide is critical. Common bases include triethylamine and N,N-diisopropylethylamine.[1] Ensure the base is suitable for your specific substrate and reaction conditions. The quality of the nitrile oxide precursor should also be verified.[1]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the rate of furoxan formation.[1] Careful optimization of the reaction temperature is crucial. It may be beneficial to run the reaction at a lower temperature for a longer period.

Issue 2: Formation of Isomeric Products and Poor Regioselectivity

Question: I am observing the formation of a mixture of regioisomers in my isoxazole synthesis. How can I enhance the regioselectivity of the reaction?

Answer: The formation of isomers is a well-known challenge, particularly in the 1,3-dipolar cycloaddition between unsymmetrical alkynes and nitrile oxides, which can lead to 3,4- and 3,5-disubstituted isoxazoles.[3] Regioselectivity is governed by a combination of steric and electronic factors of both the dipole and the dipolarophile.[3][4] Here are some approaches to improve regioselectivity:

  • Catalyst Selection: The choice of catalyst can profoundly influence the regiochemical outcome. Copper(I)-catalyzed reactions, for instance, are known to reliably produce 3,5-disubstituted isoxazoles.[5][6][7] In contrast, ruthenium(II) catalysts can favor the formation of 3,4-disubstituted isomers.[6]

  • Solvent Effects: The polarity of the solvent can impact the transition state of the cycloaddition, thereby influencing the regioselectivity. Experimenting with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol), can help identify the optimal medium for your desired isomer.

  • Steric Hindrance: Introducing bulky substituents on either the nitrile oxide or the alkyne can direct the cycloaddition towards the sterically less hindered product.[4]

  • Intramolecular Reactions: In specific cases, designing an intramolecular 1,3-dipolar cycloaddition can enforce a particular regioselectivity due to the geometric constraints of the tether connecting the nitrile oxide and the alkyne.[3]

Issue 3: Incomplete Reaction or Sluggish Conversion

Question: My isoxazole synthesis is proceeding very slowly, or stalls before completion. What can I do to drive the reaction to completion?

Answer: Sluggish or incomplete reactions can be attributed to several factors, including insufficient activation energy, catalyst deactivation, or poor solubility of reactants.

  • Temperature and Energy Input: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[1] Alternative energy sources like microwave irradiation or ultrasound can also significantly accelerate reaction times and improve yields, often under milder conditions.[8][9][10]

  • Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading.[1] Some catalysts may require pre-activation. The choice of catalyst is also critical; for example, hypervalent iodine reagents can lead to near-instantaneous generation of nitrile oxides and rapid cycloaddition.[6][7] Lewis acids like AlCl₃ have also been shown to promote the reaction.[11]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility.[1] If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely slow. Experiment with different solvents or solvent mixtures to ensure a homogeneous reaction medium. In some cases, "green" solvents like water or deep eutectic solvents have been shown to be effective.[12][13][14]

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has genuinely stalled or is just proceeding slowly.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of isoxazole synthesis.

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most versatile and widely used methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][15]

Q2: How do I choose the right catalyst for my isoxazole synthesis?

A2: The choice of catalyst depends on the desired regioselectivity, substrate scope, and reaction conditions. For 1,3-dipolar cycloadditions, copper(I) salts are commonly used for the synthesis of 3,5-disubstituted isoxazoles.[16] Gold catalysts can be effective for the cycloisomerization of α,β-acetylenic oximes.[5] For metal-free options, organocatalysts like DABCO can be employed.[16][17] A comparison of common catalyst systems is provided in the table below.

Table 1: Performance Comparison of Catalysts in the Synthesis of 3,5-Diphenylisoxazole [16]

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Copper(I) Iodide (CuI)5THF605~85-95
DABCO20Water8024~70-80
Aluminum Chloride (AlCl₃)150 (3 equiv.)DMAc9024~92

Note: Yields and reaction conditions are compiled from various sources and may vary based on the specific substrate and experimental setup. This data serves as a comparative benchmark.

Q3: Can I perform isoxazole synthesis under "green" or environmentally friendly conditions?

A3: Yes, significant progress has been made in developing greener synthetic routes for isoxazoles. These methods often involve:

  • Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to reduce reaction times and energy consumption.[8][9][10][18]

  • Green Solvents: Water, ethanol, and deep eutectic solvents are increasingly being used as environmentally benign reaction media.[12][13][17]

  • Catalyst-Free Reactions: Some multicomponent reactions for isoxazole synthesis can be performed in water without the need for a catalyst.[13]

Q4: What are some common work-up and purification challenges for isoxazole products?

A4: Common challenges include the product oiling out instead of crystallizing and difficulties in separating the desired product from byproducts like furoxans or unreacted starting materials. If your product is an oil, ensure all volatile organic solvents have been removed and try techniques like trituration with a non-polar solvent (e.g., hexanes) or scratching the flask to induce crystallization.[19] For purification, column chromatography on silica gel is a standard and effective method.[1]

Experimental Protocols & Visualizations

To further assist in your experimental design, we provide a generalized protocol for a common isoxazole synthesis and visual workflows.

General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a general guideline and may require optimization for your specific substrates.

  • To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) in a round-bottom flask, add the copper(I) catalyst (e.g., CuI, 5 mol%).

  • Add a suitable base (e.g., triethylamine, 1.5 mmol).

  • Stir the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Visual Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_dimer Check for Furoxan Dimerization (e.g., by LC-MS or NMR) start->check_dimer dimer_present Dimer Present check_dimer->dimer_present solution_stoichiometry Adjust Stoichiometry: - Use excess alkyne dimer_present->solution_stoichiometry Yes check_precursor Verify Nitrile Oxide Precursor Quality dimer_present->check_precursor No solution_addition Slowly add nitrile oxide precursor solution_stoichiometry->solution_addition solution_temp Lower reaction temperature solution_addition->solution_temp end Improved Yield solution_temp->end precursor_bad Precursor Degraded check_precursor->precursor_bad purify_precursor Purify or use fresh precursor precursor_bad->purify_precursor Yes check_conditions Review Reaction Conditions precursor_bad->check_conditions No purify_precursor->end conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal optimize_base Optimize base and solvent conditions_suboptimal->optimize_base Yes conditions_suboptimal->end No optimize_temp Optimize temperature optimize_base->optimize_temp optimize_temp->end

Caption: A decision-making workflow for troubleshooting low yields in isoxazole synthesis.

Regioselectivity Control in 1,3-Dipolar Cycloaddition

G reactants Unsymmetrical Alkyne + Nitrile Oxide pathway_a Pathway A (e.g., Cu(I) catalyst) reactants->pathway_a pathway_b Pathway B (e.g., Ru(II) catalyst) reactants->pathway_b product_a 3,5-Disubstituted Isoxazole (Major Product) pathway_a->product_a product_b 3,4-Disubstituted Isoxazole (Major Product) pathway_b->product_b

Caption: Influence of catalyst choice on the regioselectivity of isoxazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Molecules. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Prakash, V., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2967-2969.
  • RSC Advances. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • Chemical Communications. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Molecules. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.
  • Catalysts. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • Molecules. (2021). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Molecules. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a.
  • ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a.
  • Eng. Proc. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Pharmaceuticals. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Current Trends in Biotechnology and Pharmacy. (2021). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
  • Journal of Chemical Education. (2000). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • Pharmaceuticals. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Molecules. (2010). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • Journal of Chemistry. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Arkivoc. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Molecules. (2010). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol, a key heterocyclic compound, and its structurally related analogs. We will explore the synthetic rationale, provide detailed experimental protocols, and outline a framework for the comparative evaluation of their biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships (SAR) of isoxazole-based scaffolds.

The isoxazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The 3,5-disubstituted isoxazole motif, in particular, offers a versatile scaffold for tuning biological activity through modification of its substituents. The title compound, this compound, and its analogs are of significant interest for exploring how electronic and steric modifications on the C5-phenyl ring impact their therapeutic potential.

Part 1: Strategic Synthesis of the Isoxazole Core and Analogs

The most direct and widely adopted method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (Huisgen cycloaddition) of a nitrile oxide with an alkyne.[6][7] This method is highly efficient and regioselective, providing a robust pathway to the target compounds. The general strategy involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne.

For our target compound, this compound, the key precursors are 4-methylbenzaldoxime (which generates the 4-methylphenyl nitrile oxide) and propargyl alcohol (the alkyne).

Experimental Workflow: Synthesis

The synthesis can be visualized as a two-step process: formation of the aldoxime followed by the cycloaddition reaction.

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: [3+2] Cycloaddition A 4-Methylbenzaldehyde D 4-Methylbenzaldoxime A->D B Hydroxylamine HCl B->D C Base (e.g., Pyridine) C->D D2 4-Methylbenzaldoxime E Oxidizing Agent (e.g., NCS, NaOCl) H In situ generation of 4-Methylphenyl Nitrile Oxide D2->H Oxidation E->H F Propargyl Alcohol G This compound F->G H->G Cycloaddition

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol: Synthesis of this compound

Causality: This protocol utilizes a common and effective method for generating the nitrile oxide intermediate in situ from the corresponding aldoxime using an oxidizing agent like N-Chlorosuccinimide (NCS) or sodium hypochlorite.[8] This avoids isolating the potentially unstable nitrile oxide. The subsequent cycloaddition with propargyl alcohol yields the desired 3,5-disubstituted isoxazole.

Materials:

  • 4-Methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl) solution

  • Propargyl alcohol

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Triethylamine (Et₃N) or another suitable base

  • Standard laboratory glassware and magnetic stirrer

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of 4-Methylbenzaldoxime.

    • Dissolve 4-methylbenzaldehyde (1.0 eq) in pyridine.

    • Add hydroxylamine hydrochloride (1.1 eq) portion-wise while stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime, which can often be used in the next step without further purification.

  • Step 2: Synthesis of this compound.

    • Dissolve the 4-methylbenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as DCM or THF.

    • Add a base, such as triethylamine (1.1 eq), to the solution.

    • Slowly add a solution of NCS (1.1 eq) in the same solvent to the reaction mixture at room temperature. The slow addition is crucial to control the exothermic reaction and the rate of nitrile oxide formation.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.

Synthesis of Analogs

To conduct a comparative study, two key analogs are proposed, which can be synthesized using the same protocol by simply substituting the starting aldehyde:

  • Analog 1 (Electron-Withdrawing): [5-(4-Chlorophenyl)isoxazol-3-yl]methanol

    • Synthesized starting from 4-chlorobenzaldehyde . This analog allows for the evaluation of an electron-withdrawing group's effect on biological activity.[9]

  • Analog 2 (Electron-Donating): [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol

    • Synthesized starting from 4-methoxybenzaldehyde . This analog introduces a strong electron-donating group, providing a counterpoint to the chloro-analog.[4]

Part 2: Framework for Comparative Biological Evaluation

Comparative Anticancer Activity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][10] It measures the metabolic activity of mitochondrial dehydrogenases in viable cells, which correlates with cell number.[2] By comparing the IC₅₀ (half-maximal inhibitory concentration) values, we can quantify the relative potency of each analog.

A Seed Cancer Cells (e.g., MCF-7, HeLa) in 96-well plates B Incubate for 24h (Cell Adhesion) A->B C Treat cells with serial dilutions of Isoxazole Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate for 4h (Formazan crystal formation) E->F G Solubilize Formazan (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and determine IC50 values H->I

Sources

A Head-to-Head Preclinical Efficacy Assessment of Novel Isoxazole-Based PIM1 Kinase Inhibitors in a Murine Model of Myelofibrosis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel investigational isoxazole derivative, [5-(4-Methylphenyl)isoxazol-3-yl]methanol (hereafter referred to as Compound IX-M ), against a known second-generation PIM1 kinase inhibitor, TP-3654 . The primary objective is to validate the therapeutic efficacy of Compound IX-M in a well-established animal model of myelofibrosis, a severe myeloproliferative neoplasm (MPN). This document is intended for researchers and drug development professionals engaged in oncology and hematology.

Myelofibrosis is characterized by bone marrow fibrosis, splenomegaly, and abnormal hematopoiesis, often driven by mutations in the JAK/STAT signaling pathway, such as the JAK2V617F mutation.[1][2] While JAK inhibitors like Ruxolitinib have shown clinical benefit in reducing symptoms, they do not substantially reverse bone marrow fibrosis.[3] This has spurred the search for novel therapeutic targets. One such promising target is the Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase, a serine/threonine kinase whose expression is significantly elevated in MPN hematopoietic progenitors.[1][3] PIM1 plays a crucial role in cell survival, proliferation, and the regulation of fibrotic pathways, making it an attractive target for therapeutic intervention in myelofibrosis.[1][4]

This guide will detail the scientific rationale and experimental protocols for a direct comparison of Compound IX-M and TP-3654, from initial in vitro kinase inhibition to a comprehensive in vivo efficacy study.

The Role of PIM1 Kinase in Myelofibrosis Pathogenesis

The constitutive activation of the JAK/STAT pathway, commonly due to the JAK2V617F mutation, is a central driver of myelofibrosis.[5][6] This aberrant signaling leads to the downstream upregulation of several proto-oncogenes, including PIM1. PIM1 kinase, in turn, promotes cell survival and proliferation by phosphorylating various substrates involved in apoptosis and cell cycle regulation. Furthermore, PIM1 signaling has been shown to activate mTORC1, MYC, and TGF-β signaling pathways, which are critically involved in the development of bone marrow fibrosis.[1] Therefore, inhibiting PIM1 kinase presents a compelling strategy to not only target the proliferative aspects of the disease but also to potentially ameliorate the debilitating fibrosis.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_fibrosis Extracellular Matrix CytokineReceptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) CytokineReceptor->JAK2_V617F Ligand-independent activation STAT STAT JAK2_V617F->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization PIM1 PIM1 Kinase mTORC1 mTORC1 PIM1->mTORC1 Activates MYC MYC PIM1->MYC Stabilizes TGF_beta TGF-β Signaling PIM1->TGF_beta Activates Gene_Expression Gene Expression (e.g., PIM1, MYC) pSTAT_dimer->Gene_Expression Gene_Expression->PIM1 Gene_Expression->MYC Upregulation Fibrosis Bone Marrow Fibrosis TGF_beta->Fibrosis

Caption: Simplified JAK/STAT and PIM1 signaling in myelofibrosis.

Part 1: In Vitro Kinase Selectivity Profiling

Before committing to costly and time-consuming animal studies, it is imperative to establish the in vitro potency and selectivity of the investigational compound. A compound's selectivity profile is a critical determinant of its potential therapeutic window and off-target toxicities.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7]

  • Reagent Preparation:

    • Prepare a stock solution of Compound IX-M and TP-3654 in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[7]

    • Prepare a solution of recombinant human PIM1 kinase in the kinase buffer.

    • Prepare a substrate/ATP mix containing a suitable PIM1 peptide substrate and ATP at a concentration close to its Km value.

  • Assay Procedure (384-well plate format):

    • Dispense 1 µL of serially diluted test compounds or vehicle (DMSO) into the assay plate wells.

    • Add 2 µL of the PIM1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and then measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Comparative In Vitro Data

The following table summarizes hypothetical, yet plausible, in vitro data for Compound IX-M and TP-3654. This data is essential for go/no-go decisions regarding in vivo studies.

ParameterCompound IX-MTP-3654Rationale for Measurement
PIM1 IC50 (nM) 8 5 Measures on-target potency. Lower values indicate higher potency.
PIM2 IC50 (nM) 350239Assesses selectivity within the PIM kinase family.[8]
PIM3 IC50 (nM) 9542Assesses selectivity within the PIM kinase family.[8]
FLT3 IC50 (nM) >10,000>10,000A common off-target for kinase inhibitors; high IC50 indicates good selectivity.
JAK2 IC50 (nM) >10,000>10,000Important to demonstrate a mechanism distinct from direct JAK inhibition.

Data is illustrative and based on published profiles of selective PIM1 inhibitors.[8]

Part 2: Comparative Efficacy in a JAK2V617F Murine Model of Myelofibrosis

The gold standard for preclinical evaluation of novel therapeutics for myelofibrosis is the use of a genetically engineered mouse model that recapitulates the key features of the human disease. The JAK2V617F knock-in mouse model is widely used for this purpose.[5][9][10]

Experimental Workflow

The following diagram outlines the workflow for the comparative in vivo efficacy study.

experimental_workflow cluster_setup Study Initiation cluster_treatment Treatment Phase (6 weeks) cluster_endpoint Endpoint Analysis Start JAK2V617F Mice (8 weeks old) Group Randomize into 4 Treatment Groups (n=10 per group) Start->Group Dosing Daily Oral Gavage: - Vehicle - Compound IX-M (50 mg/kg) - TP-3654 (50 mg/kg) - Ruxolitinib (60 mg/kg) Group->Dosing Monitoring Weekly Monitoring: - Body Weight - Complete Blood Count (CBC) Dosing->Monitoring Sacrifice Euthanasia (Week 6) Monitoring->Sacrifice Tissues Tissue Collection: - Spleen (weight) - Femurs (histology) - Blood (cytokines) Sacrifice->Tissues Analysis Data Analysis: - Hematological Parameters - Spleen Weight Comparison - Bone Marrow Fibrosis Grading Tissues->Analysis

Caption: Workflow for the in vivo comparative efficacy study.

Detailed Experimental Protocols

1. Animal Model and Study Groups:

  • Model: JAK2V617F knock-in mice on a C57BL/6 background.[5] These mice develop a myeloproliferative neoplasm that progresses to myelofibrosis.

  • Animals: Male and female mice, 8-10 weeks of age at the start of the study.

  • Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Groups (n=10/group):

    • Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Compound IX-M (50 mg/kg, daily)

    • TP-3654 (50 mg/kg, daily)[1]

    • Positive Control: Ruxolitinib (60 mg/kg, daily)

2. Drug Administration and Monitoring:

  • Route: Oral gavage, administered once daily for 6 weeks.

  • Monitoring:

    • Body Weight: Measured twice weekly to monitor for toxicity.

    • Hematology: Peripheral blood is collected weekly via tail vein bleed for complete blood count (CBC) analysis (WBC, RBC, platelets, hematocrit).

3. Endpoint Analysis (Week 6):

  • Euthanasia and Tissue Collection: At the end of the treatment period, mice are euthanized. Spleens are excised and weighed. Femurs are collected for histological analysis.

  • Histological Analysis of Bone Marrow Fibrosis:

    • Fix femurs in 10% neutral buffered formalin for 24 hours.

    • Decalcify bones using a suitable decalcification solution (e.g., 10% EDTA) for 7-10 days.

    • Process the decalcified femurs through graded alcohols and xylene, and embed in paraffin wax.

    • Cut 4-5 µm thick longitudinal sections.

    • Perform Gömöri's silver stain to visualize reticulin fibers.[11][12]

    • Grade bone marrow fibrosis on a scale of 0 to 3 (MF-0 to MF-3) based on the density and intersection of reticulin fibers, according to established criteria.[13] An experienced, blinded pathologist should perform the grading.

Comparative Efficacy Data Summary

The table below presents a hypothetical but realistic summary of the expected outcomes from the in vivo study.

EndpointVehicle ControlCompound IX-MTP-3654Ruxolitinib
Change in WBC (x10⁹/L) +15.2+5.1+4.8+2.5
Spleen Weight (g) 1.25 ± 0.20.65 ± 0.150.61 ± 0.120.45 ± 0.1
Hematocrit (%) 65 ± 452 ± 351 ± 3.548 ± 2.5
Bone Marrow Fibrosis Score (Mean) 2.81.21.12.5
Survival (%) 80%100%100%100%

Data are presented as mean ± SD or percentage. The data is illustrative.

Interpretation of Results

Based on the hypothetical data, both Compound IX-M and TP-3654 demonstrate significant efficacy in the JAK2V617F mouse model.[1][14] Key observations would include:

  • Control of Myeloproliferation: Both PIM1 inhibitors effectively control the increase in white blood cells (leukocytosis) and reduce splenomegaly, a hallmark of extramedullary hematopoiesis in myelofibrosis.[3] Their effect is comparable to the JAK inhibitor Ruxolitinib.

  • Amelioration of Bone Marrow Fibrosis: Critically, both Compound IX-M and TP-3654 show a marked reduction in bone marrow fibrosis scores. This is a significant advantage over Ruxolitinib, which, consistent with clinical observations, has a lesser impact on fibrosis in this model.[3]

  • Hematological Profile: The PIM1 inhibitors also lead to the normalization of hematocrit levels, addressing the polycythemia aspect of the disease.

Conclusion and Future Directions

This comparative guide outlines a rigorous, scientifically grounded framework for evaluating the preclinical efficacy of a novel isoxazole-based compound, Compound IX-M, as a potential PIM1 kinase inhibitor for the treatment of myelofibrosis. The experimental design provides a head-to-head comparison with a known second-generation inhibitor, TP-3654, using clinically relevant endpoints in a validated animal model.

The hypothetical data suggest that Compound IX-M possesses a therapeutic profile comparable to TP-3654, demonstrating potent anti-proliferative and, most importantly, anti-fibrotic activity. These findings would strongly support its continued development, including formal toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a safe and efficacious dose for potential first-in-human clinical trials.[15] The isoxazole scaffold continues to be a valuable pharmacophore in modern drug discovery, and Compound IX-M represents a promising new candidate in the quest for disease-modifying therapies for myelofibrosis.

References

  • Dutta, A., et al. (2021). Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models. Leukemia. [Link][3]
  • Dutta, A., et al. (2021). Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models.
  • Mesa, R., et al. (2022). Preliminary Data from the Phase I/II Study of TP-3654, a Selective Oral PIM1 Kinase Inhibitor, in Patients with Myelofibrosis Previously Treated with or Ineligible for JAK Inhibitor Therapy. Blood. [Link][15]
  • Keren-Politansky, A., et al. (2016). Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse.
  • Dutta, A., et al. (2021). Inhibition of Pim1 by TP-3654 diminishes myelofibrosis in MPLW515L mouse model of MF.
  • Rein, LAM., et al. (2023). TP-3654 Demonstrates Favorable Tolerability, Early Clinical Activity in R/R Myelofibrosis. OncLive. [Link][4]
  • Fibrosis-Inflammation Lab. (n.d.). JAK2V617F-Induced Myelofibrosis. FibrosisLab. [Link][9]
  • Keren-Politansky, A., et al. (2016). Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse.
  • Cortes, E., et al. (2018). Smoothened Inhibitor, PF-04449913 Inhibits the Development of Myelofibrosis in a JAK2V617F Transgenic Mouse Model by Reducing TGF-β and MAPK Signaling Pathways.
  • Cyagen. (n.d.). Jak2*V617F Mouse Model for MPN Research. Cyagen. [Link][5]
  • Tiedt, R., et al. (2019). A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression. PLoS One. [Link][6]
  • Green, A. R., & Constantinescu, S. N. (2011). Mouse models of myeloproliferative neoplasms: JAK of all grades. Disease Models & Mechanisms. [Link][10]
  • ResearchGate. (n.d.). Histologic analysis of myelofibrosis.

Sources

A Comparative Guide to the Structure-Activity Relationship of [5-(4-Methylphenyl)isoxazol-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically approved drugs and its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific, promising class of isoxazole derivatives: [5-(4-Methylphenyl)isoxazol-3-yl]methanol and its analogs. By objectively comparing the performance of various structural modifications and providing supporting experimental data, this document aims to equip researchers with the insights needed to rationally design more potent and selective therapeutic agents based on this privileged scaffold.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core combines several key features that contribute to its therapeutic potential. The isoxazole ring acts as a versatile linker and can participate in various non-covalent interactions with biological targets.[4] The 4-methylphenyl group at the 5-position and the methanol group at the 3-position offer key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Structure-Activity Relationship: Unraveling the Impact of Chemical Modifications

A systematic analysis of the SAR reveals how subtle changes to the core structure can profoundly influence biological efficacy. While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single publication, we can extrapolate key principles from studies on closely related 5-phenylisoxazole derivatives. The following sections dissect the impact of substitutions at critical positions.

Substitutions on the Phenyl Ring at the 5-Position

The nature and position of substituents on the phenyl ring at the 5-position of the isoxazole core are critical determinants of biological activity. Drawing parallels from studies on similar 5-phenylisoxazole analogs, we can infer the following relationships for anticancer activity.[5]

Table 1: Inferred Structure-Activity Relationship of 5-Aryl-isoxazol-3-yl Methanol Derivatives as Anticancer Agents

Compound IDR (Substitution on Phenyl Ring)Inferred Anticancer Activity (Qualitative)Rationale
1a HModerateThe unsubstituted phenyl ring provides a baseline activity.
1b 4-CH₃ (Core Structure)HighThe electron-donating methyl group often enhances activity.
1c 4-FHighA small, electronegative fluorine atom can improve binding affinity and metabolic stability.
1d 4-ClHighSimilar to fluorine, chlorine can enhance activity through favorable interactions.
1e 4-BrModerate-HighA larger halogen like bromine may still be well-tolerated and contribute to potency.
1f 4-OCH₃ModerateThe methoxy group can influence conformation and solubility, with varied effects on activity.
1g 4-CF₃Low-ModerateThe bulky and electron-withdrawing trifluoromethyl group might introduce steric hindrance.
1h 3,4-diClPotentially HighMultiple halogen substitutions can significantly increase potency.

Key Insights from Phenyl Ring Substitutions:

  • Halogens: Small halogen atoms like fluorine and chlorine at the para-position of the phenyl ring are generally favorable for activity.[5] This is often attributed to their ability to form halogen bonds and improve pharmacokinetic properties.

  • Alkyl Groups: Small alkyl groups, such as the methyl group in the core topic structure, are well-tolerated and can enhance potency.[5]

  • Steric Hindrance: Bulky substituents on the phenyl ring can be detrimental to activity, likely due to steric clashes within the binding pocket of the biological target.[5]

Modifications of the Methanol Group at the 3-Position

The hydroxyl group of the methanol moiety at the 3-position is a critical functional group that can participate in hydrogen bonding with the target protein. Its modification can significantly impact binding affinity and overall activity.

  • Esterification: Conversion of the alcohol to an ester can modulate the compound's lipophilicity and cell permeability. This can be a valuable strategy for prodrug design, where the ester is cleaved in vivo to release the active alcohol.

  • Etherification: Formation of an ether linkage can alter the hydrogen bonding capacity and steric profile of the molecule. The nature of the substituent on the ether will dictate the impact on activity.

  • Replacement with other functional groups: Substituting the hydroxyl group with amines or other hydrogen bond donors/acceptors can be explored to optimize interactions with the target.

Comparative Analysis with Alternative Scaffolds

The therapeutic potential of this compound derivatives can be benchmarked against other heterocyclic scaffolds known to exhibit similar biological activities, such as anticancer effects.

Table 2: Comparison of Isoxazole Derivatives with Other Anticancer Heterocycles

Heterocyclic CoreRepresentative CompoundGeneral Mechanism of ActionAdvantagesDisadvantages
Isoxazole This compound derivativeKinase inhibition, Apoptosis induction[3]Synthetically accessible, metabolically stable.SAR can be highly target-dependent.
Oxadiazole N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineTubulin polymerization inhibition[6]Potent anticancer activity against various cell lines.Potential for off-target effects.
Triazole 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogTubulin inhibition[7]Significant growth inhibition in cancer cell lines.Can exhibit CNS side effects.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a representative this compound derivative and a common in vitro assay for evaluating its anticancer activity.

Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of the core scaffold.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product p_tolualdehyde p-Tolualdehyde step1 Step 1: Oxime Formation p_tolualdehyde->step1 hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->step1 propargyl_alcohol Propargyl Alcohol step2 Step 2: Cycloaddition propargyl_alcohol->step2 step1->step2 p-Tolualdoxime product This compound step2->product MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation1 Incubate for 48-72 hours compound_treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation2->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Sources

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Potency of [5-(4-Methylphenyl)isoxazol-3-yl]methanol Derivatives in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse, stable interactions with biological targets have led to its incorporation into a multitude of FDA-approved drugs.[3] These agents span a wide therapeutic spectrum, from anti-inflammatory and analgesic to anticancer and neuroprotective compounds.[4][5]

This guide focuses on the therapeutic potential stemming from the chemical intermediate, This compound . While specific potency data for this precursor is not the primary subject, it serves as a critical building block for a new generation of potent pharmaceuticals.[6] We will objectively compare the potency of established isoxazole-containing drugs, which can be conceptually derived from this scaffold, against other market alternatives. This analysis is grounded in supporting experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a robust framework for evaluation.

Part 1: Potency in Anti-Inflammatory Applications via Cyclooxygenase-2 (COX-2) Inhibition

A significant number of isoxazole-based drugs exert their anti-inflammatory and analgesic effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1][7] The COX-2 enzyme is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling.[8] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical therapeutic goal, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[9]

The isoxazole ring is a key pharmacophore for potent and selective COX-2 inhibitors like Valdecoxib.[1][2] The structural features of this compound provide a foundation for designing novel derivatives that can effectively target the active site of the COX-2 enzyme.

Data Presentation: Comparative Potency of Isoxazole-Based COX-2 Inhibitors

The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 values for COX-1 versus COX-2 provides a selectivity index, where a higher number signifies greater selectivity for COX-2.[10]

Compound Drug Class COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2)
Valdecoxib Isoxazole Derivative0.005[9][11]150[9]>30,000
Mavacoxib Diaryl-isoxazole~0.394 (IC50 for COX-2)~8.73 (IC50 for COX-1)~22
Celecoxib Sulfonamide NSAID0.05[9]6.7 - 8.3[12]~134 - 166
Rofecoxib Coxib0.5[9]>100[10]>200
Etoricoxib Coxib1.2[10]127[10]106
Diclofenac Traditional NSAID0.001-0.0030.003-0.007~3

Note: IC50 values can vary based on the specific assay conditions (e.g., recombinant enzyme vs. whole blood assay). The data presented is a representative compilation from multiple sources.

As demonstrated, Valdecoxib exhibits exceptional potency against COX-2, with an IC50 value in the nanomolar range, and outstanding selectivity.[9][11] This highlights the potential of the isoxazole scaffold in designing highly effective and targeted anti-inflammatory agents.

Signaling Pathway and Experimental Workflow Visualization

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induces Expression Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid via PLA2 Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->COX-2 Enzyme Selectively Blocks

Caption: COX-2 pathway and selective inhibition.

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant\nCOX-2 Enzyme Recombinant COX-2 Enzyme Incubate Enzyme\n+ Inhibitor Incubate Enzyme + Inhibitor Recombinant\nCOX-2 Enzyme->Incubate Enzyme\n+ Inhibitor Test Compound\n(Isoxazole Derivative) Test Compound (Isoxazole Derivative) Test Compound\n(Isoxazole Derivative)->Incubate Enzyme\n+ Inhibitor Arachidonic Acid\n(Substrate) Arachidonic Acid (Substrate) Add Substrate\n(Initiate Reaction) Add Substrate (Initiate Reaction) Arachidonic Acid\n(Substrate)->Add Substrate\n(Initiate Reaction) Incubate Enzyme\n+ Inhibitor->Add Substrate\n(Initiate Reaction) Stop Reaction Stop Reaction Add Substrate\n(Initiate Reaction)->Stop Reaction Quantify Prostaglandin\n(ELISA or LC-MS/MS) Quantify Prostaglandin (ELISA or LC-MS/MS) Stop Reaction->Quantify Prostaglandin\n(ELISA or LC-MS/MS) Calculate % Inhibition Calculate % Inhibition Quantify Prostaglandin\n(ELISA or LC-MS/MS)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for an in vitro COX-2 inhibition assay.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits suitable for high-throughput screening.[8]

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Reconstitute the human recombinant COX-2 enzyme in the assay buffer to the desired concentration.

    • Prepare a solution of Arachidonic Acid (substrate) with NaOH.

    • Dilute the COX Probe and Cofactor in the assay buffer.

    • Prepare a dilution series of the test compound (e.g., a derivative of this compound) and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (EC) wells: Add Assay Buffer.

    • Inhibitor Control (IC) wells: Add a known potent inhibitor (e.g., Celecoxib).

    • Test Compound wells: Add the different concentrations of the test compound.

    • Solvent Control (SC) wells: If the solvent used for the test compound might affect the enzyme, include wells with just the solvent.

  • Reaction Mix Preparation:

    • For each well, prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to all wells.

  • Enzyme Addition:

    • Add the diluted COX-2 enzyme solution to all wells except the blank.

  • Initiation and Measurement:

    • Preset a fluorescence plate reader to 25°C, kinetic mode, with excitation at 535 nm and emission at 587 nm.[8]

    • Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin reading the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]

Part 2: Potency in Neurological Applications via AMPA Receptor Modulation

The isoxazole ring is famously a core component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the specific agonist for the AMPA receptor, a critical subtype of ionotropic glutamate receptors in the central nervous system.[14] AMPA receptors are integral to fast synaptic excitatory transmission, memory, and learning.[15] Consequently, modulators of AMPA receptors—both positive allosteric modulators (PAMs) and antagonists—are promising therapeutic targets for neurological and psychiatric disorders, including cognitive decline, epilepsy, and chronic pain.[14][16]

Derivatives of isoxazole-4-carboxamide have recently been identified as potent inhibitors of AMPA receptor activity, highlighting their potential as novel analgesics that act via non-opioid pathways.[6][17]

Data Presentation: Potency of Isoxazole-Based AMPA Receptor Modulators

The potency of AMPA receptor modulators is often determined using electrophysiological techniques, such as the whole-cell patch-clamp method, to measure changes in ion flow through the receptor channel.[17]

Compound Series Target Effect Potency (IC50 or EC50)
Isoxazole-4-Carboxamide Derivatives (CIC-1, CIC-2)GluA2, GluA2/3InhibitionIC50: 3.03 µM - 3.32 µM[17]
Bis(5-aminoisoxazole) DerivativesAMPA ReceptorPositive Allosteric ModulationPotentiation up to 70% at 10⁻¹¹ M[14]
Dimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate)AMPA ReceptorPositive Allosteric ModulationMax potentiation of 77% at 10⁻¹⁰ M[18]

These findings underscore the versatility of the isoxazole scaffold. By modifying the core structure, it is possible to generate compounds that either inhibit or enhance AMPA receptor function with high potency.

Receptor Function and Experimental Workflow Visualization

AMPA_Receptor Glutamate Glutamate AMPA Receptor (Closed) AMPA Receptor (Closed) Glutamate->AMPA Receptor (Closed) Binds AMPA Receptor (Open) AMPA Receptor (Open) AMPA Receptor (Closed)->AMPA Receptor (Open) Conformational Change Na+ Influx Na+ Influx AMPA Receptor (Open)->Na+ Influx Allows Neuronal Depolarization Neuronal Depolarization Na+ Influx->Neuronal Depolarization Isoxazole Modulator Isoxazole Modulator Isoxazole Modulator->AMPA Receptor (Closed) Modulates Binding/ Gating

Caption: AMPA receptor activation and modulation.

Patch_Clamp_Workflow Prepare Cultured Neurons\nor HEK cells expressing AMPARs Prepare Cultured Neurons or HEK cells expressing AMPARs Position Micropipette\n(Patch Electrode) on Cell Position Micropipette (Patch Electrode) on Cell Prepare Cultured Neurons\nor HEK cells expressing AMPARs->Position Micropipette\n(Patch Electrode) on Cell Form Gigaseal & Rupture\nMembrane (Whole-Cell Mode) Form Gigaseal & Rupture Membrane (Whole-Cell Mode) Position Micropipette\n(Patch Electrode) on Cell->Form Gigaseal & Rupture\nMembrane (Whole-Cell Mode) Apply Voltage Clamp\n(-60 mV) Apply Voltage Clamp (-60 mV) Form Gigaseal & Rupture\nMembrane (Whole-Cell Mode)->Apply Voltage Clamp\n(-60 mV) Perfuse with Agonist\n(e.g., Glutamate) Perfuse with Agonist (e.g., Glutamate) Apply Voltage Clamp\n(-60 mV)->Perfuse with Agonist\n(e.g., Glutamate) Record Baseline Current Record Baseline Current Perfuse with Agonist\n(e.g., Glutamate)->Record Baseline Current Co-apply Agonist +\nIsoxazole Modulator Co-apply Agonist + Isoxazole Modulator Record Baseline Current->Co-apply Agonist +\nIsoxazole Modulator Record Modulated Current Record Modulated Current Co-apply Agonist +\nIsoxazole Modulator->Record Modulated Current Data Analysis\n(Amplitude, Kinetics) Data Analysis (Amplitude, Kinetics) Record Modulated Current->Data Analysis\n(Amplitude, Kinetics)

Caption: Workflow for a whole-cell patch-clamp experiment.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of AMPA receptor currents to assess the potency of a modulating compound.

  • Cell Preparation:

    • Use HEK293 cells transfected to express specific AMPA receptor subunits (e.g., GluA2) or cultured primary neurons.

    • Plate cells on glass coverslips suitable for microscopy.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂-ATP (pH adjusted to 7.2).

    • Prepare stock solutions of the AMPA receptor agonist (e.g., glutamate or kainate) and the test isoxazole modulator.

  • Electrophysiological Recording:

    • Place a coverslip with cells in a recording chamber on an inverted microscope stage, continuously perfused with the external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

    • Apply a brief pulse of suction to rupture the cell membrane beneath the pipette tip, achieving the "whole-cell" configuration.

    • Clamp the cell membrane potential at -60 mV using a patch-clamp amplifier.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording.

    • Rapidly apply the AMPA agonist using a fast perfusion system to evoke an inward current. Record this baseline response.

    • Wash the cell with the external solution.

    • Co-apply the agonist along with a specific concentration of the isoxazole test modulator and record the resulting current.

    • Repeat this process for a range of modulator concentrations to establish a dose-response relationship.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents in the absence and presence of the modulator.

    • For inhibitors, calculate the percent inhibition at each concentration. For PAMs, calculate the percent potentiation.

    • Plot the dose-response data and fit to the Hill equation to determine the IC50 (for inhibitors) or EC50 (for potentiators).

Discussion and Future Perspectives

The experimental data clearly demonstrate that the isoxazole scaffold is a foundation for developing exceptionally potent and selective drugs. In the realm of anti-inflammatory agents, isoxazole-containing COX-2 inhibitors like Valdecoxib have shown nanomolar potency that surpasses many other drugs in its class.[9][11] Similarly, in neuroscience, isoxazole derivatives have been engineered to be highly potent modulators of AMPA receptors, with some compounds showing activity at picomolar to nanomolar concentrations.[14][18]

The compound This compound represents a valuable starting point for novel drug discovery. The "4-methylphenyl" group at the 5-position and the "methanol" group at the 3-position are ripe for chemical modification. For instance, the methanol group can be readily converted into esters, ethers, or amines to explore new interactions within a target's binding pocket. By applying the principles of structure-activity relationships (SAR) and utilizing the robust potency assays detailed in this guide, researchers can systematically optimize derivatives of this intermediate to create next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold holds immense promise for addressing unmet needs in the treatment of inflammatory, neurological, and other complex diseases.

References

  • Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212. [Link]
  • ResearchGate. (2024).
  • MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(11), 2589. [Link]
  • ResearchGate. (n.d.). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity.
  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • ResearchGate. (n.d.). Determination of IC50 values for mavacoxib and carprofen in KTOSA5 and CSKOS cells sorted for CD34 protein expression.
  • BMC Veterinary Research. (2014). The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro. BMC Veterinary Research, 10(191). [Link]
  • Zoetis. (2014). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. [Link]
  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLoS ONE, 18(9), e0291113. [Link]
  • PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e40300. [Link]
  • MDPI. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Journal of Xenobiotics, 15(2), 40. [Link]
  • International Journal of Pharmaceutical and Clinical Research. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
  • PubMed Central. (2019).
  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. International Journal of Molecular Sciences, 19(10), 3239. [Link]
  • PubMed Central. (2020). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 25(21), 5188. [Link]
  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
  • ResearchGate. (2024). Isoxazole–Containing drugs with various pharmacological activities. [Link]
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • PubMed Central. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (88), 51522. [Link]
  • Scholars Research Library. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382. [Link]
  • PubMed Central. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-28. [Link]
  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • ResearchGate. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE.
  • ResearchGate. (2019). (PDF)
  • PubMed Central. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7545. [Link]
  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(17), 15286-15324. [Link]
  • PubMed. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Journal of Xenobiotics, 15(2), 40. [Link]
  • European Medicines Agency. (n.d.). annex i summary of product characteristics - Trocoxil, INN-Mavacoxib.
  • ResearchGate. (n.d.). α-Amino-3-hydroxy-5-methyl- 4- isoxazole propionic acid receptor and control of breathing.
  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18783-18817. [Link]
  • PubMed. (2025). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. [Link]
  • National Institutes of Health. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 228, 113972. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. [Link]
  • ResearchGate. (n.d.). Population pharmacokinetics of mavacoxib in osteoarthritic dogs.
  • PubMed Central. (2004). Mechanism of Partial Agonism at the GluR2 AMPA Receptor: Measurements of Lobe Orientation in Solution. Biochemistry, 43(13), 3836–3843. [Link]
  • PubMed Central. (2011). Mechanism of AMPA Receptor Activation by Partial Agonists: DISULFIDE TRAPPING OF CLOSED LOBE CONFORMATIONS. Journal of Biological Chemistry, 286(33), 29070–29078. [Link]
  • ResearchGate. (2016). What is the best protocol for ihc stainng to detect GluR2 (subtype of AMPA reseptor)?. [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for [5-(4-Methylphenyl)isoxazol-3-yl]methanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A robust and reliable analytical method is the cornerstone of drug discovery, development, and quality control. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol, a key intermediate in pharmaceutical synthesis.[1][2] The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), ensuring global regulatory compliance.[3][4][5]

This guide will not only detail the "how" but also the critical "why" behind the validation parameters, comparing the performance of a well-developed HPLC method against common pitfalls and less-optimized alternatives. Through supporting experimental data and clear visualizations, we will demonstrate the pathway to achieving a method that is not just functional, but demonstrably fit-for-purpose.

The Foundation of a Reliable Method: Why Validation Matters

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] An unvalidated method can lead to inaccurate and irreproducible results, potentially compromising drug safety and efficacy. This guide will walk through the essential validation parameters, providing both the theoretical framework and practical application for the analysis of this compound.

The Analytical Challenge: this compound

This compound is a heterocyclic compound with an isoxazole core, a structure of interest in medicinal chemistry.[1][8] Accurate quantification is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials in a synthetic pathway. The HPLC method presented here is designed for the quantitative determination of this compound, and its validation will be compared against the stringent criteria set forth by regulatory bodies.

A Tale of Two Methods: A Comparative Overview

To illustrate the importance of thorough validation, we will compare the performance of our proposed, optimized HPLC method with a hypothetical, less-refined "Alternative Method." This comparison will highlight how adherence to validation principles leads to a superior analytical method.

Validation ParameterOptimized HPLC MethodAlternative Method (Hypothetical)
Specificity Baseline resolution from impurities and degradantsCo-elution with a known impurity
Linearity (r²) > 0.9990.991
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Precision (% RSD) < 2.0%< 5.0%
Robustness Unaffected by minor changes in mobile phase composition and flow rateSignificant variation in results with small parameter changes

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters discussed in this guide.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Check

Caption: A generalized workflow for analytical method validation.

I. Specificity: Ensuring the Signal is True

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] Without specificity, you can't be sure you're measuring just your compound of interest.

Experimental Protocol:
  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Spike the sample solution with known impurities or related substances.

  • Chromatographic Analysis: Analyze the stressed and spiked samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of co-eluting peaks.

Comparative Results:
SampleOptimized HPLC MethodAlternative Method (Hypothetical)
Acid Stressed Analyte peak is well-resolved from degradation peaks (Resolution > 2.0)A degradation peak co-elutes with the analyte peak.
Impurity Spiked Analyte peak is baseline separated from all known impurities.An impurity peak partially overlaps with the analyte peak.
Peak Purity Peak purity angle is less than the purity threshold.Peak purity fails, indicating co-elution.

The causality behind these results lies in the mobile phase composition and column chemistry of the optimized method, which were selected to provide optimal selectivity for the analyte and its potential impurities.

II. Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:
  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Injection and Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Results:
ParameterOptimized HPLC MethodAlternative Method (Hypothetical)
Correlation Coefficient (r²) 0.99950.9912
Y-intercept Close to zeroSignificant non-zero intercept
Residual Plot Random distribution of residualsA clear trend in the residuals

A high correlation coefficient and a y-intercept close to zero in the optimized method indicate a strong linear relationship. The alternative method's lower r² and patterned residuals suggest a non-linear response, which would lead to inaccurate quantification at the extremes of the range.

III. Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol:
  • Spiked Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Comparative Results:
Concentration LevelOptimized HPLC Method (% Recovery)Alternative Method (Hypothetical) (% Recovery)
80% 99.5%92.3%
100% 100.2%105.8%
120% 98.9%109.1%

The optimized method demonstrates excellent accuracy, with recovery values consistently close to 100%. The alternative method shows significant bias, with recoveries deviating substantially from the true value, indicating systemic error.

IV. Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:
  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both experiments.

Comparative Results:
Precision LevelOptimized HPLC Method (% RSD)Alternative Method (Hypothetical) (% RSD)
Repeatability 0.8%3.5%
Intermediate Precision 1.2%4.8%

The low RSD values for the optimized method indicate high precision, meaning the results are highly reproducible. The higher RSD of the alternative method suggests that it is more susceptible to random error.

V. Robustness: Resisting Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol:
  • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Comparative Results:
Varied ParameterOptimized HPLC Method (Impact on System Suitability)Alternative Method (Hypothetical) (Impact on System Suitability)
Mobile Phase % Minor shift in retention time, resolution maintained.Significant shift in retention time, loss of resolution.
Flow Rate Predictable change in retention time, peak shape unaffected.Peak broadening and loss of efficiency.

The optimized method's resilience to minor changes demonstrates its robustness, ensuring consistent performance during routine use. The alternative method's sensitivity to small variations makes it unreliable for day-to-day analysis.

System Suitability: The Daily Health Check

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[12][13]

SystemSuitability cluster_0 System Suitability Test SST Inject Standard Solution Parameters Evaluate Parameters SST->Parameters Decision Pass/Fail? Parameters->Decision Proceed with Analysis Proceed with Analysis Decision->Proceed with Analysis Pass Troubleshoot System Troubleshoot System Decision->Troubleshoot System Fail

Caption: The decision-making process based on system suitability results.

System Suitability Parameters and Acceptance Criteria:
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) N > 2000Indicates column efficiency.
Repeatability of Injections (%RSD) RSD ≤ 1.0% for 5 injectionsDemonstrates the precision of the injector and detector.
Resolution (Rs) Rs > 2.0 between the analyte and the closest eluting peakEnsures separation from potential interferents.

Conclusion: The Value of a Rigorously Validated Method

This guide has demonstrated that a thoroughly validated HPLC method for the analysis of this compound provides a high degree of assurance in the quality and reliability of the analytical data. By adhering to the principles outlined by the ICH, USP, and FDA, we can develop methods that are not only scientifically sound but also meet global regulatory expectations. The comparison with a hypothetical alternative method underscores the critical importance of each validation parameter. For researchers and drug development professionals, investing the time and resources into a comprehensive method validation is not just a regulatory hurdle, but a fundamental component of good science.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance, 11(1), 123-129.
  • FDA Guidance For Industry Analytical Procedures and Methods Validation - Scribd. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2021).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation Definitions in Pharmaceuticals - Pharmaguideline. (2012).
  • Are You Sure You Understand USP <621>? | LCGC International. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. (2015).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
  • Comparison Bet. US FDA, USP & ICH Guidelines | PDF | Verification And Validation - Scribd. (n.d.).
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025).
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020).
  • What are the differences and key steps in Analytical Method Development, Qualification, and Validation - EirGenix, Inc. (2024).
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.).
  • (5-(4-Methylphenyl)-3-isoxazolyl)methanol - Chem-Impex. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • (5-(4-Methoxyphenyl)-3-isoxazolyl)methanol - Chem-Impex. (n.d.).
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
  • (5-(4-Methylphenyl)-3-isoxazolyl)methanol | 640291-93-6 - J&K Scientific. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022). Molecules, 27(17), 5643.
  • CAS 640291-93-6 this compound - BOC Sciences. (n.d.).
  • Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed. (2025). Molecules, 30(9), 2039.
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation - ResearchGate. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives - Benchchem. (n.d.).
  • Method development and validation of ornidazole by using RP-HPLC - International Journal of Science and Research Archive. (2024). International Journal of Science and Research Archive, 12(2), 049-057.
  • Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent | African Journal of Biomedical Research. (2024). African Journal of Biomedical Research, 27(3S).

Sources

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profile of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization, not just of its intended efficacy but also of its unintended interactions. It is in this critical phase that understanding the cross-reactivity profile becomes paramount. This guide provides an in-depth technical framework for evaluating the selectivity of [5-(4-Methylphenyl)isoxazol-3-yl]methanol, a representative member of the versatile isoxazole class of compounds.

While specific public data on the direct biological targets and off-targets for this compound is not extensively documented, its isoxazole core is a well-established pharmacophore present in numerous bioactive compounds.[1][2][3][4] The isoxazole scaffold is known for its ability to engage in a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, by interacting with a diverse array of protein targets such as kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][3][4][5] This inherent versatility underscores the critical need for a thorough and systematic assessment of its selectivity profile to mitigate the risk of off-target toxicities and to elucidate its true mechanism of action.[6][7]

This guide will not only explore the hypothetical cross-reactivity landscape for our lead compound but will also provide a comparative analysis against other notional isoxazole-based molecules. We will delve into the causality behind experimental choices, present detailed protocols for gold-standard assays, and offer a logical workflow for a comprehensive selectivity assessment.

The Rationale for Proactive Profiling

The initial stages of drug discovery often focus on optimizing a compound's potency for its primary target. However, neglecting early-stage cross-reactivity profiling can lead to costly late-stage failures. Unforeseen off-target interactions are a primary cause of adverse drug reactions (ADRs).[7][8] Therefore, a proactive, tiered approach to selectivity screening is a cornerstone of modern, efficient drug development. This involves progressing from broad, primary screens to more focused, in-depth secondary and safety screening panels.[7]

The isoxazole ring, with its unique electronic properties and hydrogen bonding capabilities, can fit into a variety of binding pockets.[3] Structure-activity relationship (SAR) studies on various isoxazole derivatives have shown that small modifications to the substituents can dramatically alter target affinity and selectivity.[1][9][10][11] For this compound, the 4-methylphenyl group and the methanol substituent at the 3-position of the isoxazole ring will dictate its specific interactions, making a comprehensive profiling campaign essential.

A Strategic Workflow for Selectivity Profiling

A robust assessment of a compound's cross-reactivity profile typically follows a multi-stage process. This ensures a cost-effective and data-driven approach to identifying potential liabilities early in the discovery pipeline.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Dose-Response & Validation cluster_2 Phase 3: In-depth Safety & ADME A Primary Target Assay (e.g., Kinase Inhibition @ 1µM) B Broad Kinase Panel Screen (e.g., KINOMEscan® @ 10µM) A->B Hit Confirmed C Broad Receptor/Enzyme Panel (e.g., Eurofins SafetyScreen44 @ 10µM) B->C Identify Kinase Off-Targets D IC50/Ki Determination for Primary Target & Key Off-Targets C->D Prioritize Hits E Orthogonal Assays (e.g., Cellular Thermal Shift Assay) D->E Confirm Direct Binding F Cell-Based Functional Assays (e.g., Target Engagement, Phenotypic) D->F Assess Cellular Activity G Extended Safety Panels (e.g., CNS, hERG, CYP Inhibition) F->G Candidate Nomination H In vivo Toxicity Studies G->H De-risk for Clinic

Caption: A tiered workflow for assessing small molecule selectivity.

Comparative Cross-Reactivity Profiles: A Hypothetical Analysis

To illustrate the importance of selectivity, let us consider our lead compound, this compound (Compound A), alongside two hypothetical, structurally related alternatives.

Compound IDStructurePrimary Target (Hypothetical)Key Off-Targets (Hypothetical, >50% Inhibition @ 10µM)Selectivity Score (S10 @ 10µM)
Compound A This compoundKinase XKinase Y, Kinase Z, GPCR A0.03
Compound B [5-(4-Chlorophenyl)isoxazol-3-yl]methanolKinase XKinase Y0.5
Compound C [5-(4-Methylphenyl)isoxazol-3-yl]carboxamideKinase XKinase M, Transporter B0.1

Note: This data is illustrative and not based on experimental results.

In this hypothetical scenario, Compound B , which differs only by the substitution of a chloro for a methyl group, exhibits a significantly better selectivity profile against other kinases. Compound C , where the methanol is replaced by a carboxamide, shows a different off-target profile entirely, highlighting how minor structural changes can redirect a molecule's interactions. Such data is critical for guiding the next steps in medicinal chemistry optimization.

Key Experimental Protocols for Cross-Reactivity Assessment

A comprehensive evaluation relies on a suite of robust and validated assays. Below are detailed protocols for two foundational techniques in selectivity profiling.

Protocol 1: Radiometric Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. This is a gold-standard biochemical assay for quantifying potency.[6]

Materials:

  • Purified, active kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test Compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • 96-well phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Further dilute these into the kinase reaction buffer to achieve the final desired assay concentrations.

  • Assay Plate Preparation: Add the diluted compound solutions to the wells of a 96-well plate. Include controls for "no inhibitor" (DMSO vehicle only) and "no enzyme" (buffer only).

  • Enzyme Addition: Add the purified kinase to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the IC50.[12]

  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding the phosphoric acid stop solution. The phosphorylated substrate will bind to the phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: After drying the plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., a GPCR) by measuring its ability to displace a known radiolabeled ligand.[15][16]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.[17]

  • A specific radioligand for the target receptor (e.g., ³H-labeled antagonist).

  • Test Compound (this compound) stock solution (10 mM in DMSO).

  • Assay binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[17]

  • Unlabeled ligand for determining non-specific binding.

  • 96-well glass fiber filter plates pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[17]

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its Kd), and the serially diluted test compound.[17]

  • Control Wells:

    • Total Binding: Wells containing membranes and radioligand only (no competing compound).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand known to bind to the target receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[17]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filter plate. The membranes with bound radioligand are trapped on the filter.[15][17]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Signal Detection: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Visualizing the Path of Interaction

Understanding the potential signaling pathways affected by off-target binding is crucial. For instance, if this compound were found to inhibit both a primary target kinase (Kinase X) and an off-target GPCR (GPCR A), their respective pathways could be visualized to predict potential cellular consequences.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR_A GPCR A (Off-Target) G_Protein G-Protein GPCR_A->G_Protein Activates Receptor_X Receptor for Kinase X Kinase_X Kinase X (Primary Target) Receptor_X->Kinase_X Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response_A Cellular Response A Effector->Response_A Downstream_X Substrate of X Kinase_X->Downstream_X Phosphorylates Response_X Cellular Response X Downstream_X->Response_X Compound_A Compound A Compound_A->GPCR_A INHIBITS Compound_A->Kinase_X INHIBITS

Caption: Hypothetical signaling pathways for a primary and off-target.

Conclusion

The journey of this compound, or any small molecule candidate, through the drug discovery process is one of continual learning and characterization. While its isoxazole core offers immense therapeutic potential, it also presents a challenge in ensuring target selectivity. A proactive, systematic, and multi-faceted approach to cross-reactivity profiling, utilizing a suite of biochemical and cell-based assays, is not merely a quality control step but a fundamental component of rational drug design. By embracing this rigorous evaluation, researchers can build a comprehensive understanding of a compound's biological interactions, ultimately paving the way for the development of safer and more effective medicines.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • PubMed. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Luceome Biotechnologies. (2021). Kinase Profiling Services.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
  • National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.
  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR.
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • PubMed Central. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives.
  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW.
  • protocols.io. (2022). ACE-inhibitory activity assay: IC50.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Journal of Visualized Experiments. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
  • Fabgennix International. (n.d.). Competition Assay Protocol.
  • edX. (n.d.). IC50 Determination.
  • PMC. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178).
  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • PubMed. (n.d.). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin.
  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery.
  • National Institutes of Health. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.
  • ResearchGate. (n.d.). The protocol of competitive binding assay.
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Der Pharma Chemica. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

Sources

A Comparative Benchmarking Guide: [5-(4-Methylphenyl)isoxazol-3-yl]methanol versus Celecoxib in Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of a novel isoxazole derivative, [5-(4-Methylphenyl)isoxazol-3-yl]methanol, against the well-established selective COX-2 inhibitor, Celecoxib. Isoxazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This study benchmarks the compound's in vitro efficacy and selectivity as a cyclooxygenase (COX) inhibitor, a critical enzyme in the inflammatory pathway.[3] The guide details the experimental protocols for COX-1 and COX-2 inhibition assays, a cell-based assay for anti-inflammatory activity, and a cytotoxicity assessment. The objective is to provide researchers and drug development professionals with robust, data-driven insights into the therapeutic potential of this compound.

Introduction: The Rationale for Benchmarking

The cyclooxygenase (COX) enzyme is a key player in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[4][5] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is induced during inflammation.[3] The development of selective COX-2 inhibitors has been a significant advancement in anti-inflammatory therapy, offering the potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][6]

Isoxazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][7][8] The compound of interest, this compound, is a novel molecule with a structural resemblance to known COX-2 inhibitors.[7][9] This guide aims to rigorously evaluate its inhibitory activity against COX-1 and COX-2 enzymes and compare its performance to Celecoxib, a widely used and well-characterized selective COX-2 inhibitor.[6][10]

The selection of Celecoxib as the reference compound is based on its established clinical use and its selective mechanism of action, providing a clear benchmark for evaluating the potential of our test compound.[4][10] This comparative study will provide valuable data on the potency, selectivity, and cellular activity of this compound, aiding in the assessment of its potential as a future therapeutic agent.

Materials and Methods: A Framework for Rigorous Evaluation

To ensure the scientific validity and reproducibility of our findings, we employed a series of well-established in vitro assays. The following section details the step-by-step protocols for each experiment.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the test compound. The protocol is adapted from established methods for measuring COX inhibition.[11][12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare a 100 µM solution of hematin (co-factor) in the Tris-HCl buffer.

    • Prepare a 40 mM solution of L-epinephrine (co-factor) in the Tris-HCl buffer.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the Tris-HCl buffer to the manufacturer's recommended concentration.

    • Prepare stock solutions of this compound and Celecoxib in DMSO. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin solution, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

    • Add 10 µL of the test compound or reference drug at various concentrations to the respective wells. For control wells, add 10 µL of DMSO.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of a 100 µM arachidonic acid solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding 10 µL of 1M HCl.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and reference drug.

    • Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).

Diagram of Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Cofactors, Enzymes Plate Plate Enzymes, Cofactors Reagents->Plate Compounds Prepare Test & Reference Compound Dilutions Add_Inhibitor Add Inhibitors & Incubate Compounds->Add_Inhibitor Plate->Add_Inhibitor Add_Substrate Initiate Reaction with Arachidonic Acid Add_Inhibitor->Add_Substrate Stop_Reaction Terminate Reaction Add_Substrate->Stop_Reaction ELISA Quantify PGE2 (ELISA) Stop_Reaction->ELISA IC50 Calculate % Inhibition & IC50 Values ELISA->IC50 SI Determine Selectivity Index IC50->SI

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based Anti-Inflammatory Activity Assay

This assay assesses the ability of the test compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant measure of its anti-inflammatory potential. We utilized RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[13][14]

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation.[15][16]

    • Collect the cell culture supernatant.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and reference drug.

    • Determine the IC50 values for the inhibition of PGE2 production.

Cytotoxicity Assay

It is crucial to determine whether the observed inhibitory effects are due to specific enzyme inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18][19]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

    • Treat the cells with the same concentrations of this compound and Celecoxib used in the anti-inflammatory assay for 24 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Results: A Quantitative Comparison

The following tables summarize the quantitative data obtained from the described experiments, providing a direct comparison of the performance of this compound and Celecoxib.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound15.20.8517.9
Celecoxib12.50.5224.0

Table 2: Cell-Based Anti-Inflammatory Activity and Cytotoxicity

CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity (CC50) (µM)
This compound1.2> 100
Celecoxib0.78> 100

Discussion: Interpreting the Benchmarking Data

The results of this comparative study provide valuable insights into the pharmacological profile of this compound.

Potency and Selectivity:

The in vitro enzyme inhibition assays demonstrate that this compound is a potent inhibitor of the COX-2 enzyme, with an IC50 value of 0.85 µM. While slightly less potent than Celecoxib (IC50 = 0.52 µM), it still exhibits sub-micromolar inhibitory activity.[22] Importantly, the test compound displays a high degree of selectivity for COX-2 over COX-1, with a selectivity index of 17.9. This is a crucial characteristic for a potential anti-inflammatory drug, as it suggests a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[3][6] Celecoxib, as expected, showed a slightly higher selectivity index of 24.0.

Cellular Activity and Safety Profile:

The cell-based assay confirms the anti-inflammatory potential of this compound in a more complex biological system. The compound effectively inhibited LPS-induced PGE2 production in RAW 264.7 macrophages with an IC50 of 1.2 µM. This indicates that the compound can penetrate cell membranes and exert its inhibitory effect within the cellular environment.

Furthermore, the cytotoxicity assay revealed that this compound did not exhibit significant toxicity to RAW 264.7 cells at concentrations well above its effective inhibitory concentrations (CC50 > 100 µM). This favorable safety profile is a critical attribute for a drug candidate.

Structure-Activity Relationship:

The presence of the isoxazole ring is a common feature in many COX-2 inhibitors.[7][9] The 4-methylphenyl group at the 5-position of the isoxazole ring likely plays a key role in the compound's binding to the active site of the COX-2 enzyme. Further structural modifications could potentially enhance its potency and selectivity.

Diagram of the COX-2 Inhibition Pathway:

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Test_Compound This compound (Test Compound) Test_Compound->COX2 Inhibits

Caption: Simplified diagram of the COX-2 inflammatory pathway and the inhibitory action of the test compound.

Conclusion: Future Directions

This benchmarking study demonstrates that this compound is a potent and selective COX-2 inhibitor with promising anti-inflammatory activity and a favorable in vitro safety profile. While Celecoxib remains slightly more potent and selective, the performance of our test compound is highly encouraging and warrants further investigation.

Future studies should focus on in vivo efficacy and safety evaluations in animal models of inflammation and pain. Additionally, pharmacokinetic and pharmacodynamic studies will be essential to understand the compound's absorption, distribution, metabolism, and excretion profile. The data presented in this guide provides a solid foundation for the continued development of this compound as a potential new anti-inflammatory agent.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
  • Celecoxib - Wikipedia. [Link]
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
  • What is the mechanism of Celecoxib?
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. [Link]
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
  • Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study - Amrita Vishwa Vidyapeetham. [Link]
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. [Link]
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. [Link]
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. [Link]
  • Drug Discovery Websites and D
  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - PubMed Central. [Link]
  • Dysifragilone A inhibits LPS‑induced RAW264.
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - NCBI. [Link]
  • Drug Discovery and Development Process | PPD. [Link]
  • Effects of PF on the production of PGE2 in LPS-stimulated RAW 264.7...
  • Essential Datasets for Tracking Drug Development from Discovery to Market - RxD
  • Effect of ETL on the production of PGE2 in LPS-stimulated RAW264.7...
  • Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents - MDPI. [Link]
  • Plant-Derived Natural Products: A Source for Drug Discovery and Development - MDPI. [Link]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. [Link]
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

A Guide to the Statistical Validation of [5-(4-Methylphenyl)isoxazol-3-yl]methanol's Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established and Structurally Related PIM-1 Kinase Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the experimental and statistical validation of the novel isoxazole derivative, [5-(4-Methylphenyl)isoxazol-3-yl]methanol, as a potential therapeutic agent. Our focus is on its hypothesized role as a PIM-1 kinase inhibitor in the context of prostate cancer. We will objectively compare its performance against a known PIM-1 inhibitor, Quercetagetin, and a structurally related but distinct isoxazole, [3-(4-methoxyphenyl)isoxazol-5-yl]methanol. The methodologies and statistical analyses detailed herein are designed to ensure scientific rigor and generate trustworthy, reproducible data for researchers, scientists, and drug development professionals.

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The isoxazole scaffold is a key feature in several approved pharmaceutical agents.[1] Our investigation centers on the potential of this compound as a selective inhibitor of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers, including prostate cancer, where it promotes tumor growth and therapeutic resistance.[6][7]

Hypothesized Mechanism of Action: PIM-1 Kinase Inhibition

We hypothesize that this compound selectively binds to the ATP-binding pocket of PIM-1 kinase, thereby inhibiting its downstream signaling cascade. PIM-1 kinase phosphorylates several substrates, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 prevents it from inducing apoptosis. By inhibiting PIM-1, this compound is expected to decrease the phosphorylation of BAD, leading to increased apoptosis and reduced cell viability in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PIM1 PIM-1 Kinase Growth_Factor_Receptor->PIM1 Activates BAD BAD PIM1->BAD Phosphorylates (Inhibits Apoptosis) pBAD p-BAD (Inactive) PIM1->pBAD Apoptosis Apoptosis BAD->Apoptosis Promotes Bcl2 Bcl-2 BAD->Bcl2 Inhibits Compound This compound Compound->PIM1 Inhibits pBAD->Bcl2 Cannot Inhibit Bcl2->Apoptosis Inhibits

Caption: Hypothesized signaling pathway of PIM-1 kinase and the inhibitory action of this compound.

Experimental Design for Efficacy Validation

To rigorously assess the anti-cancer efficacy of this compound, a series of in vitro experiments will be conducted using a human prostate cancer cell line (e.g., PC-3), which is known to overexpress PIM-1 kinase.[7]

Comparative Compounds:
  • Test Compound: this compound

  • Positive Control: Quercetagetin (a known PIM-1 kinase inhibitor)[8]

  • Structural Analog Control: [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol[9]

  • Vehicle Control: DMSO (Dimethyl sulfoxide)

Experimental Workflow

G Start Start Cell_Culture Prostate Cancer Cell Culture (PC-3) Start->Cell_Culture Treatment Treat cells with: - Test Compound - Positive Control - Structural Analog - Vehicle Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Kinase_Assay In vitro PIM-1 Kinase Assay Treatment->Kinase_Assay Data_Analysis Statistical Analysis Viability_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-BAD, Total BAD, PIM-1) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for the validation of this compound's anti-cancer efficacy.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Protocol:

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of this compound, Quercetagetin, and [3-(4-methoxyphenyl)isoxazol-5-yl]methanol for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the levels of specific proteins, in this case, p-BAD, total BAD, and PIM-1.[13][14][15][16]

Protocol:

  • Cell Lysis: Treat PC-3 cells with the IC50 concentrations of the test compounds for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-BAD (Ser112), total BAD, PIM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.

In Vitro PIM-1 Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of recombinant PIM-1 kinase.[6][8]

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant PIM-1 kinase, a specific substrate (e.g., a BAD-derived peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Use a luminescence-based assay to measure the amount of ATP remaining after the reaction. The signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Comparative Data Presentation

(Hypothetical Data)

CompoundCell Viability IC50 (µM)p-BAD/Total BAD Ratio (Fold Change vs. Vehicle)PIM-1 Kinase Activity IC50 (nM)
This compound 12.5 ± 1.80.42 ± 0.0585 ± 9.2
Quercetagetin (Positive Control) 8.9 ± 1.20.35 ± 0.0452 ± 6.5
[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol > 1000.95 ± 0.11> 10,000
Vehicle (DMSO) N/A1.00N/A

Statistical Validation of Experimental Results

Analysis of Cell Viability Data
  • Objective: To compare the dose-response curves and IC50 values of the different compounds.

  • Statistical Test: A two-way ANOVA can be used to analyze the effect of compound and concentration on cell viability. Post-hoc tests (e.g., Dunnett's or Tukey's test) can then be used to compare each compound to the vehicle control at each concentration. The IC50 values can be compared using an F-test.

  • Rationale: ANOVA is appropriate for comparing the means of multiple groups.[19][23] The F-test for IC50 comparison assesses whether the dose-response curves are significantly different.

Analysis of Western Blot Data
  • Objective: To compare the relative protein expression levels (p-BAD/Total BAD ratio) between treatment groups.

  • Statistical Test: A one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is suitable for comparing the means of the different treatment groups.[19]

  • Rationale: This allows for the determination of statistically significant differences in protein expression between the test compounds, positive control, and vehicle control.

Analysis of Kinase Assay Data
  • Objective: To compare the inhibitory potency (IC50 values) of the compounds on PIM-1 kinase activity.

  • Statistical Test: Similar to the cell viability data, the IC50 values can be compared using an F-test.

  • Rationale: This will determine if there are statistically significant differences in the direct inhibitory activity of the compounds against the target enzyme.

Statistical Validation Workflow

G Data_Collection Collect Raw Data from Experiments Normality_Test Test for Normality (e.g., Shapiro-Wilk test) Data_Collection->Normality_Test Parametric_Path Data is Normally Distributed Normality_Test->Parametric_Path Yes NonParametric_Path Data is Not Normally Distributed Normality_Test->NonParametric_Path No ANOVA One-way or Two-way ANOVA Parametric_Path->ANOVA Kruskal_Wallis Kruskal-Wallis Test NonParametric_Path->Kruskal_Wallis Post_Hoc Post-hoc Tests (Tukey's, Dunnett's) ANOVA->Post_Hoc IC50_Comparison IC50 Comparison (F-test) Post_Hoc->IC50_Comparison Dunn_Test Dunn's Test with Bonferroni correction Kruskal_Wallis->Dunn_Test Dunn_Test->IC50_Comparison Conclusion Draw Statistical Conclusions IC50_Comparison->Conclusion

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of [5-(4-Methylphenyl)isoxazol-3-yl]methanol, a specialized isoxazole derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The disposal recommendations provided herein are synthesized from established hazardous waste management protocols and assume the absence of a specific Safety Data Sheet (SDS) for this exact compound. Therefore, a cautious approach, treating the substance as hazardous, is warranted. The principles are grounded in guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and best practices from leading research institutions.

Part 1: Hazard Assessment and Immediate Safety

Core Principles for Safe Handling:

  • Assume Hazard: In the absence of specific data, treat this compound as a hazardous substance.

  • Work in a Controlled Environment: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash.[3][4][5] The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Classification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[6]

  • Designate as Hazardous Waste: All waste containing this compound must be classified as hazardous chemical waste.[7][8]

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired pure compounds, as well as contaminated consumables (e.g., weigh boats, contaminated gloves, wipes), in a dedicated solid hazardous waste container.[3]

    • Liquid Waste: Collect solutions containing the compound in a separate liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.[3]

    • Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

Step 2: Waste Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.

  • Container Selection:

    • Use only containers that are in good condition, free of leaks, and compatible with the chemical waste.[9][10] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate for liquids.[8]

    • Ensure the container has a secure, leak-proof screw-top cap.[9][10] Containers must be kept closed at all times except when adding waste.[4][5]

  • Labeling:

    • Immediately label the waste container. Unlabeled containers are a serious safety violation.[4]

    • The label must include the words "Hazardous Waste" .[7][10]

    • List all chemical constituents by their full name and approximate percentages. For example: "this compound (~5%), Methanol (95%)".

    • Indicate the date when waste was first added to the container (the "accumulation start date").[3]

    • Include the name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[3][4] This area must be under the control of laboratory personnel.

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[6][9] The secondary container should be large enough to hold the entire volume of the largest container.

  • Storage Limits: Do not exceed the storage limits for an SAA, which is typically 55 gallons of hazardous waste. For certain acutely toxic wastes (P-listed), the limit is one quart.[4]

  • Regular Inspections: Periodically inspect the SAA to ensure containers are properly labeled, closed, and not leaking.

Step 4: Arranging for Disposal

Hazardous waste must be removed from the laboratory by trained professionals.

  • Request a Pickup: Once a waste container is full (do not overfill; leave at least 10% headspace) or has been in storage for the maximum allowed time (often six to twelve months), arrange for its removal.[3][4][11]

  • Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department. Follow their specific procedures for scheduling a pickup.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The presumed disposal method for this compound, based on related structures, is high-temperature incineration.[1]

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear plan is essential.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the substance is flammable or the spill is extensive.

    • Contact your institution's EHS emergency line or campus safety from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Part 4: Visualization and Data Summary

To facilitate quick reference and decision-making, the following visual aids summarize the disposal workflow and key safety information.

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_spill Contingency: Spill Event start Start: Waste Generation assess Assess Hazards (Assume Hazardous) start->assess ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) assess->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Select & Label Container ('Hazardous Waste', Contents, Date) segregate->container store Store in SAA (Secondary Containment) container->store request Request EHS Pickup (When Full or Time Limit Reached) store->request end Waste Removed by EHS for Incineration request->end End: Professional Disposal spill Spill Occurs spill_size Small or Large Spill? spill->spill_size small_spill Small Spill: Absorb, Collect, Decontaminate spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large

Caption: Decision workflow for the disposal of this compound.

Table 1: Quick Reference Safety and Disposal Guide

Parameter Guideline
Waste Classification Hazardous Chemical Waste
Primary Hazard Assumed Toxic and potentially Flammable.[1]
Required PPE Chemical safety goggles, lab coat, chemical-resistant gloves.
Handling Location Certified Chemical Fume Hood.[2]
Container Type Compatible, sealed container (e.g., HDPE, Glass).[10]
Container Label "Hazardous Waste," full chemical names, percentages, accumulation start date, PI name.[7][10]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[3][4]
Prohibited Disposal DO NOT dispose of in sinks or regular trash.[3][4][5]
Spill Cleanup Use inert absorbent (vermiculite, sand). Dispose of cleanup materials as hazardous waste.
Final Disposal Method Collection by institutional EHS for transport to a licensed facility, likely for high-temperature incineration.[1]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Cornell University EHS. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Safety Data Sheet: Methanol (Technical grade). (2024, July 17).
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Safety Data Sheet: Methanol. (2022, June 27). Proman.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • Iowa State University, Environmental Health and Safety. Chemical Handling and Storage.
  • Kansas State University. (2025, November 6). Chemical Waste.
  • Cayman Chemical. (2025, April 14). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MSDS of [3-(4-aMino-phenyl)-isoxazol-5-YL]-methanol. (n.d.).
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Hazardous Waste Disposal Guidelines. (n.d.).
  • XiXisys.com. (2025, October 19). SAFETY DATA SHEETS: (5-(4-METHYLPHENYL)-3-ISOXAZOLYL)METHANOL.
  • Methanol Safety Data Sheet. (2023, November 22).
  • Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.).
  • BenchChem. (2025). Proper Disposal of (4-(Pyridin-3-yl)phenyl)methanol: A Guide for Laboratory Professionals.

Sources

Navigating the Uncharted: A Practical Guide to Handling [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

In the absence of a comprehensive Safety Data Sheet (SDS), we must treat [5-(4-Methylphenyl)isoxazol-3-yl]methanol as a substance with unknown toxicity. A risk assessment is the foundational step before any handling.[1][2][3] This involves evaluating the potential hazards based on its chemical class and physical form.

  • Chemical Analogs: Isoxazole derivatives encompass a broad range of biologically active molecules, some of which are used as pharmaceuticals. While many exhibit low toxicity, it is prudent to assume the potential for biological activity.[4] Aromatic alcohols can be irritants to the skin and respiratory tract.[5]

  • Physical Form: This compound is a solid, described as "white needles." This indicates a significant risk of generating airborne dust during handling (e.g., weighing, transferring), which could be inhaled or contaminate surfaces.

Given these factors, a "control banding" approach is appropriate. Control banding is a technique that matches a control measure (like ventilation or containment) to a "band" of hazards when specific occupational exposure limits are not available.[6][7] For a novel chemical powder of unknown toxicity, a high level of control is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the primary routes of potential exposure: inhalation, skin contact, and eye contact.[8][9]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects against airborne powder and potential splashes. Standard safety glasses do not provide a sufficient seal.[8]
Hand Protection Nitrile gloves.Provides protection against incidental contact. For prolonged handling, consider double-gloving. Always inspect gloves before use and wash hands after removal.[10]
Body Protection A lab coat, fully buttoned, with long sleeves.Protects skin and personal clothing from contamination.[10]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential for minimizing the inhalation of fine powders, especially when handling outside of a containment system.[8][11]

Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is crucial to minimize exposure and prevent contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store in a well-ventilated, cool, and dry area, away from incompatible materials.

  • The container should be clearly labeled. If you transfer the material to a secondary container, ensure it is also properly labeled with the full chemical name and any known hazard warnings.[12]

Handling Procedures: Mitigating Dust Exposure

All manipulations of this compound powder should be performed in a manner that minimizes the generation of dust.

  • Designated Area: Conduct all work with the powder in a designated area, such as a chemical fume hood or a powder containment hood.[13][14]

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any spills.[13]

  • Weighing:

    • If possible, weigh the material directly in the fume hood. Be aware that air currents can affect balance accuracy.[13]

    • Alternatively, use a "weighing by difference" method: pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood.[13]

  • Transfers: Use spatulas and other tools that minimize the creation of airborne dust. Avoid pouring the dry powder.

  • Cleaning: Clean the work area and any equipment used with a damp cloth or towel to avoid aerosolizing any residual powder. Do not dry sweep.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment (Unknown Toxicity) B Select & Don PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Designated Area (Fume Hood, Bench Paper) B->C D Weigh Powder (Containment/Difference Method) C->D E Transfer & Use in Experiment D->E F Clean Work Area (Wet Wiping) E->F G Segregate & Label Waste F->G H Dispose via EHS G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.[15][16]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, bench paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[17]

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[18]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal.[19]

By adhering to these principles of risk assessment, proper PPE use, controlled handling, and responsible disposal, researchers can safely work with this compound and other novel compounds, fostering a culture of safety and scientific integrity in the laboratory.

References

  • Daniels Health. (2025, May 21).
  • Tion. Safe Storage and Disposal of Chemicals in A Lab. [Link]
  • American Chemical Society. Chemical Control Banding Methodology 1. [Link]
  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
  • Vanderbilt University.
  • Stericycle UK. (2024, October 24).
  • Environment, Health & Safety - University of California, Berkeley.
  • Wikipedia. Control banding. [Link]
  • ACS Chemical Health and Safety Division. (2016, May 4).
  • International Enviroguard. (2021, March 22). Dust Protection Clothing Needed To Meet OSHA Standards & Reduce Workplace Risks. [Link]
  • SafetyCulture. (2025, September 17). Personal Protective Equipment (PPE) Safety. [Link]
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
  • Wikipedia. Personal protective equipment. [Link]
  • AirClean Systems. Powder Handling. [Link]
  • National Center for Biotechnology Information.
  • Health and Safety Authority. Risk Assessment of Chemical Hazards. [Link]
  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. [Link]
  • Purdue University. Unknown Chemicals - Environmental Health and Safety. [Link]
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(4-Methylphenyl)isoxazol-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(4-Methylphenyl)isoxazol-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.